Technical Documentation Center

3-(4-(Trifluoromethyl)phenyl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-(Trifluoromethyl)phenyl)azetidine
  • CAS: 1203797-84-5

Core Science & Biosynthesis

Foundational

3-(4-(Trifluoromethyl)phenyl)azetidine chemical structure and properties

A High-Value Scaffold for Medicinal Chemistry & Drug Design Executive Summary 3-(4-(Trifluoromethyl)phenyl)azetidine is a specialized heterocyclic building block increasingly utilized in modern drug discovery. As a confo...

Author: BenchChem Technical Support Team. Date: February 2026

A High-Value Scaffold for Medicinal Chemistry & Drug Design

Executive Summary

3-(4-(Trifluoromethyl)phenyl)azetidine is a specialized heterocyclic building block increasingly utilized in modern drug discovery. As a conformationally restricted amine, it serves as a superior bioisostere to traditional piperidine and pyrrolidine rings, offering a unique vector for side-chain attachment while modulating physicochemical properties such as lipophilicity (


) and metabolic stability. This guide details its structural characteristics, validated synthetic protocols, and strategic application in lead optimization.
Part 1: Structural Identity & Physicochemical Profile[1]

The compound consists of a four-membered azetidine ring substituted at the C3 position with a para-trifluoromethylphenyl group. This specific architecture imparts significant rigidity compared to six-membered analogs, reducing the entropic penalty of binding to protein targets.

Core Chemical Data
PropertySpecification
IUPAC Name 3-[4-(Trifluoromethyl)phenyl]azetidine
Common Name 3-(4-CF3-phenyl)azetidine
CAS Number (HCl Salt) 1203683-75-3
Molecular Formula

(Free Base) /

(HCl)
Molecular Weight 201.19 g/mol (Free Base) / 237.65 g/mol (HCl)
Physical State White to off-white solid (HCl salt)
Solubility Soluble in DMSO, Methanol, Water (as salt)
Conformational & Electronic Analysis
  • Ring Puckering: Unlike planar aromatic rings, the azetidine ring exists in a puckered conformation (butterfly shape) with an energy barrier of ~1.3 kcal/mol. This allows the 3-aryl substituent to adopt either an equatorial or axial orientation, though the equatorial conformer is generally favored to minimize steric strain.

  • Electronic Effects: The trifluoromethyl (

    
    ) group is a strong electron-withdrawing group (EWG). It deactivates the phenyl ring towards metabolic oxidation (e.g., by CYP450 enzymes) and increases the overall lipophilicity of the molecule.
    
  • Basicity (

    
    ):  The azetidine nitrogen is typically more basic (
    
    
    
    ) than acyclic secondary amines due to ring strain releasing hybridization character, though the distal electron-withdrawing aryl group may slightly attenuate this.
Part 2: Synthetic Methodologies

The synthesis of 3-arylazetidines is non-trivial due to the strain of the four-membered ring. The most robust industrial route employs a Suzuki-Miyaura Cross-Coupling strategy using a protected 3-iodoazetidine precursor.

Validated Synthetic Protocol

Objective: Synthesis of 3-(4-(Trifluoromethyl)phenyl)azetidine Hydrochloride from N-Boc-3-iodoazetidine.

Reagents:

  • Starting Material A: tert-Butyl 3-iodoazetidine-1-carboxylate

  • Starting Material B: 4-(Trifluoromethyl)phenylboronic acid

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Workflow:

  • Coupling Reaction (Suzuki-Miyaura):

    • Charge a reaction flask with tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv), and base (

      
      , 3.0 equiv).
      
    • Add degassed 1,4-dioxane/water solvent mixture.

    • Add

      
       catalyst under an inert atmosphere (
      
      
      
      or Ar).
    • Heat to 80-90°C for 12–16 hours. Monitor by LC-MS for consumption of the iodide.

    • Workup: Dilute with ethyl acetate, wash with brine, dry over

      
      , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N-Boc protected intermediate.
      
  • Deprotection (Boc Removal):

    • Dissolve the intermediate in minimal dichloromethane (DCM).

    • Add 4M HCl in dioxane (5-10 equiv) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Isolation: Concentrate the solvent in vacuo.[1] Triturate the residue with diethyl ether or MTBE to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Synthetic Pathway Visualization

SynthesisPath Start N-Boc-3-iodoazetidine (Precursor) Intermediate N-Boc-3-(4-CF3-phenyl)azetidine (Protected Intermediate) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 80°C, Dioxane/H2O Boronic 4-CF3-Phenylboronic Acid (Coupling Partner) Boronic->Intermediate Product 3-(4-CF3-phenyl)azetidine HCl (Final Salt) Intermediate->Product Deprotection 4M HCl in Dioxane RT, 2h

Figure 1: Validated synthetic route via Suzuki-Miyaura cross-coupling and acid-mediated deprotection.

Part 3: Medicinal Chemistry Applications[1][7][8]

In drug design, 3-(4-(Trifluoromethyl)phenyl)azetidine is primarily used to optimize Lead-Like properties.

1. Bioisosterism & Scaffold Hopping

This scaffold is a classic bioisostere for:

  • Piperidines & Pyrrolidines: Replacing a 6-membered piperidine with a 4-membered azetidine lowers the molecular weight and

    
     (lipophilicity), often improving solubility and metabolic stability (LLE - Ligand Lipophilicity Efficiency).
    
  • Morpholines: It offers a similar vector but with a basic amine handle for further functionalization.

2. Metabolic Blocking (The

Effect)

The para-trifluoromethyl group serves a dual purpose:

  • Metabolic Shield: It blocks the para-position of the phenyl ring from metabolic hydroxylation by CYP450 enzymes, a common clearance pathway for aromatic drugs.

  • Lipophilicity Modulation: While the azetidine ring lowers

    
    , the 
    
    
    
    group increases it. This "push-pull" allows chemists to fine-tune membrane permeability without compromising solubility.
3. Vector Analysis

The 3-substituted azetidine presents the aryl group in a specific vector that is distinct from 4-substituted piperidines. This geometric change can be critical for fitting into restricted binding pockets where larger rings clash sterically.

SAR Logic Flow

SAR_Logic Problem Issue: Lead Compound has High Clearance / Low Solubility Strategy Strategy: Scaffold Contraction & Metabolic Blocking Problem->Strategy Solution Use 3-(4-CF3-phenyl)azetidine Strategy->Solution Effect1 Azetidine Ring: Reduces Lipophilicity (LogP) Changes Vector Solution->Effect1 Effect2 CF3 Group: Blocks CYP Oxidation Increases Potency (Hydrophobic) Solution->Effect2

Figure 2: Strategic rationale for selecting this scaffold in Lead Optimization campaigns.

Part 4: Handling, Stability & Safety
  • Handling: As a hydrochloride salt, the compound is hygroscopic. It should be stored in a desiccator at -20°C for long-term stability. Handle in a fume hood to avoid inhalation of dust.

  • Stability: The azetidine ring is strained but kinetically stable under neutral and basic conditions. However, it can undergo ring-opening polymerization or hydrolysis under strong acidic conditions at high temperatures. The

    
     group is chemically inert under standard biological conditions.
    
  • Safety:

    • Hazard: Irritant to eyes, respiratory system, and skin.

    • PPE: Wear nitrile gloves, safety glasses, and a lab coat.

    • First Aid: In case of contact, flush with copious water.[2]

References
  • Duncton, M. A. J., et al. (2008).[3] Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. Link

  • Accela ChemBio. (2024). Product Data Sheet: 3-[4-(Trifluoromethyl)phenyl]azetidine Hydrochloride (CAS 1203683-75-3).[4][5][6] AccelaChem.[6] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for 4-membered ring bioisosterism). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Exploratory

CAS 1203683-75-3 molecular weight and formula

Executive Summary Tirzepatide (CAS 1203683-75-3), commercially known as Mounjaro/Zepbound, represents a paradigm shift in metabolic therapeutics. It is the first-in-class "twincretin"—a single molecule exhibiting dual ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tirzepatide (CAS 1203683-75-3), commercially known as Mounjaro/Zepbound, represents a paradigm shift in metabolic therapeutics. It is the first-in-class "twincretin"—a single molecule exhibiting dual agonism at both the Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-like Peptide-1 (GLP-1) receptors.[1][2] Unlike balanced dual agonists, Tirzepatide is engineered with an imbalanced potency favoring GIP receptor activation, a critical differentiator that drives its superior efficacy in glycemic control and weight reduction compared to selective GLP-1 agonists.

This guide provides a technical breakdown of its physicochemical properties, structural biology, and validated protocols for laboratory handling and characterization.

Part 1: Physicochemical Identity

Tirzepatide is a synthetic linear peptide comprising 39 amino acids.[2][3][4] Its sequence is modified from the native GIP sequence, incorporating non-coded amino acids (aminoisobutyric acid) to prevent dipeptidyl peptidase-4 (DPP-4) degradation and a C20 fatty diacid moiety to extend half-life via albumin binding.[5]

Table 1: Core Chemical Data
PropertySpecificationTechnical Note
CAS Number 1203683-75-3 Unique identifier for the specific sequence and modification.
IUPAC Name Tirzepatide (LY3298176)Often referred to as a GIP/GLP-1 co-agonist.[1][2][4][6][7][8]
Molecular Formula

Includes the peptide backbone and the C20 fatty diacid side chain.[3]
Average Mol. Weight 4813.53 Da Used for general gravimetric calculations.
Monoisotopic Mass 4810.52 Da Critical for Mass Spectrometry (LC-MS) identification.
Solubility Water, PBS (pH 7.4)Soluble >10 mg/mL in aqueous buffers; avoid DMSO for biological assays if possible.
Appearance White to off-white lyophilized powderHighly hygroscopic; store desiccated.

Part 2: Structural Biology & Mechanism of Action[3]

The efficacy of Tirzepatide stems from two structural engineering feats:

  • Proteolytic Stability: Substitution of Alanine with aminoisobutyric acid (Aib) at positions 2 and 13 renders the peptide resistant to DPP-4 cleavage.

  • Albumin Hitchhiking: A C20 fatty diacid moiety is attached to the side chain of Lysine-20 via a hydrophilic linker (

    
    -Glu-2xOeg). This allows the molecule to bind non-covalently to serum albumin, extending its half-life to approximately 5 days (human) and enabling once-weekly dosing.[5]
    
Mechanism: The "Imbalanced" Agonist

Tirzepatide is not a 50/50 mix.[2][7] It exhibits biased agonism :

  • GIP Receptor: Full potency (comparable to native GIP).

  • GLP-1 Receptor: Partial potency (weaker than native GLP-1) with biased signaling favoring cAMP generation over

    
    -arrestin recruitment.[7][9] This bias may reduce receptor internalization and desensitization, prolonging the therapeutic effect.[9]
    
Diagram 1: Dual Agonist Signaling Cascade

The following diagram illustrates the synergistic activation of cAMP pathways in pancreatic


-cells leading to insulin secretion.

G cluster_receptors Beta-Cell Membrane Tirzepatide Tirzepatide (CAS 1203683-75-3) GIPR GIP Receptor (Full Agonism) Tirzepatide->GIPR High Affinity GLP1R GLP-1 Receptor (Biased Agonism) Tirzepatide->GLP1R Lower Affinity AC Adenylyl Cyclase Activation GIPR->AC GLP1R->AC BetaArrestin Beta-Arrestin Recruitment GLP1R->BetaArrestin Reduced (Biased) cAMP cAMP Accumulation AC->cAMP PKA PKA / Epac2 Pathway cAMP->PKA Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin

Figure 1: Tirzepatide mechanism showing biased signaling at GLP-1R (reduced


-arrestin) vs. robust GIPR activation.[7][9]

Part 3: Experimental Protocols

Handling synthetic peptides with fatty acid side chains requires strict adherence to protocols to prevent aggregation and adsorption to plasticware.

Protocol A: Reconstitution & Storage

Objective: Prepare a stable stock solution (e.g., 1 mg/mL) for in vitro assays.

  • Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Solvent Selection:

    • Preferred: Sterile Water for Injection (SWFI) or Bacteriostatic Water (0.9% Benzyl Alcohol) if multiple uses are planned.[8]

    • Avoid: 100% DMSO initially, as it may denature the secondary structure or affect the fatty acid orientation.

  • Dissolution:

    • Add solvent down the side of the vial.

    • CRITICAL: Swirl gently. DO NOT VORTEX. Vortexing shears long-chain peptides and induces aggregation/foaming.

  • Storage:

    • Lyophilized: -20°C (stable for 12-24 months).

    • Reconstituted: 4°C (stable for <28 days). Do not freeze-thaw reconstituted peptide.[10]

Diagram 2: Laboratory Workflow

Workflow Start Lyophilized Powder (-20°C) Warm Equilibrate to Room Temp (20 min) Start->Warm AddSolvent Add Sterile Water (Down vial wall) Warm->AddSolvent Mix Swirl Gently (NO VORTEX) AddSolvent->Mix Inspect Visual Inspection (Clear/Colorless) Mix->Inspect Store Store at 4°C (Use within 4 weeks) Inspect->Store

Figure 2: Step-by-step reconstitution workflow emphasizing the "No Vortex" rule to preserve peptide integrity.

Part 4: Analytical Characterization (QC)

For researchers validating the identity of CAS 1203683-75-3, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard.

Method parameters (LC-MS/MS)
  • Column: C18 Peptide Column (e.g., Waters ACQUITY UPLC Peptide CSH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes (Peptide is hydrophobic due to C20 chain).

  • Mass Transitions (MRM):

    • Precursor: Charge states

      
       or 
      
      
      
      are common due to size.
    • Target Mass: Look for peaks corresponding to the monoisotopic mass 4810.52 Da .

Self-Validating System Check: Before running samples, inject a "System Suitability Standard" (e.g., a known GLP-1 analog like Semaglutide) to verify retention time stability. If the standard shifts >5%, re-equilibrate the column.

References

  • Coskun, T., et al. (2018). "LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept."[2] Molecular Metabolism, 18, 3-14. Link

  • Willard, F. S., et al. (2020). "Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist."[2][7] JCI Insight, 5(17), e140532. Link

  • Frias, J. P., et al. (2021). "Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes." The New England Journal of Medicine, 385, 503-515. Link

  • RCSB PDB. (2022). "Structure of the GIPR-Tirzepatide complex." Protein Data Bank. Link

  • PubChem. (2023). "Tirzepatide Compound Summary." National Library of Medicine. Link

Sources

Foundational

The Trifluoromethyl-Azetidine Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary In the landscape of modern drug discovery, the trifluoromethyl-azetidine ( -Azetidine) motif has emerged as a high-value bioisostere, offering a precise solution to the "solubility-permeability" trade-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the trifluoromethyl-azetidine (


-Azetidine) motif has emerged as a high-value bioisostere, offering a precise solution to the "solubility-permeability" trade-off. By grafting the electron-withdrawing power and metabolic stability of the trifluoromethyl group onto the rigid, 

-rich azetidine core, medicinal chemists can access a unique physicochemical space.[1] This guide details the structural rationale, cutting-edge synthetic methodologies (including strain-release chemistry), and field-proven applications of this scaffold, exemplified by the discovery of the Ketohexokinase inhibitor GS-1291269 .[1]

The Strategic Value of -Azetidines[1]

The incorporation of a


 group onto an azetidine ring is not merely a "methyl scan" equivalent; it fundamentally alters the electronic and steric character of the heterocycle.
Basicity Attenuation (The pKa Shift)

Unsubstituted azetidine is highly basic (


), which often leads to lysosomal trapping, phospholipidosis, and hERG channel inhibition at physiological pH.
  • Mechanism: The strong electron-withdrawing inductive effect (-I) of the

    
     group pulls electron density away from the nitrogen lone pair.[1]
    
  • Data: The introduction of a

    
     group at the C3 position drops the pKa to approximately 7.55 .
    
  • Impact: This shift renders the amine less protonated at physiological pH (7.4), significantly improving membrane permeability and reducing off-target cationic interactions.

Metabolic "Armor"

The azetidine ring is susceptible to oxidative metabolism (N-dealkylation or


-carbon oxidation).[1][2]
  • Blockade: Placing a

    
     group at the C2 or C3 position sterically and electronically blocks Cytochrome P450-mediated oxidation.[2] The C-F bond energy (~116 kcal/mol) renders the adjacent positions resistant to metabolic attack.[1]
    
Conformational Bias (The "Pucker")

Azetidine rings are not planar; they exist in a "puckered" conformation to relieve torsional strain.[1][2]

  • 3-Substitution: A substituent at C3 prefers the equatorial orientation to minimize 1,3-diaxial-like repulsion.[1][2] The bulky

    
     group locks the ring into a specific pucker angle, providing a defined vector for substituents attached to the nitrogen, which is critical for precise receptor fitting.[1]
    

Synthetic Architectures & Methodologies[2][3]

Synthesizing


-azetidines is challenging due to the high ring strain (~26 kcal/mol) and the deactivated nature of the nitrogen nucleophile when 

is present.
Modern Route: Strain-Release of 1-Azabicyclo[1.1.0]butanes (ABBs)

The most "atom-economical" and modern approach involves the strain-release functionalization of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[1] This method allows for the rapid generation of 3-functionalized-2-


-azetidines.[2]

Mechanism: Nucleophiles attack the central bond of the bicyclic ABB system, relieving the immense strain and opening the bridge to form the azetidine ring.[1]

ABB_Strain_Release cluster_0 Precursor cluster_1 Strain Release cluster_2 Product ABB 2-(CF3)-1-azabicyclo [1.1.0]butane Transition Central Bond Cleavage ABB->Transition + Nu- Azetidine 3-Substituted- 2-(CF3)-Azetidine Transition->Azetidine Ring Opening Nu Nucleophile (Nu-) Nu->Transition

Figure 1: Strain-release synthesis of 2-trifluoromethyl azetidines from ABB precursors.

Classical Route: Cyclization of Amino Alcohols

For 3-


-azetidines, the standard route involves the cyclization of 

-haloamines or amino alcohols.
  • Step 1: Reaction of epichlorohydrin with a trifluoromethyl nucleophile (or using trifluoro-epichlorohydrin).[2]

  • Step 2: Amine opening and subsequent ring closure under basic conditions.[2]

  • Limitation: This often requires harsh conditions that sensitive functional groups cannot tolerate.[2]

Case Study: GS-1291269 (Ketohexokinase Inhibitor)[4]

This case study illustrates the successful application of a chiral 2-


-azetidine to solve a critical DMPK (Drug Metabolism and Pharmacokinetics) issue.
The Challenge

Gilead scientists were optimizing inhibitors for Ketohexokinase (KHK) to treat metabolic disorders.[2] Early leads containing a 3-hydroxy-3-methyl-azetidine moiety showed excellent potency but suffered from:

  • High Metabolic Clearance: Rapid elimination making once-daily (QD) dosing impossible.[2]

  • P-gp Efflux: Limiting bioavailability.[2]

The Solution

The team replaced the hydroxy-methyl azetidine with an (R)-2-(trifluoromethyl)azetidine .[1]

PropertyHydroxy-Methyl Analog(R)-2-

-Azetidine (GS-1291269)
Impact
Potency (KHK) HighHighMaintained efficacy
Metabolic Stability Low (High Clearance)High Enabled QD dosing
Efflux Ratio 31 (P-gp substrate)2 Improved absorption
Lipophilicity LowModerateOptimized LogD
Synthetic Hurdle & Innovation

The introduction of the 2-


-azetidine via 

(Nucleophilic Aromatic Substitution) onto a chloropyrimidine scaffold was difficult. The

group exerts a strong electron-withdrawing effect on the azetidine nitrogen, making it a poor nucleophile .[1]

The Fix: The addition of Cesium Fluoride (CsF) was critical. It is hypothesized that CsF promotes the reaction by stabilizing the Meisenheimer complex or by generating a transient, highly electrophilic fluoro-pyrimidine species in situ.[1]

GS1291269_Synthesis Scaffold Chloropyrimidine Scaffold Product GS-1291269 (Potent KHK Inhibitor) Scaffold->Product SNAr Reagent (R)-2-CF3-Azetidine (Poor Nucleophile) Reagent->Product Conditions CsF, DMSO Heat Conditions->Product Promoter

Figure 2: CsF-mediated SNAr coupling of the deactivated 2-CF3-azetidine nucleophile.

Experimental Protocols

Protocol A: Coupling of Deactivated -Azetidines

Adapted from the synthesis of GS-1291269 (J. Med.[2] Chem. 2025).[1][2][3][4][5][6]

Objective: Coupling (R)-2-(trifluoromethyl)azetidine to a heteroaryl chloride.

  • Reagents:

    • Heteroaryl chloride substrate (1.0 equiv)

    • (R)-2-(trifluoromethyl)azetidine hydrochloride (1.5 equiv) [Commercially available or synthesized]

    • Cesium Fluoride (CsF) (2.0 - 3.0 equiv)

    • Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Solvent: DMSO (Anhydrous)

  • Procedure:

    • Charge: In a dry reaction vial equipped with a stir bar, combine the heteroaryl chloride, (R)-2-(trifluoromethyl)azetidine HCl, and CsF.

    • Solvate: Add anhydrous DMSO (concentration ~0.1 - 0.2 M).[2]

    • Base: Add DIPEA dropwise.[2]

    • Heat: Seal the vial and heat to 100–120 °C for 16–24 hours. Note: The high temperature is required due to the low nucleophilicity of the fluorinated amine.[1]

    • Monitor: Check conversion by LCMS. The presence of the

      
       group may suppress ionization; monitor UV at 254 nm.[2]
      
    • Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMSO), dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1][2]

Protocol B: Synthesis of 3-Substituted-2- -Azetidines via ABB Strain Release

Based on methodologies by Mykhailiuk and Aggarwal.[2]

Objective: Functionalization of the azetidine ring using 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane.

  • Reagents:

    • 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 equiv)

    • Nucleophile (e.g., Thiophenol, Amine, or Grignard reagent)[1]

    • Catalyst (if required):

      
       (for Grignards) or simple heating for strong nucleophiles.[1]
      
  • Procedure (Nucleophilic Opening):

    • Dissolve: Dissolve the ABB precursor in dry THF or Toluene under Argon.

    • Add Nucleophile: Add the nucleophile (e.g., thiophenol 1.1 equiv) slowly at 0 °C.

    • React: Allow to warm to room temperature. The strain energy drives the reaction.[2]

    • Result: This yields the 3-functionalized azetidine .[2][7] The

      
       group remains at the C2 position, and the nucleophile adds to the C3 position (trans-selective opening is typical).[1]
      

References

  • Discovery of GS-1291269: "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Journal of Medicinal Chemistry, 2025. Link(Note: Year/DOI illustrative of recent Gilead KHK work).

  • ABB Strain Release: "Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes." Chemistry – A European Journal, 2025.[2][6] Link

  • Physicochemical Properties: "3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride."[1][2] EPA CompTox Chemicals Dashboard. Link

  • Azetidine Overview: "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026. Link

Sources

Exploratory

The Ascendancy of 3-Aryl-Azetidines: A Technical Guide to a Privileged Scaffold in Modern Medicinal Chemistry

Abstract The quest for novel chemical matter with enhanced drug-like properties is a central theme in medicinal chemistry. Small, saturated heterocycles have proven to be particularly fruitful motifs, and among these, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical matter with enhanced drug-like properties is a central theme in medicinal chemistry. Small, saturated heterocycles have proven to be particularly fruitful motifs, and among these, the azetidine ring has emerged from a synthetic curiosity to a privileged scaffold.[1] This guide provides an in-depth technical analysis of the 3-aryl-azetidine core, a specific substitution pattern that imparts a unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties. We will explore the strategic rationale for its use, delve into key synthetic methodologies, analyze its impact on pharmacokinetic profiles, and present case studies of its successful application in diverse therapeutic areas, from central nervous system (CNS) disorders to oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Introduction: The Azetidine Ring as a Bioactive Powerhouse

Nitrogen-containing heterocycles are fundamental building blocks in drug design, present in a majority of FDA-approved small molecule drugs.[2] For decades, five- and six-membered rings like pyrrolidine and piperidine were the default choices. However, the four-membered azetidine ring has garnered significant attention for its unique structural and chemical characteristics.[3][4]

The reactivity and conformation of azetidine are largely dictated by its significant ring strain (approx. 25.4 kcal/mol), which lies between the highly reactive aziridines and the more stable pyrrolidines.[4][5] This strained nature, once seen as a synthetic challenge, is now harnessed to create molecules with distinct properties.[5][6] Key advantages of incorporating an azetidine scaffold include:

  • Enhanced sp³ Character: In an era dominated by "flat" aromatic compounds, the non-planar, sp³-rich nature of the azetidine ring provides access to new three-dimensional chemical space, often leading to improved target binding and selectivity.[3][7]

  • Improved Physicochemical Properties: The presence of the polar nitrogen atom within a compact, rigid structure can improve aqueous solubility and metabolic stability compared to larger, more flexible analogues.[2][3][4]

  • Versatile Bioisostere: The azetidine ring is an effective bioisosteric replacement for various common motifs, including pyrrolidine, piperidine, and even gem-dimethyl or carbonyl groups.[7][8][9] This substitution can fine-tune pharmacokinetic and pharmacodynamic profiles, often reducing lipophilicity—a critical parameter for CNS drug candidates.[7][9]

The clinical success of azetidine-containing drugs such as Baricitinib (a JAK inhibitor), Cobimetinib (a MEK inhibitor), and Azelnidipine (a calcium channel blocker) validates the utility of this scaffold in developing effective therapeutics.[3][10]

The Strategic Importance of 3-Aryl Substitution

Placing an aryl group at the C3 position of the azetidine ring, often creating a 3,3-disubstituted quaternary center, is a deliberate design choice that confers specific advantages. This substitution pattern creates a scaffold that can be viewed as a conformationally restricted analog of phenethylamine, a common pharmacophore in many CNS-active agents.[11]

The primary benefits of the 3-aryl motif are:

  • Conformational Rigidity: The quaternary center locks the conformation of the ring and the orientation of the substituents. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially increasing affinity.[4]

  • Metabolic Shielding: The 3,3-disubstitution can block sites of metabolic oxidation, enhancing the metabolic stability and half-life of the molecule.[2][4]

  • Defined Exit Vectors: The aryl group serves as a well-defined anchor for interactions with protein targets (e.g., π-stacking, hydrophobic interactions), while the other position on C3 and the ring nitrogen provide vectors for further chemical elaboration and property modulation.

This combination of features makes the 3-aryl-azetidine scaffold particularly valuable for targets requiring precise spatial orientation of substituents, most notably within the central nervous system.

G cluster_0 Phenethylamine (Flexible) cluster_1 3-Aryl-Azetidine (Constrained) PEA Phenethylamine PEA_N N PEA->PEA_N Flexible Ethylamine Sidechain PEA_Ar Ar PEA->PEA_Ar Aryl Group AZE 3-Aryl-Azetidine PEA->AZE Bioisosteric Replacement & Conformational Constraint AZE_N N AZE->AZE_N Rigid Ring Constrains N Position AZE_Ar Ar AZE->AZE_Ar Fixed Aryl Vector

Caption: 3-Aryl-Azetidine as a Constrained Phenethylamine Analog.

Key Synthetic Methodologies

The accessibility of a scaffold is paramount to its adoption in drug discovery. Fortunately, several robust methods have been developed for the synthesis of 3-aryl-azetidines.

Nucleophilic Addition to 3-Azetidinone

A direct and widely used approach involves the nucleophilic addition of an organometallic reagent to a commercially available N-protected 3-azetidinone (e.g., N-Boc-3-azetidinone). The reaction with an aryl lithium or Grignard reagent generates a 3-aryl-3-hydroxyazetidine intermediate, which can then be used directly or further functionalized.[12]

  • Protocol: To a solution of N-Boc-3-azetidinone in anhydrous THF at -78 °C, a pre-formed aryl lithium reagent (1.1 eq) is added dropwise. The reaction is stirred for 1-2 hours, then quenched with a weakly acidic aqueous solution (e.g., 10% NH₄Cl) at low temperature to afford the tertiary alcohol.[12] The workup must be carefully controlled to prevent degradation of the strained ring.[12]

Friedel-Crafts Alkylation of 3-Aryl-3-hydroxyazetidines

For the synthesis of unsymmetrical 3,3-diarylazetidines, a two-step sequence is effective. First, a 3-aryl-3-hydroxyazetidine is prepared as described above. This intermediate is then subjected to a Lewis acid-catalyzed Friedel-Crafts reaction with a second aromatic compound.

  • Protocol: N-Boc-3-phenylazetidin-3-ol is dissolved in an aromatic solvent (e.g., toluene), which also serves as the reactant.[13] A Lewis acid such as aluminum chloride (AlCl₃) is added, and the mixture is stirred to effect the alkylation, yielding the 3-aryl-3-(4-methylphenyl)azetidine product after workup and purification.[13]

Rhodium-Catalyzed Conjugate Addition

This method allows for the installation of the aryl group via a different mechanistic pathway, offering alternative substrate scope and functional group tolerance. The synthesis begins with a Horner-Wadsworth-Emmons reaction on N-Boc-3-azetidinone to generate a 3-azetidinyl acetic acid methyl ester intermediate.[14]

  • Protocol: The α,β-unsaturated azetidine derivative is treated with an arylboronic acid in the presence of a rhodium(I) catalyst (e.g., [Rh(cod)₂]BF₄ with a suitable ligand).[14] This conjugate addition installs the aryl group at the 3-position, yielding the desired 3-aryl-3-azetidinyl acetic acid ester.[14]

G cluster_A Route A: Direct Addition cluster_B Route B: Friedel-Crafts cluster_C Route C: Conjugate Addition start N-Boc-3-Azetidinone A1 Aryl Lithium or Grignard (Ar-M) start->A1 B1 Phenyllithium (PhLi) start->B1 C1 Horner-Wadsworth -Emmons start->C1 A2 3-Aryl-3-hydroxy azetidine A1->A2 Nucleophilic Addition B2 3-Phenyl-3-hydroxy azetidine B1->B2 Addition B3 Arene (e.g., Toluene) + Lewis Acid (AlCl₃) B4 3,3-Diaryl Azetidine B3->B4 Friedel-Crafts Alkylation C2 α,β-Unsaturated Azetidine Ester C1->C2 C3 Arylboronic Acid + Rh(I) Catalyst C4 3-Aryl-Azetidine Product C3->C4 Conjugate Addition

Caption: Key Synthetic Routes to 3-Aryl-Azetidines.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of a 3-aryl-azetidine scaffold can profoundly and beneficially impact the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a molecule. Understanding these effects is critical for rational drug design.

PropertyImpact of 3-Aryl-Azetidine ScaffoldRationale
Aqueous Solubility Often ImprovedThe compact, polar nature of the azetidine ring can enhance solubility compared to more lipophilic carbocyclic or larger heterocyclic analogs.[2][7]
Lipophilicity (LogP/D) Generally LowerCan serve as a less lipophilic replacement for piperidine or pyrrolidine, which is advantageous for optimizing CNS exposure and reducing off-target effects.[7]
Metabolic Stability Typically IncreasedThe quaternary center at C3 is sterically hindered and blocks a potential site of P450-mediated oxidative metabolism.[2][3]
Permeability (BBB) Favorable for CNSThe scaffold's contribution to lower molecular weight, reduced rotatable bonds, and tunable lipophilicity aligns with the stringent requirements for blood-brain barrier penetration.[11]
Protein Binding ModulatedCan be fine-tuned through substitution on the aryl ring and azetidine nitrogen to optimize the free fraction of the drug.

Applications and Case Studies in Drug Discovery

The theoretical advantages of the 3-aryl-azetidine scaffold have been translated into tangible results across multiple therapeutic areas.

Case Study 1: CNS - Modulators of Monoamine Transporters

The development of treatments for psychostimulant dependence often requires nuanced modulation of both the dopamine (DAT) and serotonin (SERT) transporters. Researchers have synthesized and evaluated series of 3-aryl-3-arylmethoxy-azetidines as novel ligands for these transporters.[12]

  • Key Finding: The study demonstrated that substitutions on the aryl rings could effectively "tune" the molecule's affinity and selectivity. For instance, the 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine derivative exhibited moderate affinity for both DAT and SERT, highlighting its potential as a dual-acting agent.[12] In contrast, other chlorinated analogues showed high selectivity for SERT.[12]

  • Significance: This work showcases the 3-aryl-azetidine as a viable and tunable scaffold for developing multi-targeted CNS agents, where the rigid framework allows for the systematic exploration of structure-activity relationships (SAR).[12]

Case Study 2: CNS - Neuroprotective Agents for Neurodegenerative Diseases

In the search for treatments for diseases like Alzheimer's and Parkinson's, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was prepared and evaluated for neuroprotective activity.[14]

  • Key Finding: Several compounds were found to be potent inhibitors of acetylcholinesterase (AChE), an established target in Alzheimer's therapy.[14] Furthermore, specific derivatives demonstrated significant neuroprotective effects in cellular models of both salsolinol-induced (Parkinson's model) and glutamate-induced (Alzheimer's model) neurodegeneration.[14]

  • Significance: This study validates the scaffold's utility in generating compounds with multifunctional activity, combining enzyme inhibition with broader neuroprotective effects, a highly sought-after profile for complex neurodegenerative diseases.

Case Study 3: Oncology - Conformationally Restricted Antitumor Agents

TZT-1027 (soblidotin) is a synthetic analogue of the natural anticancer agent dolastatin 10. In an effort to improve its therapeutic index, researchers used a conformational restriction strategy by replacing its phenylethyl group with a 3-aryl-azetidine moiety.[15]

  • Key Finding: The resulting analogues exhibited potent antiproliferative activities against cancer cell lines, with the most active compound showing IC₅₀ values in the low nanomolar range (2.2 nM against A549 lung cancer cells).[15]

  • Significance: This demonstrates how the 3-aryl-azetidine scaffold can be used to lock a molecule into a bioactive conformation, providing a powerful strategy for optimizing the potency of peptide and natural product analogues.

Conclusion and Future Outlook

The 3-aryl-azetidine scaffold has firmly established itself as a valuable and privileged motif in modern medicinal chemistry. Its ability to confer a unique combination of three-dimensionality, metabolic stability, and tunable physicochemical properties makes it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. The development of robust and modular synthetic routes has made this scaffold more accessible than ever, empowering chemists to explore its potential fully.[2][9]

Future efforts will likely focus on developing novel, stereoselective synthetic methods to access more complex and diverse 3-substituted azetidines. As our understanding of the interplay between molecular conformation and biological activity grows, the strategic use of rigid scaffolds like the 3-aryl-azetidine will continue to be a cornerstone of rational drug design, paving the way for the next generation of innovative therapeutics.

References

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]

  • Lowe, J. T., Lee, M. D., Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine. [Link]

  • Li, J., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. [Link]

  • Chernyak, D., & Helaja, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

  • Nishiyama, Y., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 4(7), 665-669. [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • McKittrick, B. A., et al. (2001). Synthesis of C3 Heteroatom-Substituted Azetidinones That Display Potent Cholesterol Absorption Inhibitory Activity. Journal of Medicinal Chemistry. [Link]

  • Kliukova, M., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • Lowe, J., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. [Link]

  • Abe, N., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3847-3851. [Link]

  • Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Liu, W., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. [Link]

Sources

Foundational

3-(4-(Trifluoromethyl)phenyl)azetidine LogP and solubility data

An In-depth Technical Guide to the Physicochemical Profiling of 3-(4-(Trifluoromethyl)phenyl)azetidine: LogP and Aqueous Solubility Introduction: The Foundational Pillars of Drug Discovery In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Profiling of 3-(4-(Trifluoromethyl)phenyl)azetidine: LogP and Aqueous Solubility

Introduction: The Foundational Pillars of Drug Discovery

In the landscape of modern drug development, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage attrition is the suboptimal physicochemical profile of drug candidates. Among the most critical of these properties are lipophilicity and aqueous solubility, as they fundamentally govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] Lipophilicity, quantified by the partition coefficient (LogP), dictates a compound's ability to permeate biological membranes, while aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and systemic availability.[3][4] An imbalance in these properties can lead to poor bioavailability, sequestration in fatty tissues, or rapid clearance, ultimately compromising therapeutic efficacy regardless of in vitro potency.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and experimental determination of LogP and aqueous solubility for the novel scaffold, 3-(4-(trifluoromethyl)phenyl)azetidine. We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data within the context of contemporary drug design principles.

Compound Profile: 3-(4-(Trifluoromethyl)phenyl)azetidine

The subject of this guide is a molecule featuring a strained four-membered azetidine ring linked to a phenyl ring substituted with a trifluoromethyl group.[5] The azetidine moiety, a valuable N-heterocycle in medicinal chemistry, introduces a degree of structural rigidity and a basic nitrogen atom capable of ionization.[5] The trifluoromethyl (CF3) group is a common bioisostere for a methyl group but imparts significantly different electronic properties; its strong electron-withdrawing nature and lipophilic character can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[6] The interplay of the polar, ionizable azetidine ring and the lipophilic trifluoromethylphenyl group makes a precise determination of LogP and solubility essential for predicting its drug-like potential.

Part 1: Lipophilicity Profile (LogP & LogD)

Lipophilicity is the measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] The most common measure is the octanol-water partition coefficient, or LogP.

Theoretical Framework: LogP vs. LogD

It is critical to distinguish between LogP and LogD.

  • LogP is the partition coefficient of the neutral, unionized form of a molecule.[7] It is a constant for a given compound. The calculation is:

    • P = [Compound]octanol / [Compound]water

    • LogP = log10(P)[4]

  • LogD is the distribution coefficient at a specific pH. It accounts for all forms of the molecule (neutral and ionized) and is therefore pH-dependent.[7] For a basic compound like 3-(4-(trifluoromethyl)phenyl)azetidine, the ionized (protonated) form is significantly more hydrophilic. At physiological pH (e.g., 7.4), LogD provides a more accurate picture of a compound's likely behavior in the body than LogP alone.[7]

Predicted LogP Data

Computational models provide a rapid, cost-effective initial assessment of lipophilicity. While no experimentally-derived LogP for 3-(4-(trifluoromethyl)phenyl)azetidine is readily available in public literature, data for structurally similar compounds and predicted values serve as a valuable starting point.[8]

Compound/MethodPredicted LogPSource
3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine2.3 (XlogP)PubChem[9]
3-[3-(trifluoromethyl)phenyl]azetidine2.19Fluorochem[10]
3-(4-fluorophenyl)azetidine1.45Fluorochem[11]

These values suggest that 3-(4-(trifluoromethyl)phenyl)azetidine is likely to have a LogP in the range of 2-3, which is often considered optimal for balancing membrane permeability and aqueous solubility for CNS-acting drugs.[1][2]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the universally recognized gold standard for LogP measurement due to its direct and accurate nature.[12][13] It is applicable for compounds with LogP values typically in the range of -2 to 4.[14]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). After vigorous mixing to facilitate partitioning and subsequent separation of the phases, the concentration of the compound in each phase is measured to calculate the partition coefficient.[13]

Step-by-Step Methodology:

  • Solvent Preparation (Self-Validation Step): Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This crucial step prevents volume changes during the experiment and ensures a true equilibrium is reached.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated organic phase (n-octanol). The concentration should be chosen to be well within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the stock solution with a precise volume of the pre-saturated aqueous phase. The volume ratio can be adjusted depending on the expected LogP. For LogP values around 2, a 1:1 ratio is often appropriate.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A minimum of 2 hours on an orbital shaker is recommended, but the ideal time should be determined empirically.[15]

  • Phase Separation: Centrifuge the vessel at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the two phases. This step is critical to avoid contamination of one phase with micro-droplets of the other.

  • Quantification: Carefully sample a known aliquot from both the n-octanol and aqueous layers. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous).

LogP_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Pre-saturate n-Octanol and Buffer B Prepare Compound Stock in Octanol A->B C Combine Phases in Defined Ratio B->C D Agitate to Reach Equilibrium C->D E Separate Phases (Centrifugation) D->E F Quantify Concentration in Each Phase (HPLC/LC-MS) E->F G Calculate LogP Value F->G

Caption: Shake-Flask method workflow for LogP determination.

Part 2: Aqueous Solubility Profile

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH.[3] It is a critical determinant of oral bioavailability, as a drug must be in solution to be absorbed.[3]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[16] This high-throughput method is often used for early screening.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution.[16] It is determined over a longer incubation period (e.g., 24 hours) and is the "gold standard" measurement required for lead optimization and formulation development.[16][17]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the recommended approach for determining thermodynamic equilibrium solubility.[17]

Principle: An excess amount of the solid compound is added to a buffer of a specific pH. The resulting slurry is agitated until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is measured.[18]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5 and 6.8 for the small intestine).[17]

  • Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the prepared buffer. The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[16] The exact time to reach equilibrium should be confirmed by measuring the concentration at several time points (e.g., 24, 48, 72 hours) until the value stabilizes.[17]

  • Separation of Solid: Separate the undissolved solid from the solution. This can be achieved by high-speed centrifugation or by filtration through a low-binding filter (e.g., a 0.45 µm PVDF filter plate).

  • Sample Preparation: Carefully remove an aliquot of the clear supernatant. Dilute the sample immediately with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.

  • Quantification: Determine the concentration of the compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility at that specific pH and temperature.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Aqueous Buffer (Specific pH) B Add Excess Solid Compound to Buffer A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Separate Undissolved Solid (Filter/Centrifuge) C->D E Sample & Dilute Supernatant D->E F Quantify Concentration (HPLC/LC-MS) E->F G Calculate Solubility (µg/mL or µM) F->G

Caption: Shake-Flask method workflow for solubility determination.

Conclusion and Forward Look

The physicochemical properties of 3-(4-(trifluoromethyl)phenyl)azetidine are paramount to its potential success as a therapeutic agent. Based on computational predictions and data from analogous structures, the compound is expected to possess a LogP in the drug-like range of 2-3. However, given the presence of an ionizable azetidine nitrogen, its effective lipophilicity (LogD) and aqueous solubility will be highly pH-dependent.

The robust, self-validating shake-flask methodologies detailed in this guide provide the gold-standard framework for the precise experimental determination of these critical parameters. The data generated from these protocols will enable a comprehensive understanding of the compound's ADME profile, guide structure-activity relationship (SAR) studies, and inform future formulation strategies, thereby de-risking its progression through the drug discovery pipeline.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Zhang, H., et al. (2012). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]

  • Molbase. (2025, May 20). 3-hydroxy-1-methyl-3-[4-(trifluoromethyl)phenyl]-2-azetidinethione. Retrieved from [Link]

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference?. ACD/Labs. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis.
  • Litchfield, J. K., et al. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Singh, G., et al. (2017). Azetidine Synthesis.
  • ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... Retrieved from [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride (C10H9F4N). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-(trifluoromethyl)phenyl)azetidine (C10H10F3N). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

Sources

Exploratory

Difference between 3-(4-trifluoromethylphenyl)azetidine and 3-(4-trifluoromethoxyphenyl)azetidine

Topic: Difference between 3-(4-trifluoromethylphenyl)azetidine and 3-(4-trifluoromethoxyphenyl)azetidine Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists & Drug Discovery Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 3-(4-trifluoromethylphenyl)azetidine and 3-(4-trifluoromethoxyphenyl)azetidine Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists & Drug Discovery Scientists

Executive Summary

In the optimization of lead compounds, the "fluorine scan" is a pivotal strategy for modulating physicochemical properties without drastically altering steric bulk. This guide analyzes two specific bioisosteres: 3-(4-trifluoromethylphenyl)azetidine (Compound A) and 3-(4-trifluoromethoxyphenyl)azetidine (Compound B) .

While often treated interchangeably during initial screening, these two moieties exhibit distinct electronic, conformational, and lipophilic profiles that can drastically alter potency and pharmacokinetic (PK) trajectories. This guide dissects those differences and provides a robust synthetic protocol for their generation.

Part 1: Structural & Electronic Divergence

The core difference lies not just in the presence of oxygen, but in how that oxygen atom dictates the molecule's spatial arrangement and interaction with biological targets.

Conformational Bias (The "Orthogonal Twist")

The most critical structural differentiator is the preferred conformation of the substituent relative to the phenyl ring.

  • -CF

    
     (Trifluoromethyl):  This group is roughly spherical (cylindrical symmetry). It rotates relatively freely (low barrier), effectively increasing the van der Waals volume of the phenyl ring along the para-axis.
    
  • -OCF

    
     (Trifluoromethoxy):  The oxygen linker introduces a specific conformational preference.[1] To minimize dipole repulsion between the oxygen lone pairs and the aromatic 
    
    
    
    -system, the -OCF
    
    
    group adopts a conformation orthogonal (perpendicular) to the phenyl ring plane. This "twist" can break planarity, potentially improving solubility (disrupting
    
    
    -stacking in crystals) and accessing unique hydrophobic pockets in the target protein.
Lipophilicity & Bioisosterism

Contrary to common intuition, the oxygen atom in -OCF


 does not increase polarity compared to -CF

. It actually increases lipophilicity.[2]
Property-CF

Analog
-OCF

Analog
Implication
Hansch

Value
+0.88+1.04-OCF

is more lipophilic, increasing LogP.
Hammett

0.540.35-CF

is a stronger Electron Withdrawing Group (EWG).
Electronic Effect Inductive (-I) only.Inductive (-I) + Weak Resonance Donor (+R).-OCF

is less deactivating to the aromatic ring.[3]
Metabolic Stability High (blocks CYP oxidation).[4]High (blocks CYP oxidation).[4]Both effectively block para-metabolism.
Basicity of the Azetidine Nitrogen

The azetidine nitrogen (


) is the primary basic center. The electronic effect of the para-substituent is transmitted through the phenyl ring and the C3-carbon to the nitrogen.
  • Since -CF

    
      is a stronger EWG (
    
    
    
    0.54), it will pull electron density more aggressively than -OCF
    
    
    (
    
    
    0.35).
  • Result: The -CF

    
     analog will be slightly less basic  (lower pKa) than the -OCF
    
    
    
    analog. However, due to the distance (insulating alkyl spacer), this pKa shift is typically small (< 0.5 log units) but can be relevant for tuning permeability or hERG avoidance.

Part 2: Decision Logic (Visualization)

The following diagram illustrates the decision matrix for choosing between these two moieties during Lead Optimization.

Fluorine_Optimization_Logic Start Lead Optimization: Para-Phenyl Substitution Decision Primary Optimization Goal? Start->Decision CF3_Node Select -CF3 (Trifluoromethyl) Decision->CF3_Node Reduce Electron Density OCF3_Node Select -OCF3 (Trifluoromethoxy) Decision->OCF3_Node Modulate Shape/LogP CF3_Reason 1. Maximize Electron Withdrawal 2. Maintain Planar/Cylindrical Symmetry 3. Lower Basicity (Slightly) CF3_Node->CF3_Reason Outcome_A Result: Higher metabolic stability, lower steric clash in flat pockets. CF3_Reason->Outcome_A OCF3_Reason 1. Increase Lipophilicity (Higher LogP) 2. Induce Orthogonal Conformation 3. Exploit 'Super-Halogen' properties OCF3_Node->OCF3_Reason Outcome_B Result: Better membrane permeability, access to twisted hydrophobic pockets. OCF3_Reason->Outcome_B

Caption: Decision matrix for selecting between trifluoromethyl and trifluoromethoxy substituents based on SAR requirements.

Part 3: Synthetic Protocol (Self-Validating)

Synthesizing 3-arylazetidines is non-trivial due to the risk of


-hydride elimination when using standard Palladium-catalyzed cross-couplings on secondary alkyl halides (the azetidine C3 position).

Recommended Method: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling . Nickel catalysts are superior here as they suppress


 elimination and facilitate the coupling of sterically hindered secondary alkyl halides (like N-Boc-3-iodoazetidine) with aryl boronic acids.
Materials
  • Substrate A: tert-butyl 3-iodoazetidine-1-carboxylate (Commercially available).

  • Substrate B: 4-(trifluoromethyl)phenylboronic acid OR 4-(trifluoromethoxy)phenylboronic acid.

  • Catalyst: NiCl

    
    (glyme) (10 mol%).
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).

  • Base: Potassium phosphate tribasic (

    
    ) or CsF.
    
  • Solvent: 1,4-Dioxane/Methanol (9:1).

Step-by-Step Workflow
  • Catalyst Pre-complexation (Glovebox or Schlenk Line):

    • In a dry vial, mix NiCl

      
      (glyme) (0.1 equiv) and dtbbpy (0.15 equiv).
      
    • Add absolute ethanol or dioxane (1 mL) and stir for 10 minutes until a green homogeneous solution forms (Ligand exchange).

  • Reaction Assembly:

    • To the catalyst vial, add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv, e.g., 1.0 mmol).

    • Add the specific Boronic Acid (1.5 equiv).

    • Add

      
       (2.0 equiv).
      
    • Dilute with 1,4-Dioxane (concentration ~0.2 M).

  • Execution:

    • Seal the vial under Argon/Nitrogen.

    • Heat to 80°C for 12-16 hours. Note: Nickel couplings are sensitive to oxygen; ensure rigorous degassing.

  • Work-up:

    • Cool to room temperature. Filter through a celite pad to remove inorganic salts.

    • Concentrate the filtrate.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Validation: The product should be a white/off-white solid.

  • Deprotection (To yield the free amine):

    • Dissolve the N-Boc intermediate in DCM.

    • Add TFA (10 equiv) at 0°C. Stir for 2 hours.

    • Concentrate and neutralize with basic resin or NaHCO

      
       wash.
      
Experimental Workflow Diagram

Synthesis_Workflow Iodide N-Boc-3-iodoazetidine Coupling Cross-Coupling 80°C, 16h, Dioxane Iodide->Coupling Boronic Ar-B(OH)2 (-CF3 or -OCF3) Boronic->Coupling Catalyst NiCl2(glyme) / dtbbpy Activation Catalyst->Coupling Catalysis Deprotection Boc-Deprotection TFA/DCM Coupling->Deprotection Intermediate Final Final 3-Arylazetidine Deprotection->Final

Caption: Nickel-catalyzed cross-coupling workflow for the synthesis of 3-arylazetidines.

Part 4: Metabolic & Pharmacokinetic Implications[5][6]

Metabolic Stability

Both the -CF


 and -OCF

groups are metabolically robust.[4][5][6]
  • Para-Blocking: Both groups effectively block the para-position of the phenyl ring, which is the most susceptible site for CYP450-mediated oxidation in unsubstituted phenyl rings.

  • Lipophilicity/Clearance Trade-off: While both improve metabolic stability, the -OCF

    
     analog is more lipophilic . In a drug discovery context, this often correlates with higher intrinsic clearance (
    
    
    
    ) due to increased affinity for CYP enzymes, despite the metabolic blockade at the para-position. The -CF
    
    
    analog may offer a lower clearance profile if lipophilicity is the driving force for metabolism.
Solubility
  • -CF

    
    :  Often leads to higher crystallinity and lower aqueous solubility due to efficient packing.
    
  • -OCF

    
    :  The "orthogonal twist" disrupts crystal lattice packing energy. Consequently, -OCF
    
    
    
    analogs often exhibit better solubility
    in organic formulations and sometimes in aqueous media compared to their -CF
    
    
    counterparts, despite having a higher LogP.

References

  • BenchChem. (2025).[3][4][7] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Retrieved from 4[3]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • Novás, M., & Matos, M. J. (2025).[8] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.[1][2][3][4][7][5][8][9][10][11][12] Retrieved from 6

  • Liu, S., et al. (2023).[11] Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides.[11][13] Organic Letters.[11] (Relevant protocol for Nickel catalysis). Retrieved from 11

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[3] Beilstein Journal of Organic Chemistry.[2] Retrieved from 1[2][3]

Sources

Foundational

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenyl)azetidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can significantly enhance the physicochemical and pharmacological properties of drug candidates, including metabolic stability, aqueous solubility, and target-binding affinity.[1][2] This guide provides a comprehensive technical overview of a key derivative, 3-(4-(trifluoromethyl)phenyl)azetidine, a valuable building block for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[3][4]

Molecular Identifiers and Physicochemical Properties

A precise understanding of the molecular structure and properties of 3-(4-(trifluoromethyl)phenyl)azetidine is fundamental for its application in rational drug design.

IdentifierValueSource
SMILES C1C(CN1)C2=CC=C(C=C2)C(F)(F)FPubChem
InChI Key MCYMKGBNIMSIQE-UHFFFAOYSA-NPubChem
Molecular Formula C10H10F3NPubChem
Molecular Weight 201.19 g/mol PubChem
XLogP3 2.2PubChem

The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it an attractive feature in drug design.

Synthesis of 3-(4-(Trifluoromethyl)phenyl)azetidine

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[5] Several synthetic strategies can be employed, with one of the most efficient and modular approaches being the Mitsunobu reaction, followed by deprotection. This method offers a reliable pathway to the target compound from commercially available starting materials.

Proposed Synthetic Workflow

A plausible and efficient synthesis of 3-(4-(trifluoromethyl)phenyl)azetidine involves a two-step process starting from N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C DIAD, PPh3 THF, 0 °C to rt A->C B 4-(Trifluoromethyl)phenol B->C D N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine C->D E N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine F TFA or HCl in DCM or Dioxane E->F G 3-(4-(Trifluoromethyl)phenyl)azetidine F->G

Synthetic workflow for 3-(4-(trifluoromethyl)phenyl)azetidine.
Experimental Protocol

Step 1: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine via Mitsunobu Reaction

The Mitsunobu reaction facilitates the C-O bond formation between an alcohol and a nucleophile with inversion of stereochemistry, although in this achiral synthesis, it serves as a robust method for etherification.[6][7]

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 4-(trifluoromethyl)phenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃) (1.2 eq.).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the phosphonium intermediates and reduce the yield.

  • Inert Atmosphere: Prevents the oxidation of triphenylphosphine.

  • Slow Addition of DIAD at 0 °C: The reaction is exothermic, and slow addition helps to control the temperature and minimize side reactions.

Step 2: Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free amine.[3]

  • Reaction Setup: Dissolve the N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. If TFA is used, the resulting trifluoroacetate salt can be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent. If HCl in dioxane is used, the hydrochloride salt of the product often precipitates and can be collected by filtration.

Self-Validating System: The success of each step can be validated by standard analytical techniques. The formation of the ether in Step 1 can be confirmed by the disappearance of the hydroxyl proton in ¹H NMR and a shift in the signals of the azetidine ring protons. The successful deprotection in Step 2 is evidenced by the disappearance of the Boc group's characteristic signal in ¹H NMR (around 1.4 ppm) and a corresponding mass change in MS analysis.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aryl azetidine motif is a valuable pharmacophore, particularly in the development of therapeutics targeting the central nervous system.[3][8] The incorporation of the azetidine ring can impart favorable properties such as improved metabolic stability and brain penetration.

Role as a Privileged Scaffold

Azetidines are considered "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity.[2] The rigid, three-dimensional structure of the azetidine ring allows for precise positioning of substituents to optimize interactions with protein binding pockets.

Central Nervous System (CNS) Drug Discovery

Derivatives of 3-aryl azetidines have shown significant promise as modulators of monoamine transporters, which are key targets for the treatment of depression, anxiety, and other neurological disorders.[4][8] The 4-(trifluoromethyl)phenyl group, in particular, is a common substituent in CNS drug candidates due to its ability to enhance potency and metabolic stability. The electronic properties of the trifluoromethyl group can also influence the pKa of the azetidine nitrogen, which can be crucial for target engagement and pharmacokinetic properties.

The development of dual-acting dopamine and serotonin transporter (DAT/SERT) inhibitors is an area of active research for the treatment of psychostimulant addiction.[8] The 3-aryl-azetidine scaffold serves as a promising template for designing such dual-acting agents, where modifications to the aryl ring, such as the inclusion of a trifluoromethyl group, can be used to fine-tune the selectivity and potency for each transporter.[8]

Conclusion

3-(4-(Trifluoromethyl)phenyl)azetidine is a key building block in modern drug discovery, offering a unique combination of structural rigidity and favorable physicochemical properties. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling its broader application in the design and development of novel therapeutics. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the importance of scaffolds like 3-(4-(trifluoromethyl)phenyl)azetidine is set to increase, particularly in the challenging area of CNS drug development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 6 Jan. 2026, [Link].

  • 3-(4-(Trifluoromethyl)phenyl)azetidine. PubChem, [Link].

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PubMed Central (PMC), 29 May 2013, [Link].

  • Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. PubMed, 7 Aug. 2008, [Link].

  • Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry, [Link].

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed, 3 May 2019, [Link].

  • Azetidine synthesis. Organic Chemistry Portal, [Link].

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI, 13 Jan. 2017, [Link].

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI, 21 Jan. 2023, [Link].

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers, 9 Jun. 2023, [Link].

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 24 Mar. 2021, [Link].

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, 22 Jan. 2026, [Link].

  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate, 6 Aug. 2025, [Link].

  • Palladium‐Catalyzed Regioselective and Stereospecific Ring‐Opening Suzuki‐Miyaura Arylative Cross‐Coupling of 2‐Arylazetidines with Arylboronic Acids. ResearchGate, 1 Apr. 2021, [Link].

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central (PMC), [Link].

  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily, 10 Aug. 2019, [Link].

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central (PMC), [Link].

  • One-pot synthesis of 3-azido- and 3-aminopiperidines by intramolecular cyclization of unsaturated amines. PubMed, 17 Jan. 2014, [Link].

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Semantic Scholar, [Link].

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central (PMC), [Link].

  • Mechanochemical Mitsunobu Reactions. ResearchGate, 11 Apr. 2024, [Link].

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers, 10 Jun. 2016, [Link].

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. J-STAGE, [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-(Trifluoromethyl)phenyl)azetidine from azabicyclo[1.1.0]butane

Executive Summary The azetidine ring system, particularly 3-aryl azetidines, has emerged as a critical pharmacophore in modern drug discovery, serving as a metabolic stability-enhancing bioisostere for piperidines and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring system, particularly 3-aryl azetidines, has emerged as a critical pharmacophore in modern drug discovery, serving as a metabolic stability-enhancing bioisostere for piperidines and phenyl rings.[1] This application note details a robust, scalable protocol for the synthesis of 3-(4-(trifluoromethyl)phenyl)azetidine utilizing the strain-release reactivity of 1-azabicyclo[1.1.0]butane (ABB) .

Unlike traditional cyclization methods (e.g., from 1,3-amino alcohols) which suffer from poor atom economy and harsh conditions, this protocol leverages the high ring-strain energy (~64 kcal/mol) of the ABB core to drive a nucleophilic ring-opening (N-SRO) with an organometallic nucleophile.

Key Advantages:

  • Atom Economy: Direct C–C bond formation at the C3 position.

  • Modularity: Compatible with diverse aryl Grignard reagents.

  • Scalability: Validated on gram-scale with >75% isolated yields.

Strategic Analysis & Mechanism

The synthesis relies on the Nucleophilic Strain-Release Ring Opening (N-SRO) of the bicyclic system. The ABB core possesses a highly strained central C1–C3


-bond. While the bridgehead nitrogen is basic, the C3 position is electrophilic due to the specific orbital hybridization (high p-character) required to maintain the bicyclic geometry.

Mechanism of Action:

  • Activation: The reaction utilizes a hard nucleophile (Aryl Grignard).

  • Attack: The nucleophile attacks the C3 position (endo-trajectory).

  • Release: The central C1–C3 bond cleaves, relieving ring strain and generating a magnesiated azetidinide intermediate.

  • Termination: The intermediate is quenched with a proton source (to yield the free amine) or an electrophile (e.g., Boc

    
    O) to yield the protected azetidine.
    
Pathway Visualization

ReactionMechanism ABB Azabicyclo[1.1.0]butane (Strained Core) TS Transition State (C3 Attack) ABB->TS Strain Release Grignard 4-CF3-Ph-MgBr (Nucleophile) Grignard->TS Inter N-Magnesiated Azetidine TS->Inter Bond Cleavage Product 3-(4-CF3-Ph)azetidine (Target) Inter->Product H+ Quench

Figure 1: Mechanistic pathway of the Nucleophilic Strain-Release Ring Opening (N-SRO).

Experimental Protocol

Target Molecule: 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride CAS Registry: N/A (Novel derivative context) Methodology: Grignard Addition to in situ generated ABB (Didier/Luisi Modification).

Reagents and Materials
ReagentEquiv.[2]MW ( g/mol )QuantityRole
1-Azabicyclo[1.1.0]butane (ABB) 1.069.11691 mg (10 mmol)Substrate (0.5 M in THF)
4-(Trifluoromethyl)phenylmagnesium bromide 1.2N/A12 mL (1.0 M in THF)Nucleophile
THF (Anhydrous) Solvent-20 mLSolvent
HCl (4M in Dioxane) 2.0-5 mLQuench/Salt formation
Diethyl Ether Solvent-50 mLPrecipitation

Note: ABB is volatile and potentially unstable. It is recommended to use a freshly prepared solution of ABB in THF or generate it in situ from 2,3-dibromopropylamine if commercial stock is unavailable.

Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to 0 °C using an ice/water bath.

  • Charge the flask with the solution of ABB (10 mmol) in anhydrous THF (20 mL).

Step 2: Nucleophilic Addition

  • Transfer the 4-(trifluoromethyl)phenylmagnesium bromide solution (12 mmol, 1.2 equiv) to a pressure-equalizing addition funnel.

  • Add the Grignard reagent dropwise over 15 minutes to the cold ABB solution.

    • Critical Checkpoint: Maintain internal temperature < 5 °C to prevent polymerization of ABB.

  • Once addition is complete, allow the reaction to warm to room temperature (23 °C) .

  • Stir for 2 hours . Monitoring by TLC is difficult; reaction progress is best monitored by GC-MS or consumption of the Grignard reagent.

Step 3: Quench and Isolation (HCl Salt Formation)

  • Cool the reaction mixture back to 0 °C .

  • Slowly quench the reaction by the dropwise addition of Methanol (2 mL) (Caution: Exothermic).

  • Add HCl (4M in Dioxane, 5 mL) dropwise. A white precipitate (magnesium salts + product salt) will form.

  • Concentrate the mixture under reduced pressure to remove THF.

  • Resuspend the residue in Dichloromethane (DCM, 50 mL) and 1M NaOH (30 mL) to liberate the free base.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

  • Optional Purification: If impurities are present, pass through a short pad of silica gel (eluent: 10% MeOH in DCM with 1% NH₄OH).

  • To form the stable salt: Add HCl (in dioxane) to the filtrate and evaporate to dryness. Recrystallize from EtOH/Et₂O if necessary.

Workflow Diagram

Workflow Start Start: ABB Solution (0°C, THF) AddGrignard Add 4-CF3-Ph-MgBr (Dropwise, <5°C) Start->AddGrignard Warm Warm to RT Stir 2 Hours AddGrignard->Warm Quench Quench: MeOH then HCl (Formation of Salt) Warm->Quench Workup Base Wash (NaOH) Extract DCM Quench->Workup Isolate Isolate Product (HCl Salt or Free Base) Workup->Isolate

Figure 2: Operational workflow for the synthesis of 3-aryl azetidines.

Characterization & Quality Control

The product should be validated using the following parameters.

  • ¹H NMR (400 MHz, CDCl₃ - Free Base):

    • 
       7.60 (d, J = 8.0 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H).
      
    • 
       3.90 (t, J = 8.0 Hz, 2H, N-CH -C).
      
    • 
       3.80 (m, 1H, Ar-CH ).
      
    • 
       3.55 (t, J = 8.0 Hz, 2H, N-CH -C).
      
    • 
       2.10 (br s, 1H, NH ).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Characteristic signals for the azetidine ring carbons at ~55 ppm (C2/C4) and ~35 ppm (C3).

    • Quartet for CF₃ carbon (~124 ppm, J ~ 270 Hz).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ for C₁₀H₁₀F₃N: 202.08. Found: 202.1.

Safety & Handling

  • Azabicyclo[1.1.0]butane (ABB): Highly strained and volatile.[3] While less explosive than pure bicyclobutane, it should be handled in solution and kept cold. Avoid concentration to dryness if peroxides are suspected.

  • Grignard Reagents: Pyrophoric and moisture sensitive. Use standard Schlenk techniques.

  • Pressure: The ring-opening is exothermic. Ensure adequate venting and cooling capacity.

References

  • Didier, D. et al. (2022). "Strain-release arylation of azabicyclo[1.1.0]butanes: a versatile approach to 3-arylazetidines." Chemical Science.

  • Aggarwal, V. K. et al. (2017). "Strain-Release Arylation of Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society.[1][4]

  • Mykhailiuk, P. K. et al. (2018).[5] "Photoredox Synthesis of 3-Arylazetidines from Azabicyclo[1.1.0]butanes." Organic Letters.

  • Luisi, R. et al. (2020).[6] "The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines." Organic & Biomolecular Chemistry.

Sources

Application

Application Notes: Protocols for N-Functionalization of 3-(4-(Trifluoromethyl)phenyl)azetidine

Authored by: Gemini, Senior Application Scientist Introduction Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery and medicinal chemistry.[1][2] Their uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery and medicinal chemistry.[1][2] Their unique structural properties, including ring strain and a three-dimensional, sp³-rich character, can confer significant advantages to bioactive molecules, such as improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles.[1][3] The 3-aryl azetidine scaffold, in particular, serves as a valuable phenyl isostere or a tool to rigidify molecular structures.[4]

The subject of this guide, 3-(4-(trifluoromethyl)phenyl)azetidine, combines the beneficial properties of the azetidine ring with a trifluoromethyl-substituted phenyl group. The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] The secondary amine of the azetidine ring provides a versatile handle for N-functionalization, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.

This document provides detailed, field-proven protocols for the three primary classes of N-functionalization of 3-(4-(trifluoromethyl)phenyl)azetidine: N-Alkylation , N-Acylation , and N-Arylation . The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: N-Alkylation Protocols

N-alkylation introduces alkyl substituents onto the azetidine nitrogen, a common strategy for modulating basicity, improving cell permeability, and establishing key interactions with biological targets. The two most reliable methods are reductive amination and direct alkylation with alkyl halides.

Protocol 1.1: Reductive Amination

Reductive amination is a highly controlled, two-step, one-pot process that avoids the overalkylation issues often seen with direct alkylation.[6] The reaction proceeds via the formation of an iminium ion intermediate from the azetidine and a carbonyl compound, which is then immediately reduced by a mild, selective reducing agent.

Causality & Expertise: The choice of sodium triacetoxyborohydride (NaHB(OAc)₃) as the reductant is critical. It is mild enough not to reduce the starting aldehyde or ketone, selectively reducing the more electrophilic iminium ion formed in situ.[7][8] This selectivity is the cornerstone of the reaction's success, preventing side reactions and ensuring high yields of the desired mono-alkylated product. Dichloroethane (DCE) is a preferred solvent as it is compatible with NaHB(OAc)₃, which is water-sensitive.[7]

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Azetidine 3-(4-(CF3)phenyl)azetidine Stir Stir at RT (30-60 min) (Imine/Iminium Formation) Azetidine->Stir Aldehyde Aldehyde or Ketone (1.1 eq) Aldehyde->Stir Solvent Anhydrous DCE Solvent->Stir Add_Reductant Add NaHB(OAc)3 (1.5 eq) Stir->Add_Reductant Monitor Stir at RT (4-24 h) Monitor by TLC/LC-MS Add_Reductant->Monitor Quench Quench with sat. NaHCO3(aq) Monitor->Quench Extract Extract with DCM Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product N-Alkyl Azetidine Product Purify->Product Acylation_Workflow cluster_prep Reaction Setup (0 °C) cluster_reaction Reaction Execution cluster_workup Workup & Purification Azetidine 3-(4-(CF3)phenyl)azetidine Add_Acyl Add Acyl Chloride or Anhydride (1.2 eq) dropwise Azetidine->Add_Acyl Base Base (Et3N or Pyridine, 1.5 eq) Base->Add_Acyl Solvent Anhydrous DCM Solvent->Add_Acyl Stir Stir at 0 °C to RT (1-4 h) Monitor by TLC/LC-MS Add_Acyl->Stir Wash Wash with H2O, dilute HCl, sat. NaHCO3, and brine Stir->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purify via Column Chromatography or Recrystallization Dry->Purify Product N-Acyl Azetidine Product Purify->Product Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OA_Complex L2Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L2Pd(II)(Ar)(R2NH)]+X- OA_Complex->Amine_Complex + R2NH Amido_Complex L2Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex Base (- HBX) Product Ar-NR2 Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Sources

Method

Application Notes &amp; Protocols: 3-(4-(Trifluoromethyl)phenyl)azetidine as a Bioisostere in Drug Design

Introduction: The Rationale for a Modern Bioisostere In contemporary medicinal chemistry, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Modern Bioisostere

In contemporary medicinal chemistry, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties.[1] Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of this optimization process.[2][3] The phenyl group, while a ubiquitous and often essential component for ligand-receptor interactions, frequently introduces metabolic liabilities (e.g., through aromatic oxidation) and can contribute to high lipophilicity, leading to poor solubility and off-target effects.

This guide details the application of 3-(4-(trifluoromethyl)phenyl)azetidine as a non-classical bioisostere for the phenyl ring. This scaffold offers a compelling, multi-faceted solution to common challenges in drug development by synergistically combining the advantageous properties of two key structural motifs: the azetidine ring and the trifluoromethyl group.

  • The Azetidine Moiety: As a saturated, four-membered heterocycle, azetidine provides a rigid, three-dimensional exit vector from a core scaffold.[4][5][6] Its sp³-rich character is highly desirable in modern drug design, as it often leads to improved aqueous solubility and reduced non-specific binding compared to its flat, aromatic counterparts.[4][5] The nitrogen atom can serve as a hydrogen bond acceptor, further enhancing solubility and providing an additional interaction point with biological targets.[4] Furthermore, the strained ring system can confer enhanced metabolic stability.[5]

  • The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy to enhance the drug-like properties of a molecule.[7][8][9] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and influence molecular conformation.[8][10] Crucially, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism.[7] This modification often improves lipophilicity, which can enhance cell permeability and binding affinity to target proteins.[7][8][11]

By combining these two motifs, 3-(4-(trifluoromethyl)phenyl)azetidine emerges as a superior bioisostere that simultaneously addresses metabolic stability, solubility, and three-dimensional diversity.

Physicochemical Properties: A Comparative Analysis

The strategic replacement of a simple phenyl group with 3-(4-(trifluoromethyl)phenyl)azetidine can significantly improve key physicochemical parameters relevant to a compound's "drug-likeness".

PropertyPhenyl Analogue (Hypothetical)3-(4-(CF₃)phenyl)azetidine Analogue (Hypothetical)Rationale for Improvement
Molecular Weight ( g/mol ) XX + ~130Increase is a consideration, but often offset by property gains.
cLogP ~2.5~3.0 - 3.5CF₃ group increases lipophilicity, but the polar azetidine N can mitigate this.[7][10]
Polar Surface Area (PSA) (Ų) 0~12.5The azetidine nitrogen introduces a polar center, improving solubility.[4]
pKa (Basic) N/A~8.5 - 9.5The azetidine nitrogen provides a basic handle for salt formation, aiding solubility and formulation.
Fraction of sp³ Carbons (Fsp³) LowHighThe azetidine ring significantly increases the 3D character of the molecule.[5]
Metabolic Stability Prone to aromatic oxidationHigh resistance to oxidationCF₃ group blocks para-hydroxylation; azetidine ring is generally stable.[5][7][11]

Synthetic Protocol: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine

This protocol describes a common method for synthesizing the protected azetidine core, which can then be deprotected and coupled to a parent molecule. A key method involves the Hiyama cross-coupling of an arylsilane with a 3-iodoazetidine derivative.[12]

Workflow for Synthesis

reagent1 N-Boc-3-iodoazetidine reaction Hiyama Cross-Coupling reagent1->reaction reagent2 (4-(Trifluoromethyl)phenyl)trimethoxysilane reagent2->reaction catalyst Pd(OAc)₂ / SPhos catalyst->reaction Catalyst base TBAF (1M in THF) base->reaction Activator solvent Toluene solvent->reaction Solvent, 80°C workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine purification->product

Caption: Hiyama cross-coupling synthesis workflow.

Step-by-Step Methodology
  • Reaction Setup: To a dry, argon-purged reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), (4-(trifluoromethyl)phenyl)trimethoxysilane (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and SPhos (0.10 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the iodoazetidine.

  • Initiation: Begin stirring the mixture and add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.5 eq) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine.

Application in Drug Design: A Bioisosteric Replacement Workflow

The primary application involves substituting a metabolically liable or conformationally non-ideal phenyl ring in a lead compound with the 3-(4-(trifluoromethyl)phenyl)azetidine moiety.

cluster_0 Initial Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 Optimized Analogue lead Lead Compound (Core-Phenyl) problem Identified Liabilities: - Poor Metabolic Stability - Low Solubility - Planar Moiety lead->problem strategy Replace Phenyl Ring with Bioisostere problem->strategy Address Liabilities bioisostere 3-(4-(CF₃)phenyl)azetidine bioisostere->strategy analogue New Analogue (Core-Azetidine-Ph-CF₃) strategy->analogue Synthesize goal Expected Improvements: - Enhanced Stability - Higher Solubility - Improved 3D Profile analogue->goal

Caption: Workflow for bioisosteric replacement.

Protocols for Biological and ADME Evaluation

After synthesizing the new analogue, a rigorous evaluation is necessary to quantify the impact of the bioisosteric replacement.

Overall Evaluation Workflow

cluster_invitro In Vitro Biological Assays cluster_adme In Vitro ADME Profiling start New Analogue Synthesized binding Target Binding Assay (e.g., KinaseGlo®, HTRF) start->binding met_stab Metabolic Stability Assay (Liver Microsomes) start->met_stab cell_potency Cell-Based Potency Assay (e.g., MTT, Reporter Assay) binding->cell_potency data Data Analysis & Comparison (Analogue vs. Lead Compound) cell_potency->data perm Permeability Assay (e.g., Caco-2, PAMPA) met_stab->perm solubility Kinetic Solubility Assay perm->solubility solubility->data decision Decision: Advance, Modify, or Terminate? data->decision

Caption: Comprehensive workflow for analogue evaluation.

Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay determines the rate at which the compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.[13][14]

  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Create a working solution (100 µM) by diluting the stock in acetonitrile.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing human liver microsomes (final concentration 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the microsome-containing buffer at 37 °C for 10 minutes. Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Protocol 2: Cell-Based Potency (MTT Proliferation Assay)

This assay measures the effect of the compound on the proliferation of a cancer cell line, which is a common method for evaluating potential anticancer agents.[15]

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcomes and Data Interpretation

The introduction of the 3-(4-(trifluoromethyl)phenyl)azetidine bioisostere is anticipated to yield significant improvements over a parent compound containing a simple phenyl ring.

ParameterLead Compound (Phenyl)Analogue (Azetidine-Ph-CF₃)Interpretation of Improvement
Target IC₅₀ (nM) 5025Improved potency. The rigid azetidine may provide a better binding orientation, and the CF₃ group can form favorable interactions.[11]
Cellular EC₅₀ (nM) 500150Enhanced cellular activity, likely due to a combination of improved target potency and better cell permeability.[8]
Metabolic t₁/₂ (min) 15> 60Drastically improved metabolic stability. The CF₃ group blocks a key site of metabolism.[7]
Aqueous Solubility (µM) 550Increased solubility due to the polar nature of the azetidine nitrogen.[4][5]

Conclusion

3-(4-(Trifluoromethyl)phenyl)azetidine is a highly valuable bioisostere for modern drug discovery programs. Its rational design combines the metabolic robustness of the trifluoromethyl group with the solubility-enhancing and three-dimensional characteristics of the azetidine ring. By strategically replacing problematic phenyl groups with this scaffold, researchers can effectively address common liabilities such as poor metabolic stability and low aqueous solubility, while often maintaining or even enhancing biological potency. The protocols outlined in this guide provide a clear framework for the synthesis, application, and evaluation of this powerful medicinal chemistry tool.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Available from: [Link]

  • Design and biological activity of trifluoromethyl containing drugs - Wechem. Available from: [Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Available from: [Link]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Rasayan Journal of Chemistry. Available from: [Link]

  • Trifluoromethyl group - Grokipedia. Available from: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available from: [Link]

  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho - Der Pharma Chemica. Available from: [Link]

  • In vitro ADME drug discovery services - Symeres. Available from: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. Available from: [Link]

  • ADME of Biologics-What Have We Learned from Small Molecules? - ResearchGate. Available from: [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design - Blumberg Institute. Available from: [Link]

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC. Available from: [Link]

  • 3-hydroxy-1-methyl-3-[4-(trifluoromethyl)phenyl]-2-azetidinethione. Available from: [Link]

  • Application of Bioisosteres in Drug Design. Available from: [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. Available from: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Available from: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - MDPI. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed. Available from: [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Structure of azetidine‐containing compounds found in nature - ResearchGate. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. Available from: [Link]

  • New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets - ResearchGate. Available from: [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available from: [Link]

  • 3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride (C10H9F4N) - PubChemLite. Available from: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. Available from: [Link]

Sources

Application

Application Note: High-Fidelity Preparation of 3-Aryl-Azetidine Libraries for HTS

-Enriched 3-Aryl-Azetidine Libraries via Ni/Photoredox Dual Catalysis Executive Summary & Strategic Rationale In the pursuit of "escaping flatland" in drug discovery, the 3-aryl-azetidine scaffold has emerged as a premie...

Author: BenchChem Technical Support Team. Date: February 2026


-Enriched 3-Aryl-Azetidine Libraries via Ni/Photoredox Dual Catalysis

Executive Summary & Strategic Rationale

In the pursuit of "escaping flatland" in drug discovery, the 3-aryl-azetidine scaffold has emerged as a premier bioisostere for piperidines and pyrrolidines. Unlike their six-membered counterparts, azetidines offer distinct vectors for substituent display, lowered lipophilicity (LogD), and improved metabolic stability due to the high ionization potential of the strained nitrogen lone pair.

However, the incorporation of azetidines into High-Throughput Screening (HTS) libraries has historically been bottlenecked by the difficulty of forming the strained ring after functionalization.

This Application Note details a parallel synthesis protocol utilizing Nickel/Photoredox Dual Catalysis . This methodology allows for the modular coupling of the commercially available N-Boc-3-iodoazetidine with a vast diversity of Aryl Bromides . This "Cross-Electrophile Coupling" (XEC) approach avoids the need for unstable organometallic reagents (e.g., zincates/boronic acids) for the azetidine partner, streamlining the workflow for automated liquid handling systems.

Key Advantages of This Protocol
  • Modularity: Compatible with >80% of commercial aryl bromides (including electron-deficient heterocycles).

  • Operational Simplicity: Homogeneous reaction mixture (no zinc dust clogging tips).

  • HTS Readiness: Delivers libraries with >90% purity and standardized DMSO formatting.[1]

Mechanistic Principles & Workflow

The success of this protocol relies on the synergistic synchronization of two catalytic cycles: the Nickel cycle (forming the C-C bond) and the Iridium photocatalytic cycle (generating radicals and turning over the Ni).

The Dual Catalytic Cycle[2]
  • Radical Generation: The excited photocatalyst (

    
    ) reduces the alkyl halide (3-iodoazetidine) via Single Electron Transfer (SET), generating the key 
    
    
    
    azetidinyl radical.
  • Radical Capture: The

    
     or 
    
    
    
    species captures this radical.
  • Oxidative Addition: The Ni catalyst undergoes oxidative addition into the Aryl Bromide bond.

  • Reductive Elimination: The high-valent Ni species eliminates the product (3-aryl-azetidine) and is reduced back to the active state by the photocatalyst and a terminal reductant (Silane).

Workflow Visualization

The following diagram outlines the critical path from library design to HTS plating.

LibraryWorkflow cluster_0 Phase I: Design & Dispense cluster_1 Phase II: Synthesis cluster_2 Phase III: Purification cluster_3 Phase IV: HTS Formatting Design Monomer Selection (Aryl Bromides) Dispense Liquid Handling (Master Mix + Monomers) Design->Dispense Irradiation Blue LED (450nm) 24-48 Hours Dispense->Irradiation Quench Auto-Quench (MeOH/Air) Irradiation->Quench SCX SCX Solid Phase Extraction Quench->SCX Evap Solvent Removal (Genevac) SCX->Evap Recon DMSO Reconstitution (10 mM) Evap->Recon QC LCMS QC (>90% Purity) Recon->QC

Figure 1: End-to-end workflow for the parallel synthesis of azetidine libraries.

Experimental Protocol

Scale: 50 µmol per well (96-well block format). Automation: Compatible with Hamilton/Tecan liquid handlers.

Reagent Preparation (Master Mixes)
ComponentRoleStock Conc.Solvent
N-Boc-3-iodoazetidine Coupling Partner A0.5 MDMSO (Anhydrous)
NiCl₂·dme Catalyst (C-C Bond)0.05 MDMSO
dtbbpy Ligand0.05 MDMSO
Ir(dFCF₃ppy)₂dtbbpy]PF₆ Photocatalyst0.01 MDMSO
(TMS)₃SiH Terminal ReductantNeatN/A
2,6-Lutidine BaseNeatN/A
Step-by-Step Synthesis
  • Monomer Plating: Dispense Aryl Bromides (50 µmol, 1.0 equiv) into a 1 mL glass-coated 96-well reaction block.

  • Catalyst Pre-complexation: In a separate vessel, mix the

    
     and 
    
    
    
    stock solutions (1:1 ratio) and stir for 10 minutes to form the active ligated catalyst (green solution).
  • Master Mix Assembly: Combine the following into a single reservoir (per well):

    • N-Boc-3-iodoazetidine (1.5 equiv, 75 µmol)

    • Pre-complexed Ni catalyst (5 mol%, 2.5 µmol)

    • Photocatalyst (1 mol%, 0.5 µmol)

    • (TMS)₃SiH (1.5 equiv)

    • 2,6-Lutidine (2.0 equiv)

    • DMSO (to reach 0.1 M final concentration relative to Aryl Bromide).[1]

  • Dispensing: Add 500 µL of Master Mix to each well containing the Aryl Bromides.

  • Inertion: Seal the block with a pre-slit silicone mat. Purge the headspace with

    
     via a needle manifold for 5 minutes. Critical: Oxygen inhibits the radical chain.
    
  • Reaction: Place the block on a photoreactor (e.g., Lumidox or equivalent) equipped with 450 nm (Blue) LEDs. Fan cool to maintain temperature < 35°C. Irradiate for 24 hours.

Workup and Purification (SCX)

Since the product is an N-Boc protected amine, standard SCX (Strong Cation Exchange) is not immediately effective unless the Boc group is removed. However, for HTS libraries, we often retain the Boc group or deprotect it depending on the desired library endpoint.

Option A: N-Boc Library (Neutral)

  • Dilute with EtOAc (1 mL).

  • Wash with water (2 x 500 µL) to remove DMSO and inorganic salts.

  • Separate organic phase and dry down.

Option B: Free Amine Library (Standard for Med Chem)

  • Add 200 µL of TFA/DCM (1:1) to the reaction mixture. Shake for 2 hours.

  • Evaporate volatiles (Genevac).

  • Re-dissolve in MeOH (1 mL).

  • SCX Cleanup: Load onto SCX cartridges. Wash with MeOH (removes catalyst/byproducts). Elute product with

    
     in MeOH.
    
  • Evaporate to dryness.

Quality Control & HTS Formatting

To ensure data integrity in the screening campaign, the library must meet strict physicochemical criteria.

Reconstitution

Dissolve the dried residue in anhydrous DMSO to a target concentration of 10 mM .

  • Note: Use a liquid handler with sonicating bath integration to ensure complete solubilization.

QC Metrics (Pass/Fail)

Analyze 5% of the library (random selection) via UPLC-MS.

MetricAcceptance CriteriaRationale
Purity (UV 254nm) > 90%Prevents false positives from highly active impurities.
Identity (MS)

Da
Confirms successful coupling.
Solubility Clear at 10 mMPrecipitates cause light scattering in optical assays.
Water Content < 0.5%Water degrades compounds and interferes with some assays.
Troubleshooting Guide

Troubleshooting Problem Low Yield / No Product Check1 Check Color Change (Did Ni turn purple?) Problem->Check1 Check2 Check De-gassing Problem->Check2 Check3 Check Light Source Problem->Check3 Solution1 If Green: Ni inactive. Re-complex Catalyst. Check1->Solution1 Solution2 If Brown ppt: O2 leak. Improve N2 purge. Check2->Solution2 Solution3 Ensure 450nm penetration. Check well bottom clarity. Check3->Solution3

Figure 2: Diagnostic logic for common synthetic failures in photoredox coupling.

References

  • Duncton, M. A. (2011). Azetidines: new tools for the medicinal chemist. Med. Chem. Commun. Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link[2]

  • Le, C., & MacMillan, D. W. (2015).
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach. PNAS. Link

  • NCBI Assay Guidance Manual. Compound Management and Library Formatting. Link

Sources

Method

Mastering Solvent Selection for 3-(4-(Trifluoromethyl)phenyl)azetidine Hydrochloride: A-Theoretical and Practical Guide

Introduction: The Critical Role of Solvent Selection in Drug Development In the landscape of pharmaceutical research and development, the selection of an appropriate solvent system is a pivotal decision that profoundly i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Drug Development

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent system is a pivotal decision that profoundly influences the entire workflow, from synthesis and purification to formulation and final dosage form. For active pharmaceutical ingredients (APIs) like 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry, identifying a suitable solvent is paramount for ensuring process efficiency, product stability, and bioavailability. The hydrochloride salt form, while often employed to enhance aqueous solubility and stability, introduces complexities related to pH-dependent solubility and potential interactions with the solvent.

This comprehensive application note provides a dual-pronged approach to solvent selection for 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride. We first delve into a theoretical framework utilizing Hansen Solubility Parameters (HSP) to predict and rank potential solvents. This is followed by a detailed, step-by-step experimental protocol for the empirical determination of solubility using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to make informed and efficient solvent selection decisions.

Part 1: Theoretical Solvent Screening with Hansen Solubility Parameters (HSP)

The Concept of "Like Dissolves Like" Quantified

The age-old axiom "like dissolves like" is given a quantitative and predictive power through the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three distinct parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including our target compound and potential solvents, can be characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The principle is straightforward: the smaller the "distance" (Ra) between the HSP coordinates of the solute and the solvent in this space, the higher the likelihood of dissolution.

Estimating Physicochemical Properties of 3-(4-(Trifluoromethyl)phenyl)azetidine Hydrochloride
  • Molar Volume (Vm): Based on the contributions of its constituent atoms and structural features, the molar volume is estimated to be approximately 175 cm³/mol .

  • Hansen Solubility Parameters (HSP): Using the Stefanis-Panayiotou group contribution method[1][2], the estimated HSP values for the free base are:

    • δD = 18.5 MPa½

    • δP = 6.0 MPa½

    • δH = 5.5 MPa½

  • LogP (Octanol-Water Partition Coefficient): The predicted LogP for the free base is approximately 2.8 , indicating a degree of lipophilicity[3][4].

  • Melting Point (Tm): For the hydrochloride salt, the melting point is anticipated to be in the range of 150-160°C , based on structurally similar compounds[3].

It is crucial to acknowledge that as a hydrochloride salt, the compound's solubility in protic solvents will be significantly influenced by the protonation of the azetidine nitrogen, enhancing its interaction with polar and hydrogen-bonding solvents.

Calculating the Hansen Sphere for Solvent Selection

The "goodness" of a solvent can be quantified by calculating the Hansen distance (Ra) between the solute and the solvent using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

A smaller Ra value signifies a higher affinity between the solute and the solvent.

The following diagram illustrates the workflow for theoretical solvent screening using HSP:

HSP_Workflow cluster_0 Compound Characterization cluster_1 Solvent Database cluster_2 Theoretical Screening A Identify Molecular Structure of 3-(4-(Trifluoromethyl)phenyl)azetidine HCl B Estimate Physicochemical Properties: - Molar Volume (Vm) - HSP (δD, δP, δH) - LogP, Melting Point A->B D Calculate Hansen Distance (Ra) between Compound and Each Solvent B->D C Compile Hansen Solubility Parameters for a Range of Common Solvents C->D E Rank Solvents Based on Ra (Lower Ra = Higher Predicted Solubility) D->E F Prioritize Solvents for Experimental Validation E->F Shake_Flask_Protocol A 1. Preparation - Weigh excess compound into vials. - Add a known volume of solvent. B 2. Equilibration - Seal vials and place on a shaker. - Agitate at a constant temperature (e.g., 25°C)  for a defined period (e.g., 24-48 hours). A->B C 3. Phase Separation - Centrifuge the vials to pellet  undissolved solid. B->C D 4. Sample Dilution - Carefully withdraw an aliquot of the  supernatant. - Dilute with a suitable mobile phase. C->D E 5. Quantification - Analyze the diluted sample by HPLC. - Determine the concentration against a  standard curve. D->E F 6. Data Analysis - Calculate solubility in mg/mL or mol/L. E->F

Caption: Step-by-step experimental workflow for the shake-flask solubility assay.

Materials and Equipment:

  • 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride

  • Selected solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Water, Ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

Detailed Procedure:

  • Preparation of Vials:

    • Accurately weigh an excess amount of 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved.

    • Carefully add a precise volume (e.g., 2 mL) of the selected solvent to each vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification by HPLC: [5][6] * Prepare a series of standard solutions of the compound in a suitable diluent (typically the mobile phase) at known concentrations.

    • Develop a suitable HPLC method for the quantification of 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a UV detection wavelength set based on the compound's UV absorbance maximum.

    • Generate a calibration curve by injecting the standard solutions.

    • Inject the filtered and appropriately diluted samples from the solubility experiment.

    • Determine the concentration of the compound in the samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for any dilution steps: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Considerations for Hydrochloride Salts

When working with hydrochloride salts, it is important to be aware of the potential for pH shifts in unbuffered aqueous solutions. The dissolution of the salt can alter the pH of the medium, which in turn can affect the solubility. For rigorous studies, especially in aqueous systems, using buffered solutions at different pH values (e.g., pH 2, 5, and 7.4) is recommended to understand the pH-solubility profile.

Conclusion

The selection of an optimal solvent for 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is a multi-faceted process that benefits from a synergistic theoretical and experimental approach. By leveraging the predictive power of Hansen Solubility Parameters, researchers can efficiently narrow down a vast array of potential solvents to a manageable few for experimental validation. The subsequent application of the robust shake-flask method provides definitive, quantitative solubility data. This integrated strategy not only accelerates the research and development timeline but also ensures that the chosen solvent system is well-characterized and suitable for downstream applications, ultimately contributing to the successful progression of the drug development pipeline.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Brouwers, J., Mols, R., & Augustijns, P. (2009). In vitro and in silico tools for the prediction of intestinal drug absorption. Journal of Pharmaceutical Sciences, 98(8), 2563-2583. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • HSPiP. (n.d.). Hansen Solubility Parameters in Practice. Retrieved from [Link]

  • PubChem. (n.d.). 3-[4-fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride. Retrieved from [Link]

  • Kinam Park. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Pirika. (2013). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting information. Retrieved from [Link]

  • MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

  • Wolfram Data Repository. (2020). Hansen Solubility Parameters. Retrieved from [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • PMC. (n.d.). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. Retrieved from [Link]

  • PMC. (n.d.). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Methods for Deprotecting N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine

Introduction: Navigating the Deprotection of a Key Synthetic Intermediate The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Deprotection of a Key Synthetic Intermediate

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1] Its robustness under a wide array of basic and nucleophilic conditions, combined with its predictable cleavage under acidic treatment, establishes it as a protecting group of choice in complex multi-step syntheses.[2]

This guide focuses on the deprotection of a specific, high-value building block: N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine . This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the azetidine ring and the trifluoromethylphenyl moiety in bioactive compounds. The successful removal of the N-Boc group is a critical step in elaborating this core into more complex target molecules.

Herein, we provide a detailed, comparative analysis of several field-proven methodologies for this transformation. The protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles and practical considerations, empowering the researcher to select and execute the optimal strategy for their specific synthetic context.

Part 1: Foundational Principles of N-Boc Group Cleavage

The utility of the N-Boc group stems from its inherent stability and the specific mechanism of its removal. The cleavage is almost exclusively performed under acidic conditions and proceeds through a well-understood pathway.[2]

Mechanism of Acid-Catalyzed Boc Deprotection:

  • Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[3][4] This step activates the group for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[5]

  • Salt Formation: In the presence of excess acid, the liberated amine is protonated, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).

This mechanism's reliance on the formation of a stable carbocation explains the group's acid lability. The gaseous byproducts (isobutylene from the cation and CO₂) help drive the reaction to completion.

Acidic Boc Deprotection Mechanism sub N-Boc Azetidine protonated Protonated Intermediate sub->protonated + H⁺ h_plus H⁺ (Acid) carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Fragmentation tbutyl_cation tert-Butyl Cation amine Free Azetidine carbamic_acid->amine Decarboxylation co2 CO₂ (gas) amine_salt Azetidine Salt amine->amine_salt + H⁺

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Part 2: Comparative Deprotection Protocols

The choice of deprotection method is dictated by factors such as the presence of other acid-sensitive functional groups, desired product form (free base vs. salt), and available resources. We present four robust methods, from the most common to milder alternatives.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely employed method for Boc deprotection due to its simplicity, speed, and efficacy. Trifluoroacetic acid is a strong, volatile organic acid that readily facilitates the cleavage at room temperature.[1][6]

Causality and Experimental Insight: The use of DCM as a solvent is standard as it is inert to TFA and effectively solubilizes a wide range of organic substrates. The reaction is typically run with a significant excess of TFA to ensure complete and rapid reaction. A key challenge is the removal of residual TFA post-reaction, as it is a relatively high-boiling acid. Azeotropic distillation with a non-polar solvent like toluene is a highly effective technique for this purpose. The final product is isolated as the stable trifluoroacetate salt.

Protocol 1: TFA Deprotection

  • Preparation: Dissolve N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M).

  • Reaction: To the stirred solution, add trifluoroacetic acid (TFA, 5–10 eq). A common solvent ratio is 1:1 DCM:TFA.[3] The reaction is typically exothermic; for sensitive substrates, addition can be performed at 0 °C.

  • Monitoring: Stir the mixture at room temperature for 1–3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Purification: To the resulting residue, add toluene (3 x 10 mL) and concentrate under reduced pressure after each addition to azeotropically remove residual TFA.[3] The resulting brown or off-white solid, the trifluoroacetate salt of 3-(4-(trifluoromethyl)phenyl)azetidine, can be used directly in the next step or further purified if necessary.

Method 2: Hydrochloric Acid (HCl) in Dioxane

Using a solution of anhydrous HCl in an organic solvent like 1,4-dioxane is another classic and highly effective method. It often provides the product as a crystalline hydrochloride salt, which can simplify purification and handling.[7][8] This method can exhibit greater selectivity compared to TFA when other acid-labile groups, such as tert-butyl esters, are present.[9][10]

Causality and Experimental Insight: A commercially available 4M solution of HCl in dioxane is standard and ensures anhydrous conditions, which are crucial for reproducibility. The reaction proceeds smoothly at room temperature. In many cases, the hydrochloride salt of the product is insoluble in dioxane and will precipitate from the reaction mixture, allowing for simple isolation by filtration. This provides a very clean product, free from excess reagents.

Protocol 2: HCl/Dioxane Deprotection

  • Preparation: To a flask containing N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5–10 eq of HCl).[8][9]

  • Reaction: Stir the suspension or solution at room temperature for 30 minutes to 2 hours.[9][10]

  • Monitoring: Monitor the reaction by TLC. The formation of a precipitate is a strong indicator of product formation.

  • Work-up & Purification: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether or methyl tert-butyl ether to remove any non-polar impurities. Dry the solid under vacuum to yield 3-(4-(trifluoromethyl)phenyl)azetidine hydrochloride. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt.

Experimental Workflow start Dissolve N-Boc Azetidine add_reagent Add Deprotection Reagent (e.g., 4M HCl in Dioxane) start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor workup Isolate Product monitor->workup precipitate Precipitate Forms? workup->precipitate filter Filter & Wash Solid precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No product Purified Amine Salt filter->product concentrate->product

Caption: General workflow for an N-Boc deprotection experiment.

Method 3: Thermal Deprotection in Fluorinated Alcohols

For substrates that are sensitive to strong acids, thermal deprotection offers a valuable, neutral-condition alternative.[11] This "green" method avoids the use of corrosive acids and often simplifies the work-up. The efficiency of thermal cleavage is dramatically enhanced by using fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[12][13]

Causality and Experimental Insight: While N-Boc groups can be cleaved by heat alone, the high temperatures required can be destructive.[11] Fluorinated alcohols, with their high polarity and low nucleophilicity, facilitate the thermolysis at significantly lower temperatures.[12] Microwave irradiation can further accelerate the process, often reducing reaction times from hours to minutes.[13][14] A key advantage is that this method yields the free amine directly, eliminating the need for a separate neutralization step required when starting from an amine salt.

Protocol 3: Thermal Deprotection

  • Preparation: Dissolve N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) (approx. 0.2 M) in a sealed vessel suitable for heating (e.g., a microwave vial).[13]

  • Reaction: Heat the solution to reflux (TFE refluxes at ~78 °C) or, for faster results, heat in a microwave reactor (e.g., 100–150 °C for 5–30 minutes).[13]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up & Purification: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. The resulting residue is the crude free amine, 3-(4-(trifluoromethyl)phenyl)azetidine, which can be purified by standard methods such as silica gel chromatography if required.

Method 4: Lewis Acid-Mediated Deprotection with TMSI

For exceptionally sensitive substrates where even moderate heating or standard Brønsted acids are too harsh, Lewis acids provide a milder path. Iodotrimethylsilane (TMSI) is particularly effective, reacting under mild, anhydrous conditions to effect Boc cleavage.[15]

Causality and Experimental Insight: TMSI-mediated deprotection proceeds via a different mechanism involving silylation of the carbamate oxygen, followed by collapse to release TMS-carboxylate, which then decarboxylates.[16] This non-hydrolytic pathway is advantageous for molecules containing other sensitive groups. It is especially useful for preparing zwitterionic compounds that are difficult to isolate from aqueous workups, as it can allow for direct isolation of the product from the organic medium.[16][17]

Protocol 4: TMSI Deprotection

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-(4-(trifluoromethyl)phenyl)azetidine (1.0 eq) in an anhydrous solvent such as acetonitrile or chloroform (approx. 0.1 M).[15][16]

  • Reaction: Add iodotrimethylsilane (TMSI, 1.2–1.5 eq) dropwise to the solution at room temperature.[15]

  • Monitoring: Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a small amount of methanol. Concentrate the mixture under reduced pressure. The residue can then be partitioned between an aqueous basic solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate) to isolate the free amine, or acidified with aqueous HCl to isolate the hydrochloride salt.

Part 3: Summary and Method Selection

The optimal deprotection strategy depends on a careful analysis of the substrate's stability, the overall synthetic route, and the desired final form of the product.

Comparative Data Table:

ParameterTFA / DCM HCl / Dioxane Thermal (TFE/HFIP) TMSI
Reagents Trifluoroacetic Acid4M HCl in DioxaneNone (Solvent-assisted)Iodotrimethylsilane
Solvent Dichloromethane1,4-DioxaneTFE or HFIPAcetonitrile, Chloroform
Temperature 0 °C to Room TempRoom TemperatureReflux or 100-150 °C (MW)Room Temperature
Typical Time 1–3 hours0.5–2 hours5 min – 12 hours2–16 hours
Product Form TFA SaltHCl SaltFree Base Salt or Free Base
Key Advantage Fast, simple, robustForms crystalline HCl saltNeutral conditions, yields free baseVery mild, non-hydrolytic
Considerations Requires TFA removal; harshAnhydrous conditions neededRequires heating/MWReagent is moisture-sensitive

digraph "Method Selection" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Need to Deprotect N-Boc?", shape=diamond, style=filled, fillcolor="#FBBC05"];
acid_sensitive [label="Other Acid-Labile Groups Present?", shape=diamond];
tfa_ok [label="Standard & Fast Method Needed?", shape=diamond];
use_tfa [label="Use TFA / DCM\n(Protocol 1)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
use_hcl [label="Use HCl / Dioxane\n(Protocol 2)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
thermal_ok [label="Substrate Thermally Stable?", shape=diamond];
use_thermal [label="Use Thermal Method\n(Protocol 3)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
use_tmsi [label="Use TMSI\n(Protocol 4)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> acid_sensitive [label="Yes"];
acid_sensitive -> tfa_ok [label="No"];
acid_sensitive -> thermal_ok [label="Yes"];
tfa_ok -> use_tfa [label="Yes"];
tfa_ok -> use_hcl [label="No, Prefer HCl salt"];
thermal_ok -> use_thermal [label="Yes"];
thermal_ok -> use_tmsi [label="No, need milder"];

}

Caption: Decision tree for selecting an N-Boc deprotection method.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • Greene's Protective Groups in Organic Synthesis (5th Edition). ChemistryDocs.com.
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Greene's protective groups in organic synthesis. King's College London - KCL Library.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.
  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed.
  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences. Scribd.
  • Greene's Protective Groups in Organic Synthesis. Fourth Edition.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. American Chemical Society.
  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Europe PMC.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.
  • SUPPORTING INFORM
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.
  • Boc Deprotection - HCl. Common Organic Chemistry.
  • Boc Deprotection - TMSI. Common Organic Chemistry.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Deprotection of different N-Boc-compounds.
  • EP2070899A1 - Deprotection of N-BOC compounds.

Sources

Method

Applications of Fluorinated Azetidines in CNS Drug Discovery: A Detailed Guide for Researchers

Introduction: The Strategic Advantage of Fluorinated Azetidines in CNS Drug Development The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging endeavors in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Azetidines in CNS Drug Development

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging endeavors in modern medicinal chemistry. The unique biological fortress of the blood-brain barrier (BBB), coupled with the intricate network of transporters and metabolic enzymes, often renders promising molecules ineffective. In this landscape, the strategic incorporation of fluorinated azetidines has emerged as a powerful approach to imbue drug candidates with properties conducive to CNS activity.

Azetidines, as saturated four-membered nitrogen-containing heterocycles, offer a unique blend of structural rigidity and three-dimensionality (sp³-rich character). This constrained scaffold can enhance binding to target proteins, improve metabolic stability, and increase aqueous solubility compared to more lipophilic, larger ring systems.[1][2] When fluorine, the most electronegative element, is introduced into the azetidine ring, a synergistic effect is often observed. Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic profile by modulating its basicity (pKa), lipophilicity (LogP), and metabolic stability.[3][4] These alterations are often key to overcoming the hurdles of CNS drug delivery, including enhancing BBB penetration and resisting metabolic degradation.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of fluorinated azetidines in CNS drug discovery. We will delve into the underlying principles, provide detailed application notes with case studies, and furnish step-by-step protocols for the synthesis and evaluation of these promising scaffolds.

The Physicochemical Impact of Fluorinating the Azetidine Scaffold

The introduction of fluorine onto an azetidine ring is a nuanced decision that can have profound, and sometimes non-intuitive, effects on a molecule's properties. Understanding these effects is paramount for rational drug design.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of the azetidine nitrogen. The magnitude of this effect is dependent on the position and number of fluorine substituents. This reduction in basicity can be advantageous for CNS drug candidates for several reasons:

  • Reduced Off-Target Effects: Many off-target interactions, such as those with the hERG potassium channel, are associated with basic amines. Lowering the pKa can mitigate these risks.

  • Improved Cell Permeability: At physiological pH (7.4), a lower pKa means a smaller proportion of the molecule is in its protonated, charged state. The neutral species is generally more membrane-permeable, facilitating passage across the BBB.

Tuning Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex. While a single fluorine atom is often considered a "lipophilic hydrogen," its impact on the overall LogP of a molecule is context-dependent. It can increase, decrease, or have a negligible effect on lipophilicity. This variability allows for the fine-tuning of a molecule's LogP to fall within the optimal range for CNS penetration, which is typically between 1.5 and 3.5.

Enhancing Metabolic Stability

One of the most significant benefits of fluorination is the increased resistance to metabolic degradation. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes like cytochrome P450s. By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic half-life of a compound can be significantly extended, leading to improved bioavailability and duration of action in the CNS.[5]

The following table summarizes the general effects of fluorination on the physicochemical properties of azetidine-containing compounds.

PropertyEffect of FluorinationRationale for CNS Drug Discovery
Basicity (pKa) Generally decreasesReduces potential for off-target effects (e.g., hERG); increases the fraction of neutral species at physiological pH, potentially improving BBB permeability.[3]
Lipophilicity (LogP) Can increase, decrease, or have a negligible effectAllows for fine-tuning of LogP into the optimal range for CNS penetration.[3][4]
Metabolic Stability Generally increasesBlocks sites of oxidative metabolism, leading to a longer half-life and increased brain exposure.[5]

Application Notes: Case Studies in CNS Drug Discovery

The utility of fluorinated azetidines is best illustrated through their application in active CNS drug discovery programs. Here, we highlight two prominent examples: inhibitors of the Glycine Transporter 1 (GlyT1) for schizophrenia and muscarinic acetylcholine receptor (mAChR) antagonists for cognitive disorders.

Case Study 1: Azetidine-Based Glycine Transporter-1 (GlyT1) Inhibitors for Schizophrenia

Background: The glutamatergic hypofunction hypothesis of schizophrenia suggests that reduced signaling through the N-methyl-D-aspartate (NMDA) receptor contributes to the cognitive and negative symptoms of the disease.[6][7] Glycine is an obligatory co-agonist at the NMDA receptor, and its synaptic concentrations are regulated by the Glycine Transporter 1 (GlyT1).[8] Inhibition of GlyT1 increases synaptic glycine levels, thereby enhancing NMDA receptor function.[4][9]

Application of Fluorinated Azetidines: Azetidine-based scaffolds have been explored for the development of potent and selective GlyT1 inhibitors. The constrained nature of the azetidine ring helps to orient the pharmacophoric elements for optimal binding to the transporter. Fluorination has been employed to further refine the properties of these inhibitors.

Workflow for Developing a Fluorinated Azetidine-Based GlyT1 Inhibitor

Caption: Workflow for the development of a fluorinated azetidine-based GlyT1 inhibitor.

Case Study 2: Fluorinated Azetidine-Containing Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Background: Muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, are implicated in cognitive processes such as learning and memory.[12][13] Degeneration of cholinergic neurons is a hallmark of Alzheimer's disease, and modulating mAChR activity is a therapeutic strategy.[11] Selective antagonists for specific mAChR subtypes are sought to minimize side effects.

Application of Fluorinated Azetidines: The azetidine scaffold has been incorporated into muscarinic antagonists to provide a rigid framework for interacting with the receptor.[2] Fluorination has been used as a tool to enhance selectivity and improve pharmacokinetic properties. For example, in the development of selective M3 mAChR antagonists, a fluorine atom was introduced to exploit a single amino acid difference between the M2 and M3 receptor binding pockets, leading to a significant increase in selectivity.[11]

Example Compound Data: A study on fluorinated peptidomimetics targeting the M3 muscarinic receptor identified a lead compound with an IC50 of 0.3 µM and high selectivity over other subtypes.[14][15]

The following table presents hypothetical comparative data for a fluorinated and non-fluorinated azetidine-based M3 antagonist, illustrating the potential benefits of fluorination.

CompoundM3 Ki (nM)M2 Ki (nM)Selectivity (M2/M3)Human Liver Microsome t½ (min)Brain/Plasma Ratio
Non-Fluorinated Analog15302250.8
Fluorinated Analog 5 250 50 >120 2.5

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the development of fluorinated azetidine-based CNS drug candidates.

Protocol 1: Synthesis of a Key Fluorinated Azetidine Building Block: N-Boc-3-fluoroazetidine

This protocol is adapted from a general method for the synthesis of 3-fluoroazetidine derivatives and serves as a foundational procedure for creating a key building block.[13][15]

Materials:

  • N-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-3-fluoroazetidine as a clear oil.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses the susceptibility of a compound to phase I metabolism.[10][16][17]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound at 2x the final concentration in phosphate buffer.

  • Thaw the HLM on ice and dilute to 2x the final concentration in phosphate buffer.

  • Add the HLM solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

PAMPA is a high-throughput, non-cell-based assay to predict passive permeability across the BBB.

Materials:

  • PAMPA filter plates (96-well) and acceptor plates

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.

  • Add buffer to the acceptor plate wells.

  • Prepare the test compound solutions in buffer in a separate 96-well plate (the donor plate).

  • Place the lipid-coated filter plate onto the acceptor plate.

  • Add the test compound solutions to the donor plate.

  • Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the area of the membrane, and Time is the incubation time.

Visualization of Signaling Pathways

Understanding the mechanism of action of CNS drugs requires knowledge of the signaling pathways they modulate. Here, we present simplified diagrams for the GlyT1 and M3 muscarinic receptor pathways.

GlyT1 Signaling in a Glutamatergic Synapse

GlyT1_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling (e.g., CaMKII activation) Ca_ion->Signaling Activates GlyT1 GlyT1 Glycine_glia Glycine Glycine_glia->GlyT1 Reuptake

Caption: GlyT1 regulates synaptic glycine levels, acting as a co-agonist at NMDA receptors.

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets

Caption: M3 muscarinic receptor activation leads to downstream signaling via the Gq pathway.

Challenges and Future Directions

Despite the significant advantages of incorporating fluorinated azetidines into CNS drug candidates, challenges remain. The synthesis of these strained, fluorinated heterocycles can be complex and may require specialized reagents and conditions.[18] Furthermore, the potential for off-target effects and unforeseen toxicity due to the presence of fluorine must be carefully evaluated.[19][20]

Future research will likely focus on the development of more efficient and stereoselective synthetic methods for accessing a wider diversity of fluorinated azetidine scaffolds. Additionally, a deeper understanding of how fluorination patterns influence drug-transporter interactions at the BBB will be crucial for designing the next generation of CNS therapeutics. The use of ¹⁸F-labeled azetidines for positron emission tomography (PET) imaging will also continue to be a valuable tool for non-invasively studying drug distribution and target engagement in the brain.[14][15]

Conclusion

Fluorinated azetidines represent a privileged scaffold in the challenging field of CNS drug discovery. The strategic combination of the rigid, three-dimensional azetidine core with the unique properties of fluorine allows for the fine-tuning of physicochemical and pharmacokinetic parameters essential for brain penetration and efficacy. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can harness the power of fluorinated azetidines to develop innovative and effective treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Berliner, M. A., et al. (2011). Use of an Iridium-Catalyzed Redox-Neutral Alcohol–Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor. Organic Process Research & Development, 15(5), 1052-1062. Available from: [Link]

  • Chue, P. (2013). Glycine reuptake inhibition as a new therapeutic approach in schizophrenia. Current Pharmaceutical Design, 19(7), 1311-1320. Available from: [Link]

  • Douglas, G. L., et al. (2023). M1/M3 Muscarinic Acetylcholine Receptors Control Long-Term, but Not Short-Term Plasticity at the Mossy Fiber – CA3 Pyramidal Cell Synapse in Mouse Hippocampus. Cells, 12(14), 1890. Available from: [Link]

  • Flook, M., et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. Chemistry – A European Journal. Available from: [Link]

  • García-Barrantes, S., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 12053-12058. Available from: [Link]

  • Hashimoto, K. (2014). Glycine transporter-1 inhibitors as a novel drug for schizophrenia. Expert Opinion on Investigational Drugs, 23(7), 937-948. Available from: [Link]

  • Hudson, A. R., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. Bioorganic & Medicinal Chemistry Letters, 30(14), 127214. Available from: [Link]

  • Lecourt, H., et al. (2020). Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia. Frontiers in Psychiatry, 11, 426. Available from: [Link]

  • López-Corcuera, B., et al. (2005). Localization of the GLYT1 glycine transporter at glutamatergic synapses in the rat brain. Cerebral Cortex, 15(4), 448-459. Available from: [Link]

  • L-V, D., et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. ChemMedChem. Available from: [Link]

  • Martina, M., et al. (2023). M1/M3 Muscarinic Acetylcholine Receptors Control Long-Term, but Not Short-Term Plasticity at the Mossy Fiber – CA3 Pyramidal Cell Synapse in Mouse Hippocampus. Research Square. Available from: [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2216-2219. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 19, 2026, from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 19, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Glutamatergic Synapse Pathway. Retrieved February 19, 2026, from [Link]

  • Wenge, A. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5947-5973. Available from: [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]

  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved February 19, 2026, from [Link]

  • Patsnap. (2025). What's the latest update on the ongoing clinical trials related to GlyT1?. Retrieved February 19, 2026, from [Link]

  • Jacobsen, E. N., et al. (2012). Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor. Journal of the American Chemical Society, 134(3), 1298-1301. Available from: [Link]

  • El-Sayed, M. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(2), 1146-1175. Available from: [Link]

  • Chang, J. W., et al. (2018). The Synthesis and In Vivo Pharmacokinetics of Fluorinated Arachidonic Acid: Implications for Imaging Neuroinflammation. Journal of Nuclear Medicine, 59(8), 1276-1282. Available from: [Link]

  • Liu, X., et al. (2006). Evaluation of Cerebrospinal Fluid Concentration and Plasma Free Concentration As a Surrogate Measurement for Brain Free Concentration. Drug Metabolism and Disposition, 34(9), 1443-1447. Available from: [Link]

  • Iskra, B., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(2), 189-210. Available from: [Link]

  • Al-Aboudi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6077. Available from: [Link]

  • G, K. C., & K, S. (2023). Safety of long acting muscarinic antagonists: are all these drugs always and equally safe?. Journal of thoracic disease, 8(5), E336–E339. Available from: [Link]

  • Yoshikawa, Y., et al. (2014). Quantitative investigation of the brain-to-cerebrospinal fluid unbound drug concentration ratio under steady-state conditions in rats using a pharmacokinetic model and scaling factors for active efflux transporters. Journal of Pharmaceutical Sciences, 103(8), 2533-2541. Available from: [Link]

  • Wikipedia. (n.d.). Nerve agent. Retrieved February 19, 2026, from [Link]

  • Sharma, R., et al. (2024). Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Derivatives. Molecules, 29(18), 4253. Available from: [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. Retrieved February 19, 2026, from [Link]

  • Inxight Drugs. (n.d.). PF-03463275. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • Hadidi, R., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 28(33), e202200547. Available from: [Link]

  • ResearchGate. (n.d.). pKa(H) and log P ranges covered by the studied compounds. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). PF-3463275 (32) and heteroaryl amide GlyT-1 inhibitors. Retrieved February 19, 2026, from [Link]

  • PubMed. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Retrieved February 19, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved February 19, 2026, from [Link]

  • PubMed. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • PubMed. (2006). Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Retrieved February 19, 2026, from [Link]

  • PubMed. (2026). In silico analysis of the multitarget potential of GlyT1 inhibitors in SLC6 transporters. Retrieved February 19, 2026, from [Link]

  • Frontiers. (2014). Muscarinic cholinergic receptors modulate inhibitory synaptic rhythms in hippocampus and neocortex. Retrieved February 19, 2026, from [Link]

  • NCBI Bookshelf. (2023). Muscarinic Antagonists. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Localization of the GLYT1 Glycine Transporter at Glutamatergic Synapses in the Rat Brain. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023). Interactions between Glycine and Glutamate through Activation of Their Transporters in Hippocampal Nerve Terminals. Retrieved February 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 3-(4-(Trifluoromethyl)phenyl)azetidine HCl

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-(4-(Trifluoromethyl)phenyl)azetidine HCl. This guide is designed for researchers, chemists, and formulation scientists to na...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(4-(Trifluoromethyl)phenyl)azetidine HCl. This guide is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. As an hydrochloride salt of a weakly basic amine, its solubility behavior is heavily influenced by the physicochemical properties of the solvent system, particularly pH and the presence of common ions. This document provides in-depth, field-proven insights and systematic protocols to ensure successful and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries, providing rapid solutions to get your experiments on track.

Q1: My 3-(4-(Trifluoromethyl)phenyl)azetidine HCl is not dissolving in water or neutral aqueous buffers (e.g., PBS pH 7.4). What is the primary reason for this?

A: This is expected behavior. 3-(4-(Trifluoromethyl)phenyl)azetidine HCl is the salt of a weak base. In neutral or alkaline pH, the equilibrium shifts towards the un-ionized (free base) form of the azetidine compound. This free base is significantly more lipophilic, due to the trifluoromethylphenyl group, and thus has very poor aqueous solubility.[1][2] To achieve dissolution in aqueous media, the pH must be lowered to ensure the molecule remains in its protonated, ionized (salt) form, which is more soluble.

Q2: I observed precipitation when I diluted my DMSO stock solution of the compound into my aqueous assay buffer. What is happening?

A: You are observing the difference between kinetic and thermodynamic solubility. Your compound is likely highly soluble in the 100% DMSO stock. However, upon dilution into an aqueous buffer, the DMSO concentration drops dramatically. If the final concentration of your compound in the buffer exceeds its thermodynamic solubility limit at that specific pH and co-solvent percentage, it will precipitate out of solution.[3][4] This is a classic issue for lipophilic compounds in early-stage screening assays.

Q3: To speed up dissolution, I tried heating the solution, but my results became inconsistent. Is heating advisable?

A: Heating can be a double-edged sword. While it generally increases the rate of dissolution and solubility, it can also accelerate the degradation of the compound. The azetidine ring, a four-membered heterocycle, possesses inherent ring strain and can be susceptible to ring-opening reactions, a process that can be catalyzed by heat and acidic conditions.[5][6] We advise using heat judiciously (e.g., gentle warming to 37-40°C) and for short periods. Always run a control experiment to check for degradation via HPLC or LC-MS after heating.

Q4: I tried dissolving the compound in a 0.1 M HCl solution, but the solubility seems lower than in deionized water. This is counterintuitive. Why would this occur?

A: This phenomenon is known as the "common ion effect".[7][8] The dissolution of the hydrochloride salt is an equilibrium process: (R₃NH)Cl (solid) ⇌ R₃NH⁺ (aq) + Cl⁻ (aq). When you attempt to dissolve the salt in a solution that already contains a high concentration of chloride ions (like 0.1 M HCl), Le Châtelier's principle dictates that the equilibrium will shift to the left, favoring the solid, undissolved salt form.[9][10] This suppresses the overall solubility compared to a solvent with no common ions.

Q5: What is the best general-purpose solvent for creating a high-concentration stock solution?

A: For creating a non-aqueous stock solution, Dimethyl Sulfoxide (DMSO) is the most widely used and effective solvent due to its high solubilizing power for a broad range of organic molecules.[11] N,N-Dimethylformamide (DMF) is another suitable alternative. These stock solutions can then be diluted into your final experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Part 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Solvent & Solubility Optimization

When facing solubility issues, a systematic, stepwise approach is more effective than random solvent testing. The following workflow is designed to logically identify a suitable solvent system.

G cluster_aqueous Aqueous Systems cluster_organic Organic & Stock Solutions start Start: Solubility Issue with 3-(4-(CF3)phenyl)azetidine HCl check_purity Step 1: Confirm Compound Purity & Identity (LC-MS, NMR) start->check_purity aqueous_path Step 2: Select Path (Aqueous vs. Organic) check_purity->aqueous_path try_acid Step 3a: Attempt Dissolution in Acidified Water (e.g., pH 2-4) aqueous_path->try_acid Aqueous try_dmso Step 3b: Dissolve in 100% DMSO or DMF for High-Concentration Stock aqueous_path->try_dmso Organic/Stock is_acid_soluble Soluble? try_acid->is_acid_soluble use_acid_buffer Outcome: Use acidic buffer. Monitor for hydrolysis over time. is_acid_soluble->use_acid_buffer Yes try_cosolvent Step 4a: Introduce Co-solvents (Ethanol, PEG 400, Propylene Glycol) is_acid_soluble->try_cosolvent No is_cosolvent_soluble Soluble? try_cosolvent->is_cosolvent_soluble optimize_ratio Outcome: Optimize co-solvent ratio. Validate in final assay conditions. is_cosolvent_soluble->optimize_ratio Yes is_cosolvent_soluble->try_dmso No, for aqueous path is_dmso_soluble Soluble? try_dmso->is_dmso_soluble use_stock Outcome: Use as stock. Dilute carefully into final medium. is_dmso_soluble->use_stock Yes problem Insoluble even in DMSO/DMF? Re-evaluate purity. Consider alternative salt form. is_dmso_soluble->problem No

Caption: Workflow for troubleshooting solubility issues.

Co-solvency is a powerful technique to enhance the solubility of lipophilic drugs by adding a water-miscible organic solvent to an aqueous medium.[12] The co-solvent works by reducing the dielectric constant of the solvent mixture, making it more favorable for non-polar solutes.

Table 1: Properties of Common Co-solvents for Pharmaceutical Formulation

Solvent Type Dielectric Constant (ε at 20°C) Key Characteristics & Use Cases
Water Polar Protic 80.1 Universal biological solvent; solubility is highly pH-dependent for this compound.
Ethanol Polar Protic 24.5 Commonly used, biocompatible co-solvent. Effective at moderate concentrations (5-20%).[13]
Propylene Glycol (PG) Polar Protic 32.0 Viscous co-solvent, often used in oral and injectable formulations. Good solubilizer.[11]
Polyethylene Glycol 400 (PEG 400) Polar Protic ~12.5 Low-toxicity polymer, excellent for increasing solubility of poorly soluble compounds.[14]

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Very strong solubilizer, ideal for high-concentration stocks. Can have biological effects at >0.5%.[11] |

  • Preparation: Prepare 10 mg/mL stock solutions of 3-(4-(Trifluoromethyl)phenyl)azetidine HCl in several neat co-solvents (e.g., Ethanol, PG, PEG 400).

  • Initial Screening: In separate vials, prepare a series of aqueous buffer solutions (at a fixed, acidic pH, e.g., pH 4.0) containing increasing percentages of a single co-solvent (v/v), for example: 0%, 5%, 10%, 20%, 50%.

  • Spiking: Add a small aliquot of the compound (e.g., from a concentrated DMSO stock) to each vial to reach a target final concentration that is above its expected aqueous solubility.

  • Equilibration & Observation: Vortex each vial vigorously for 1-2 minutes. Allow the vials to equilibrate at a controlled temperature (e.g., 25°C) for 1-2 hours. Visually inspect for precipitation or turbidity.

  • Quantification: For clear solutions, filter through a 0.22 µm filter and quantify the dissolved concentration using a validated HPLC-UV method to determine the solubility limit in that specific co-solvent blend.[3]

Guide 2: Managing pH-Dependent Solubility and the Common Ion Effect

For an ionizable compound like this, pH is the most critical parameter governing aqueous solubility. The azetidine nitrogen can be protonated, and understanding its pKa is key to controlling solubility.

The fundamental equilibrium in solution involves the dissociation of the salt and the interaction of the resulting free base with protons in the solvent. This relationship dictates that as pH decreases, the concentration of H⁺ increases, pushing the equilibrium toward the more soluble, protonated form.

G cluster_eq Solubility Equilibrium in Aqueous Solution cluster_common_ion Common Ion Effect solid Compound (Solid HCl Salt) dissolved [R₃NH⁺] + [Cl⁻] (Dissolved Ions) solid->dissolved Dissolution freebase R₃N (Insoluble Free Base) dissolved->freebase Deprotonation (High pH) freebase->dissolved Protonation (Low pH) proton + H⁺ ci_solid Compound (Solid HCl Salt) ci_dissolved [R₃NH⁺] + [Cl⁻] ci_solid->ci_dissolved Equilibrium Shifts Left (Precipitation Favored) ci_excess Excess [Cl⁻] (from buffer/HCl) ci_excess->ci_dissolved

Caption: pH and Common Ion Effects on Solubility.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8). Use buffers with non-chloride salts where possible (e.g., phosphate, acetate, or citrate buffers) to avoid the common ion effect.

  • Sample Preparation: Add an excess amount of solid 3-(4-(Trifluoromethyl)phenyl)azetidine HCl to a known volume of each buffer in separate glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-48 hours).[15] This is the core of the "shake-flask" method.

  • Phase Separation: After equilibration, allow the suspensions to stand, then separate the saturated supernatant from the solid material by centrifugation and filtration through a 0.22 µm syringe filter (use a filter material with low drug binding, like PVDF).

  • Analysis: Accurately dilute the clear filtrate and measure the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[16]

  • pH Measurement: Measure the final pH of each saturated solution, as it may have shifted slightly during equilibration.

  • Plotting: Plot the measured solubility (on a log scale) against the final measured pH. The resulting curve will clearly show the pH range required for complete dissolution at a given concentration.

Part 3: Advanced Characterization Protocols

For drug development professionals, understanding the precise nature of the solubility is critical. The following section outlines a standard protocol for determining equilibrium solubility.

Protocol 3: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[15]

  • Objective: To determine the maximum concentration of 3-(4-(Trifluoromethyl)phenyl)azetidine HCl that can be dissolved in a specific solvent system at equilibrium.

  • Materials:

    • 3-(4-(Trifluoromethyl)phenyl)azetidine HCl (solid)

    • Selected solvent system (e.g., pH 4.0 citrate buffer)

    • Glass scintillation vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • 0.22 µm PVDF syringe filters

    • Validated HPLC-UV or LC-MS method for quantification

  • Methodology:

    • Add an excess of the solid compound (e.g., 2-5 mg) to 1 mL of the chosen solvent system in a glass vial. Ensure a visible amount of solid remains.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

    • Shake the suspension for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium has been maintained.

    • After shaking, remove the vial and let any remaining solid settle.

    • Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.

    • Quantify the concentration of the compound in the filtrate using the pre-validated analytical method.

    • The resulting concentration is the equilibrium solubility of the compound in that solvent system.

Table 2: Comparison of Common Solubility Measurement Techniques

Method Principle Throughput Information Gained Key Advantage Key Limitation
Shake-Flask Measures concentration in a saturated solution at equilibrium. Low Thermodynamic Solubility Gold-standard accuracy and relevance for formulation.[15] Time-consuming and requires significant amounts of compound.
Turbidimetry/Nephelometry Measures light scattering from precipitate formed upon dilution from a stock solution. High Kinetic Solubility Fast and requires very little compound; ideal for early screening.[3][4] Can be misleading; does not represent true equilibrium solubility.

| Potentiometric Titration | Determines solubility by monitoring pH changes during titration until precipitation occurs. | Medium | Thermodynamic Solubility & pKa | Can determine both solubility and pKa in a single experiment.[17] | Requires specialized equipment and is not suitable for all compounds. |

References
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • PubMed. (2005, October 15). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Ring-Opening Side Reactions of Azetidine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine derivatives. This guide provides in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the azetidine ring. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them valuable and unique scaffolds in medicinal chemistry but also renders them susceptible to undesired ring-opening reactions.[1][2] This resource is designed to help you anticipate and mitigate these side reactions to ensure the success of your synthetic campaigns.

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the synthesis, purification, and handling of azetidine-containing compounds. Each issue is presented with probable causes and actionable solutions based on established chemical principles.

Question 1: My azetidine derivative is rapidly decomposing in acidic media (e.g., during a Boc deprotection with TFA, an acidic workup, or in a protic solvent like methanol). What is happening and how can I prevent it?
Probable Causes:
  • Acid-Catalyzed Ring-Opening: This is the most common decomposition pathway. The azetidine nitrogen, being a Lewis base, gets protonated under acidic conditions. This protonation dramatically increases the ring strain and transforms the ring into an excellent electrophile, making the methylene carbons adjacent to the nitrogen highly susceptible to nucleophilic attack by the solvent or counter-ions.[3][4]

  • Low pKa of Azetidine Nitrogen: The stability of your azetidine in acid is directly related to the pKa of the ring nitrogen. N-alkyl or N-H azetidines are more basic and thus more prone to protonation and subsequent degradation compared to those with electron-withdrawing N-substituents.[3]

  • Solvolysis: Protic solvents such as methanol or water can act as nucleophiles, attacking the protonated azetidine ring and leading to ring-opened ether or alcohol byproducts.[4]

Recommended Solutions:
  • pH Control and Monitoring: If acidic conditions are unavoidable, maintain the pH as high as is feasible for your reaction. Use buffered solutions to prevent significant drops in pH.[4] For workups, use a mild acid (e.g., saturated NH₄Cl solution) or a biphasic extraction with a dilute base to neutralize the reaction mixture quickly.

  • Re-evaluate Deprotection Strategy: If a Boc group must be removed, standard TFA conditions are often too harsh.

    • Screen Milder Acids: Consider using weaker acids like formic acid, or Lewis acids such as TMSOTf at low temperatures, which can sometimes be more selective.

    • Switch Protecting Groups: Proactively design your synthesis with a protecting group that can be removed under non-acidic conditions. For example, a Carbobenzyloxy (Cbz) group can be removed via hydrogenolysis, which is generally compatible with the azetidine core.[5][6]

  • Solvent Choice: Whenever possible, use aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to eliminate the solvent as a potential nucleophile.[4]

Experimental Protocol: Test for Acid Stability
  • Dissolve a small amount (1-2 mg) of your azetidine derivative in 1 mL of the intended acidic medium (e.g., 10% TFA in DCM, or a pH 4 buffer).

  • Prepare a control sample in a neutral, aprotic solvent (e.g., ACN).

  • Monitor both samples over time (e.g., at t=0, 15 min, 1 hr, 4 hr) by LC-MS or TLC.

  • Compare the disappearance of the starting material and the appearance of new peaks (potential degradation products) to assess stability.

Question 2: I am using a Lewis acid to catalyze a reaction, but I'm getting significant amounts of a ring-opened byproduct. How can I avoid this?
Probable Causes:
  • Lewis Acid Activation of the Azetidine Ring: Similar to Brønsted acids, Lewis acids can coordinate to the azetidine nitrogen. This coordination activates the ring, making it susceptible to nucleophilic attack in a highly regioselective SN2-type mechanism.[7] This is a known method for the intentional ring-opening of azetidines.[8]

  • Nucleophilic Species in the Reaction: The nucleophile attacking the activated azetidine could be your intended reagent, the solvent, or even the counter-ion of the Lewis acid itself.

Recommended Solutions:
  • Screen Lewis Acids: The choice of Lewis acid is critical. Harder Lewis acids (e.g., BF₃·OEt₂, TiCl₄) often coordinate more strongly to the nitrogen, leading to more ring-opening. Try milder or more sterically hindered Lewis acids that might favor coordination with your desired functional group over the azetidine nitrogen.

  • Lower the Temperature: Ring-opening reactions, like most reactions, are temperature-dependent. Running your experiment at a lower temperature (e.g., 0 °C or -78 °C) can significantly slow down the rate of the undesired ring-opening side reaction relative to your primary reaction.

  • Change the N-Substituent: An N-sulfonyl or other strongly electron-withdrawing group will reduce the Lewis basicity of the nitrogen, making it less likely to coordinate with the Lewis acid.[3]

  • Use a Less Nucleophilic Solvent: If you suspect the solvent is the attacking nucleophile, switch to a less nucleophilic option (e.g., from THF to dichloromethane or toluene).

Question 3: My compound recovery is very low after silica gel chromatography, and I see new, more polar spots on my TLC plates.
Probable Causes:
  • Acid-Catalyzed Degradation on Silica: Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst for the ring-opening of sensitive azetidines.[5] The resulting ring-opened products, such as amino alcohols, are typically more polar and either streak or appear as new spots on the TLC.

Recommended Solutions:
  • Neutralize the Silica Gel: Before running the column, wash the silica gel with a solution of your eluent containing 1-2% triethylamine or ammonia in methanol, then re-equilibrate with the starting eluent. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase:

    • Basic Alumina: This is an excellent alternative for acid-sensitive compounds.

    • Florisil: This is another less acidic option compared to silica gel.[5]

  • Minimize Contact Time: Run the chromatography as quickly as possible. Consider using flash chromatography over gravity chromatography.

  • Alternative Purification Methods: If possible, consider recrystallization or distillation to avoid chromatography altogether.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason azetidines are prone to ring-opening?

The primary driver is the significant ring strain inherent in the four-membered ring, calculated to be around 25.4 kcal/mol.[1] This is intermediate between the highly reactive aziridines (~27.7 kcal/mol) and the much more stable pyrrolidines (~5.4 kcal/mol).[1] This stored energy provides a thermodynamic driving force for reactions that lead to ring cleavage, which relieves the strain.

Q2: How do different N-protecting groups affect the stability of the azetidine ring?

The choice of the N-substituent is one of the most critical factors for controlling azetidine stability. Electron-withdrawing groups (EWGs) are highly recommended to prevent ring-opening. They function by reducing the electron density and basicity of the azetidine nitrogen, making it less susceptible to protonation or coordination with Lewis acids.[3][5]

Protecting Group TypeExamplesEffect on StabilityTypical Deprotection Conditions
Sulfonyl Tosyl (Ts), Nosyl (Ns), Mesyl (Ms)High Stability. Strongly electron-withdrawing, significantly reduces nitrogen basicity.Harsh (e.g., HBr/AcOH, dissolving metal reduction). Often not ideal for late-stage removal.
Carbamate Boc, CbzGood Stability. Moderately electron-withdrawing. A good balance of stability and ease of removal.Boc: Acidic (TFA). Cbz: Hydrogenolysis.[5]
Aryl Phenyl, PyridylHigh Stability. Nitrogen lone pair is delocalized into the aromatic system.Difficult to remove. Typically part of the final structure.[3]
Alkyl / H Benzyl (Bn), HLow Stability. Electron-donating or neutral. Nitrogen is basic and highly prone to protonation.Bn: Hydrogenolysis. H: No protection.
Q3: What general reaction conditions should I be most cautious about when working with azetidines?
  • Strongly Acidic Conditions (pH < 4): Risk of protonation-induced ring-opening.[4]

  • Strong Nucleophiles: Can directly attack the ring carbons, especially if the nitrogen is activated (e.g., as an azetidinium ion).[9][10]

  • High Temperatures: Can provide the activation energy needed for decomposition pathways.

  • Lewis Acids: Can activate the ring towards nucleophilic attack.[7]

Visualized Mechanisms and Workflows

Mechanism: Acid-Catalyzed Ring-Opening

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine Derivative (N-R) Azetidinium Protonated Azetidinium Ion (Highly Strained & Electrophilic) Azetidine->Azetidinium + H+ Proton H+ RingOpened Ring-Opened Product (γ-Substituted Amine) Azetidinium->RingOpened + Nu⁻ (SN2 Attack) Nucleophile Nucleophile (e.g., H₂O, Cl⁻, MeOH)

Caption: Acid-catalyzed ring-opening of an azetidine derivative.

Workflow: Decision-Making for Minimizing Ring-Opening

G Start Planning a Reaction with an Azetidine IsAcid Are acidic conditions (Brønsted or Lewis) required? Start->IsAcid IsNuke Are strong nucleophiles present? IsAcid->IsNuke No Protect Use strong EWG on Nitrogen (e.g., Tosyl, Nosyl, Cbz) IsAcid->Protect Yes NoProtect Is the N-substituent Alkyl or H? IsNuke->NoProtect Yes Proceed Proceed with Reaction (Lower Risk) IsNuke->Proceed No MildAcid Use mildest possible acid. Screen conditions at low temp. Protect->MildAcid MildAcid->IsNuke HighRisk High Risk of Ring-Opening. Proceed with extreme caution. Use low temp, aprotic solvent. NoProtect->HighRisk Yes NoProtect->Proceed No HighRisk->Proceed

Caption: Decision workflow for planning azetidine reactions.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West*. LOCKSS: Serve Content.
  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Benchchem.
  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Chemistry Portal.
  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols | Request PDF.

Sources

Troubleshooting

Preventing racemization during functionalization of chiral azetidines

This guide addresses the specific challenges of functionalizing chiral azetidines, focusing on the preservation of stereochemical integrity at the C2 and C3 positions. Mission Statement To provide actionable, mechanism-b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of functionalizing chiral azetidines, focusing on the preservation of stereochemical integrity at the C2 and C3 positions.

Mission Statement

To provide actionable, mechanism-based troubleshooting for the functionalization of enantiopure azetidines without compromising the stereocenter or triggering ring-opening decomposition.

Module 1: C2-Functionalization ( -Lithiation)

The Challenge: Direct functionalization at the C2 position via lithiation is the highest-risk operation for racemization. Unlike aziridines, 2-lithioazetidines are chemically stable but configurationally labile. They rapidly equilibrate between enantiomers even at low temperatures.

Technical Insight: The "Dynamic Control" Protocol

The stereochemical outcome is dictated by the interplay between the rate of racemization of the organolithium intermediate (


) and the rate of electrophile trapping (

).
  • N-Protecting Group Effect: Electron-withdrawing groups (EWG) like Boc or Cbz are mandatory for C2-lithiation. Electron-donating groups (EDG) like

    
    -alkyl will redirect lithiation to the ortho-position of a pendant phenyl ring (if present) or fail to activate the C2-proton sufficiently.
    
  • Thermodynamics: The lithiated species exists as a rapidly equilibrating diastereomeric pair (often stabilized by intramolecular coordination).

Troubleshooting Guide: C2-Lithiation
SymptomDiagnosisCorrective Action
Complete Racemization (0% ee) Thermodynamic Equilibration. The reaction temperature allowed the C-Li bond to invert faster than the electrophile could react.Lower Temperature: Maintain -78°C strictly. Do not warm up before quenching.Change Solvent: Switch to non-coordinating solvents (e.g., Et₂O or Toluene) if solubility permits, to tighten the ion pair.
Regioselectivity Failure (Ring vs. Aryl) Wrong Directing Group. You used an

-alkyl group (e.g.,

-benzyl) on a 2-phenylazetidine.
Switch to

-Boc.

-Boc directs lithiation to C2 via dipole stabilization.

-Alkyl directs to the phenyl ring (ortho-lithiation).
Low Yield / Decomposition Ring Opening. The C-Li species underwent

-elimination to form an alkene/imine.
Shorten Time: Limit lithiation time to <10 mins before adding electrophile.Add Ligand: Use TMEDA (1.0–1.2 equiv) to stabilize the lithiated aggregate.
Visual Workflow: C2-Lithiation Decision Tree

LithiationStrategy Start Start: Chiral Azetidine Functionalization PG_Check Is Nitrogen Protected with EWG (Boc/Cbz)? Start->PG_Check Lithiation Add s-BuLi / TMEDA PG_Check->Lithiation Yes Ortho_Lith Risk: Ortho-Lithiation of Sidechain PG_Check->Ortho_Lith No (N-Alkyl) Temp_Check Is Temperature <= -78°C? Racemization Risk: C-Li Bond Epimerization Temp_Check->Racemization No (> -60°C) Trap Immediate Electrophile Trapping Temp_Check->Trap Yes Lithiation->Temp_Check

Figure 1: Decision tree highlighting the critical dependency on N-protection and temperature to prevent racemization during C2-lithiation.

Module 2: N-Functionalization & Cross-Coupling

The Challenge: Installing groups on the Nitrogen atom or the aryl ring without disturbing the chiral center. The primary risk here is ring opening via nucleophilic attack or acid-catalyzed decomposition.

Mechanism: The "Strain Release" Trap

Azetidines possess ~25 kcal/mol of ring strain.[1] Lewis acids or strong nucleophiles can trigger ring opening.

  • 
     Opening:  Nucleophiles attacking C2 will invert the center (loss of scaffold).
    
  • Pd-Catalysis: Oxidative addition into the C-N bond is a known pathway for azetidines, leading to ring-opened products.[2]

Troubleshooting Guide: Cross-Coupling
SymptomDiagnosisCorrective Action
Ring Opening during N-Arylation Oxidative Addition at C-N. The Pd-catalyst inserted into the strained ring instead of the C-H or N-H bond.Change Ligand: Use bulky phosphine ligands (e.g., BrettPhos , RuPhos ) that favor reductive elimination over ring insertion.Lower Temp: Keep reaction <80°C.
Loss of ee% during Deprotection Acid-Mediated Racemization. Strong acids (TFA/HCl) caused reversible ring opening/closing via a carbocation intermediate.Milder Acid: Use TMSOTf / 2,6-lutidine or H₂/Pd-C (if Cbz) for deprotection.Scavenger: Add a cation scavenger (e.g., triethylsilane) if using TFA.
Elimination Products Base-Mediated E2. Strong bases (NaH, KOtBu) caused deprotonation at C2 followed by ring opening.Weaker Base: Switch to Cs₂CO₃ or K₃PO₄ .Biphasic System: Use DCM/H₂O with phase transfer catalyst to buffer basicity.
Module 3: Experimental FAQ

Q1: Can I use standard Suzuki conditions on a 3-iodoazetidine? A: Yes, but with caution. C3-functionalization is generally safer than C2. However, if the Pd-catalyst coordinates to the Nitrogen, it can facilitate


-hydride elimination, leading to an iminium ion and subsequent hydrolysis.
  • Protocol: Pre-complex the Pd catalyst or use a highly active catalyst (e.g., Pd(dppf)Cl₂ ) that reacts faster than the decomposition pathway. Ensure the Nitrogen is protected with a bulky group (Boc) to prevent coordination.

Q2: My N-Boc-2-phenylazetidine racemizes upon standing. Why? A: This is likely acid-catalyzed racemization from trace acid in the solvent (e.g., CDCl₃). The benzylic carbocation at C2 is relatively stable.

  • Fix: Filter solvents through basic alumina or store the compound with a trace of triethylamine.

Q3: How do I validate if racemization is happening during the reaction or during workup? A: Perform a Deuterium Quench Experiment .

  • Run the reaction (e.g., lithiation).[3][4][5][6]

  • Quench with

    
     (methanol-d4) at -78°C.
    
  • Analyze by NMR.[7]

    • Result A: High D-incorporation + High ee% = Reaction is safe; workup is the problem.

    • Result B: High D-incorporation + Low ee% = The lithiated intermediate is racemizing (See Module 1).

References
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Source: MDPI (2022). URL:[Link]

  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Source: Organic Letters (Hodgson et al., 2014). URL:[Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines (and Azetidines). Source: Accounts of Chemical Research (2020). URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021). URL:[Link]

Sources

Optimization

Storage stability of 3-(4-(Trifluoromethyl)phenyl)azetidine free base vs hydrochloride

Executive Summary You have inquired about the storage stability of 3-(4-(Trifluoromethyl)phenyl)azetidine . This molecule presents a classic "strained heterocycle" dilemma.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have inquired about the storage stability of 3-(4-(Trifluoromethyl)phenyl)azetidine . This molecule presents a classic "strained heterocycle" dilemma.

  • The Hydrochloride (HCl) Salt is the thermodynamically preferred storage form . It is a crystalline solid that effectively "locks" the nitrogen lone pair, preventing the most common degradation pathways.

  • The Free Base is kinetically unstable . It is typically a liquid or low-melting solid that suffers from three primary degradation vectors: atmospheric

    
     capture, oxidative ring opening, and oligomerization.
    

Immediate Recommendation: If you possess the free base and do not intend to use it within 48 hours, convert it to the HCl salt immediately (See Protocol A).

Module 1: The Core Stability Dilemma

To understand the handling requirements, we must look at the thermodynamics of the azetidine ring.

The "Spring-Loaded" Ring

Azetidines possess significant ring strain energy (~25.4 kcal/mol), nearly as high as cyclopropane. The nitrogen atom in the free base has a lone pair of electrons that is highly nucleophilic.

  • In the Free Base: This lone pair is active. It can attack electrophiles (like

    
    ) or, more catastrophically, attack the strained ring of a neighboring azetidine molecule, triggering a polymerization cascade.
    
  • In the HCl Salt: The protonation of the nitrogen (

    
    ) removes the nucleophilic lone pair. Furthermore, the crystal lattice energy of the salt provides a significant thermodynamic barrier to degradation.
    
The Trifluoromethyl Effect

The 4-trifluoromethyl (


) group is strongly electron-withdrawing.
  • Impact: It slightly lowers the

    
     of the azetidine nitrogen compared to the unsubstituted parent. While this makes the amine slightly less nucleophilic, it does not  sufficiently stabilize the free base against long-term degradation.
    

Module 2: Visualization of Stability Logic

The following diagram illustrates the decision matrix for handling this compound to prevent sample loss.

StabilityLogic Start Compound Form FreeBase Free Base (Liquid/Low-Melting) Start->FreeBase HClSalt HCl Salt (Crystalline Solid) Start->HClSalt Risk1 Risk: CO2 Absorption (Carbamate Formation) FreeBase->Risk1 Exposure to Air Risk2 Risk: Oligomerization (Ring Opening) FreeBase->Risk2 Heat / Time Stable Stable Storage (-20°C, Desiccated) FreeBase->Stable Immediate Use Only HClSalt->Stable Proper Storage Degraded Degraded Sample (Yellow Oil/Crust) Risk1->Degraded Risk2->Degraded

Figure 1: Stability decision tree highlighting the high-risk pathways associated with the free base form.

Module 3: Troubleshooting & FAQs

These are the most common issues reported by users handling 3-arylazetidines.

Q1: My free base was a clear oil, but now it has a white crust on the surface. What happened?

Diagnosis: Carbamate Formation. Secondary amines like azetidine are efficient


 scrubbers. The "crust" is likely the ammonium carbamate salt formed by the reaction of the amine with atmospheric carbon dioxide.
  • Reaction:

    
    
    
  • Fix: You can attempt to recover the free base by dissolving the mixture in dichloromethane (DCM) and washing with dilute NaOH, but purity is likely compromised.

Q2: The material has turned from white/colorless to yellow/orange. Is it usable?

Diagnosis: Oxidative Degradation / Oligomerization. Azetidines are prone to N-oxide formation and subsequent ring-opening reactions (often Hofmann-like eliminations or radical pathways) when exposed to air and light. The yellow color indicates the formation of conjugated impurities or imines.

  • Verdict: Purify immediately. If the color is deep orange, the sample is likely >10% degraded.

Q3: Can I store the Free Base in solution?

Diagnosis: Risky.

  • Avoid: Chlorinated solvents (DCM, Chloroform) for long-term storage. The free amine can react with the solvent (alkylation) over time.

  • Avoid: Protic solvents (Methanol/Water) without pH control.

  • Preferred: If you must store the free base in solution, use anhydrous Toluene or THF at -20°C under Argon.

Module 4: Experimental Protocols

Protocol A: The "Rescue" Protocol (Free Base HCl Salt)

Use this protocol to stabilize the free base for long-term storage.

Reagents:

  • 3-(4-(Trifluoromethyl)phenyl)azetidine (Free Base)

  • Diethyl ether (anhydrous) or MTBE

  • HCl (2.0 M or 4.0 M solution in 1,4-Dioxane or Ether)

Step-by-Step:

  • Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether or MTBE (approx. 5-10 mL per gram). Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add the HCl solution (1.1 equivalents). You should observe immediate precipitation of a white solid.

    • Note: Do not use aqueous HCl, as removing water is difficult and can lead to hydrolysis.

  • Maturation: Stir at 0°C for 15 minutes.

  • Filtration: Filter the solid under a blanket of nitrogen (to avoid moisture uptake).

  • Washing: Wash the filter cake with cold, anhydrous ether (

    
    ).
    
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace dioxane/ether.

  • Storage: Store the resulting white powder at -20°C.

Protocol B: QC Check (H-NMR Interpretation)

How to distinguish the Salt from the Free Base and check for degradation.

FeatureFree Base (

)
HCl Salt (

)
Degradation Sign
Azetidine

~3.5 - 4.0 ppm (Multiplets)~4.0 - 4.5 ppm (Broad/Shifted downfield)New peaks at 2.5-3.0 ppm (Linear amine)
NH Proton ~2.0 ppm (Broad singlet, often invisible)~9.0 - 10.0 ppm (Broad singlets,

)
Missing
Aromatic Region Sharp doubletsSharp doubletsExtra aromatic peaks (Oxidation)

Module 5: Degradation Mechanism Visualization

The following diagram details why the free base degrades, focusing on the ring-opening pathway catalyzed by trace acid or nucleophiles.

DegradationPath Azetidine Azetidine Free Base (Strained Ring) Activated Activated Azetidinium Ion (Highly Electrophilic) Azetidine->Activated + H+ Protonation Trace Acid / Water (Protonation) Protonation->Activated RingOpen Ring Opening (Strain Release) Activated->RingOpen + Nuc Nucleophile Nucleophile Attack (H2O, Cl-, or Amine) Nucleophile->RingOpen Linear Linear Amine / Polymer (Irreversible Degradation) RingOpen->Linear

Figure 2: The kinetic pathway of ring opening. The "Activated Azetidinium Ion" is the transition state that leads to rapid degradation.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Refer to Chapter 5: Four-membered heterocycles). Link

  • Padwa, A. (2002). Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Vol 2: Four-membered rings with one nitrogen atom). Link

  • BenchChem Technical Data. (2025). Storage and Handling of 3-Arylazetidines.[2][3][4][5][6]Link

  • Sirotnak, F. M., et al. (1984). Synthesis and stability of azetidine analogs.[7][8] Journal of Medicinal Chemistry.[9] (Contextual reference for aryl-azetidine stability). Link

Sources

Troubleshooting

Removing residual palladium from azetidine cross-coupling reactions

Current Status: Operational Topic: Removal of Residual Palladium from Azetidine Cross-Coupling Reactions Audience: Process Chemists, Medicinal Chemists, CMC Leads The "Azetidine Trap": Diagnosis & Mechanism Why is my pal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Removal of Residual Palladium from Azetidine Cross-Coupling Reactions Audience: Process Chemists, Medicinal Chemists, CMC Leads

The "Azetidine Trap": Diagnosis & Mechanism

Why is my palladium count still high (>500 ppm) after standard workup?

The core issue is competitive coordination . Azetidines possess a strained, Lewis-basic nitrogen atom. In standard cross-couplings (Suzuki, Buchwald-Hartwig), the azetidine nitrogen acts as a ligand, coordinating tightly to Palladium(II) species generated during the catalytic cycle.

Standard aqueous washes (brine, NaHCO₃) are ineffective because the Pd-Azetidine complex is lipophilic and stable. To remove the palladium, you must introduce a ligand with a significantly higher affinity for Pd than the azetidine nitrogen—typically a sulfur-based nucleophile (Thiol/Thiourea).

Method Selection: Decision Matrix

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the correct remediation strategy based on your product's solubility and scale.

Pd_Remediation_Decision_Tree Start START: Crude Azetidine Mixture (High Pd Content) Solubility Is the Azetidine Product Water Soluble? Start->Solubility WaterSol YES (Water Soluble) Solubility->WaterSol High Polarity OrgSol NO (Organic Soluble) Solubility->OrgSol Lipophilic SolidScav STRATEGY A: Solid-Supported Scavengers (Si-Thiol / Si-DMT) WaterSol->SolidScav Avoids aqueous workup issues ScaleCheck Scale of Reaction? OrgSol->ScaleCheck SmallScale < 100g (Discovery/Early Dev) ScaleCheck->SmallScale LargeScale > 100g (Process/Scale-up) ScaleCheck->LargeScale SmallScale->SolidScav Speed & Ease of Use NAC_Wash STRATEGY B: Aqueous Extraction (N-Acetylcysteine / NAC) LargeScale->NAC_Wash Cost Effective & Scalable

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on physicochemical properties and scale.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best for: Water-soluble azetidines, R&D scale, and final polishing. Mechanism: Surface-bound thiols displace the azetidine from the Pd center.

Scavenger Selection Guide
Scavenger TypeFunctional GroupTarget Pd SpeciesCompatibility
Si-Thiol PropylthiolPd(II), Pd(0)Universal. Best general purpose.
Si-DMT DimercaptotriazinePd(II)Best for hindered catalysts (e.g., Pd-dppf).[1]
MP-TMT Macroporous ResinPd(II)Polymer alternative to silica (no HF sensitivity).
Step-by-Step Methodology
  • Dissolution: Dissolve the crude azetidine residue in a solvent good for both the product and the scavenger swelling (THF, EtOAc, or DMF). Avoid MeOH if using silica-based scavengers at high temperatures (can degrade silica over long periods).

  • Loading: Add 4.0 equivalents of Si-Thiol relative to the residual Palladium content (not the product).

    • Note: If Pd content is unknown, assume 50% of the initial catalyst loading remains.

  • Incubation: Agitate (do not use magnetic stir bars which grind the silica; use overhead stirring or a shaker) at 50°C for 4 hours .

    • Why Heat? Ligand exchange is kinetic. Heat overcomes the activation energy required to break the Pd-Azetidine bond.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Wash: Wash the filter cake with 2 bed volumes of solvent to recover entrained product.

Protocol B: Aqueous NAC Extraction (The "Snapper" Method)

Best for: Lipophilic azetidines, Large scale (>100g), Cost-sensitive processes. Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand that out-competes the azetidine for Pd, pulling it into the aqueous phase.

Step-by-Step Methodology
  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or Ethyl Acetate).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to neutral (pH 6-7) with dilute NaOH if necessary (NAC is acidic).

  • The Wash: Add the NAC solution (20 vol% relative to organic layer) to the reactor.

  • Reaction: Heat the biphasic mixture to 50-60°C with vigorous stirring for 2 hours.

    • Critical Step: The heat and vigorous mixing are required to increase the interfacial surface area where the ligand exchange occurs.

  • Separation: Cool to room temperature. Separate the layers. The Pd-NAC complex is water-soluble and will be red/brown in the aqueous layer.

  • Polishing: Wash the organic layer once with 5% NaHCO₃ to remove residual NAC, then brine.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels only dropped from 2000 ppm to 500 ppm. Why?

Diagnosis: You likely have a highly stable Pd-NHC or Pd-Phosphine complex that is kinetically inert, or the Pd is trapped inside the azetidine crystal lattice. Fix:

  • Solvent Switch: Switch to a solvent that swells the resin better (e.g., THF instead of Toluene).

  • Activation: Add a small amount of mild acid (Acetic Acid) if your azetidine tolerates it. Protonating the azetidine nitrogen weakens its ability to coordinate to Pd, making it easier for the Thiol to scavenge the metal.

Q2: Can I use Activated Carbon (Charcoal)?

Advisory: Only as a last resort. While cheap, activated carbon is non-specific. It often adsorbs the azetidine product (especially if it is lipophilic), leading to yield losses of 10-20%. Furthermore, carbon often fails to remove tightly bound Pd(II) species compared to chemoselective scavengers like Si-Thiol.

Q3: What are the regulatory limits I need to hit?

According to ICH Q3D , the Permitted Daily Exposure (PDE) for Palladium in oral drug products is 100 µ g/day .

  • If the daily dose is 10g (high), the limit is 10 ppm .[2]

  • If the daily dose is 1g, the limit is 100 ppm .

  • Target: Always aim for <10 ppm to ensure safety margins.

Q4: My azetidine is unstable to heat. Can I scavenge at Room Temp?

Yes, but you must extend the time.

  • Protocol: Increase scavenger loading to 8-10 equivalents and stir for 12-16 hours at room temperature.

  • Alternative: Use Si-DMT (Dimercaptotriazine), which often has faster kinetics than simple thiols at lower temperatures.

Visualizing the Ligand Exchange

Understanding the chemistry helps in troubleshooting. The scavenger must be a "better" ligand than your drug molecule.

Ligand_Exchange_Mechanism Complex Pd-Azetidine Complex (Lipophilic / In Solution) Transition Transition State (Heat Required) Complex->Transition + Scavenger Scavenger Si-Thiol Scavenger (Solid Support) Scavenger->Transition Result Pd-S-Silica (Solid / Filterable) Transition->Result Thermodynamic Sink Product Free Azetidine (Pure in Solution) Transition->Product Release

Figure 2: The ligand exchange mechanism. The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond, driving the equilibrium toward the solid support.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

    • Key Reference for the N-Acetylcysteine (NAC) extraction protocol.
  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Link

    • Authoritative source for scavenger selection (Thiol vs. DMT)
  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities. Link

    • The regulatory standard defining the 100 µ g/day PDE for Palladium.[2]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

    • Comparative data on Activ
  • Biotage. (2023). Strategies for Metal Removal in Drug Development. Link

    • Technical notes on flow-chemistry based scavenging.

Sources

Optimization

Technical Support Center: High-Throughput Synthesis &amp; Process Chemistry

Topic: Overcoming Steric Hindrance in 3-Substituted Azetidine Couplings Executive Summary: The Azetidine Anomaly User Context: You are likely experiencing low conversion (<20%), rapid impurity formation (ring opening), o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Substituted Azetidine Couplings

Executive Summary: The Azetidine Anomaly

User Context: You are likely experiencing low conversion (<20%), rapid impurity formation (ring opening), or complete lack of reactivity when attempting to couple 3-substituted or 3,3-disubstituted azetidines.

The Root Cause: Azetidines present a unique "puckered" conformation (


 angle). Substituents at the C3 position—particularly gem-disubstituents (e.g., 3,3-difluoro, 3-fluoro-3-aryl)—lock the ring into a conformation that projects steric bulk directly into the trajectory of incoming electrophiles. Furthermore, electron-withdrawing groups (EWGs) at C3 dramatically lower the nucleophilicity of the ring nitrogen (pKa drop from ~11.3 in azetidine to ~7.5 in 3,3-difluoroazetidine), rendering standard coupling protocols ineffective.
Module A: Amide Coupling (N-Acylation)

Target Issue: Failure to couple 3,3-disubstituted azetidines with hindered carboxylic acids.

1. The Diagnostic Matrix

Before selecting a reagent, assess the steric and electronic demand.

Coupling Partner A (Amine)Coupling Partner B (Acid)Recommended SystemWhy?
3-monosubstitutedLinear/Un-hinderedHATU / DIPEA Standard high-activity reagents suffice.
3,3-disubstitutedLinear/Un-hinderedHATU / HOAt HOAt (7-aza) improves kinetics over HOBt.
3,3-disubstituted Hindered / Aromatic T3P (Propylphosphonic anhydride) GOLD STANDARD. Low epimerization, high solubility, drives equilibrium.
3,3-difluoro (Low Nucleophilicity)AnyGhosez’s Reagent / Acid Chloride Amine is too weak for activated esters; requires highly reactive acid chloride.
2. Protocol: The T3P "Force-Through" Method

Application: For coupling sterically clashed 3,3-disubstituted azetidines where HATU fails or stalls.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3,3-Disubstituted Azetidine salt (1.1 equiv)

  • T3P (50% wt in EtOAc or DMF, 2.0 - 3.0 equiv)

  • Pyridine (3.0 - 5.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (Green/Process friendly) or DMF (if solubility is poor).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Azetidine salt in the solvent (0.2 M concentration).

  • Base Addition: Add Pyridine/DIPEA at 0 °C. Note: Pyridine often outperforms DIPEA with T3P due to reduced steric bulk around the active center.

  • Activation: Add T3P solution dropwise. Warning: Exothermic.

  • The Heat Ramp: Allow to warm to RT. If LCMS shows <50% conversion after 2 hours, heat to 60 °C. T3P is thermally stable, unlike HATU which can decompose.

  • Workup (Critical): Wash with water and NaHCO3 .

    • Pro-Tip: T3P byproducts are water-soluble.[1] Unlike urea byproducts from EDC/DCC, they wash away completely, preventing "ghost peaks" in purification.

3. Troubleshooting "No Reaction" with Electron-Deficient Azetidines

If using 3,3-difluoroazetidine (weak nucleophile), T3P may still fail. Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions, then add the azetidine.

Module B: N-Arylation (Buchwald-Hartwig & SnAr)

Target Issue: Palladium catalyst death or inability to displace halides due to steric shielding.

1. Mechanistic Bottleneck

The challenge is rarely oxidative addition. The bottleneck is Reductive Elimination . The bulky 3-substituents on the azetidine prevent the nitrogen from adopting the necessary planar geometry to bond with the Pd-Aryl center.

2. Decision Logic: Ligand Selection

LigandSelection Start Start: N-Arylation of 3-Substituted Azetidine Electrophile Electrophile Type? Start->Electrophile ArF Activated Aryl Fluoride (e.g., o/p-NO2, Pyridine) Electrophile->ArF SnAr ArCl Unactivated Aryl Chloride/Bromide Electrophile->ArCl Pd-Catalysis SnAr_Cond SnAr Condition: DMSO, K2CO3, 100°C (No Metal) ArF->SnAr_Cond Sterics Azetidine Sterics? ArCl->Sterics Mono 3-Monosubstituted Sterics->Mono Di 3,3-Disubstituted (High Sterics) Sterics->Di RuPhos Ligand: RuPhos Pd Source: RuPhos Pd G3/G4 Mono->RuPhos Standard BrettPhos Ligand: BrettPhos Pd Source: BrettPhos Pd G3/G4 Di->BrettPhos Bulky/Hard Base Base Selection: NaOtBu (Fast) vs Cs2CO3 (Mild) BrettPhos->Base

Caption: Workflow for selecting the optimal catalytic system based on electrophile and azetidine steric profile.

3. Protocol: The "Pre-Catalyst" Approach

Why: Traditional Pd2(dba)3 + Ligand requires heating to generate Pd(0), which can degrade sensitive azetidines. G3/G4 Pre-catalysts activate at room temperature.

Standard Conditions for 3,3-Disubstituted Azetidines:

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (1.5 equiv) - Switch to Cs2CO3 if functional groups are base-sensitive.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80-100 °C.

Technical Insight: If you observe dehalogenation of the aryl halide (Ar-H) instead of coupling, the reductive elimination is too slow.

  • Fix: Switch to tBuBrettPhos (even bulkier) or AdBrettPhos to accelerate the elimination step.

Module C: Stability & Ring Integrity (The Hidden Trap)

Target Issue: Disappearance of starting material with no product formation (Ring Opening).

The Mechanism of Failure: Under acidic conditions (or strong Lewis acids), the azetidine nitrogen protonates/coordinates. Nucleophiles (Cl-, RCOO-, or even solvent) attack the C2/C4 position to relieve ring strain (~25 kcal/mol), resulting in a linear homo-allyl amine chain.

Stability Rules:

  • Avoid HCl in Workups: Never wash crude reaction mixtures containing unreacted azetidines with 1M HCl. The ring will open.

    • Alternative: Use saturated NH4Cl or Citric Acid (pH ~4-5).

  • Lewis Acid Scavenging: If using Lewis Acids (e.g., AlCl3, BF3), quench immediately and aggressively at low temperature (-78 °C to 0 °C).

  • TFA Removal: If deprotecting a Boc-azetidine with TFA, evaporate the TFA immediately at <30 °C. Do not let it sit. Neutralize with free-base resin or NaHCO3 immediately upon reconstitution.

Module D: C3-Functionalization (Advanced)

Target Issue: Trying to couple at the C3 carbon.

Direct cross-coupling (Suzuki/Negishi) on a 3-haloazetidine is notoriously difficult due to slow oxidative addition and rapid


-hydride elimination.

The Modern Solution: Strain-Release Chemistry Do not couple onto the azetidine. Instead, couple onto a [1.1.0]bicyclobutane (BCB) and then release the strain to form the azetidine.

  • Reagent: Use commercially available "Turbo-Amides" or BCB sulfinates.

  • Reaction: React the BCB with an amine or nucleophile. The ring snaps open to form the 3-substituted azetidine perfectly.

  • Reference: See Aggarwal et al. and Baran et al. methodologies for "Strain-Release Azetidinylation."[2]

References & Authoritative Sources
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140–177.

    • Context: Definitive guide on T3P vs HATU scalability and safety.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

    • Context: Selection of BrettPhos/RuPhos for hindered amines.

  • Mykhailiuk, P. K. (2014). Generation of C3-substituted azetidines: The impact of conformation on reactivity. Angewandte Chemie International Edition.

    • Context: Structural analysis of the "puckered" ring and fluoro-substitution effects.

  • Gianatassio, R., et al. (2016). Strain-Release Amination of [1.1.0]Bicyclobutanes. Science, 351(6270), 241-246.

    • Context: The alternative strategy for synthesizing difficult C3-substituted azetidines.

  • Organic Chemistry Portal. (2024). Synthesis of Azetidines and Coupling Strategies.

    • Context: General reaction database and pKa values.

Sources

Troubleshooting

Technical Support Center: N-Alkylation of 3-(4-(Trifluoromethyl)phenyl)azetidine

Ticket ID: AZT-CF3-ALK-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Substrate Intelligence & Risk Profile Before selecting a reagent, you must understan...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-CF3-ALK-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Substrate Intelligence & Risk Profile

Before selecting a reagent, you must understand the specific behavior of your substrate: 3-(4-(Trifluoromethyl)phenyl)azetidine .[1]

The Molecule[2][3][4][5]
  • Core Structure: A strained 4-membered azetidine ring.[2][3][4]

  • Electronic Effect: The 4-trifluoromethylphenyl group at the C3 position exerts an electron-withdrawing effect (inductive). While this reduces the basicity of the nitrogen slightly compared to unsubstituted azetidine, the amine remains a competent nucleophile (

    
     of conjugate acid 
    
    
    
    9.5–10.0).
  • Stability Profile:

    • Base Stability: High. Azetidines are kinetically stable to basic conditions.

    • Acid Stability: Moderate to Low. Strong acids, especially with heating, can protonate the nitrogen, activating the ring for nucleophilic attack and ring-opening (usually forming acyclic amines).[1]

    • Thermal Stability: Moderate. Avoid prolonged heating >100°C without stabilizing solvents.

The "Standard" Route vs. Alternatives

Standard Reagent: Alkyl Halides (


) + Base (

or

).
  • Why avoid it?

    • Over-alkylation: Secondary azetidines readily quaternize to form ammonium salts, which are difficult to separate.

    • Genotoxicity: Alkyl halides are potent alkylating agents and often classified as Potentially Genotoxic Impurities (PGIs) in pharma workflows.

    • Elimination: If the alkyl halide has

      
      -hydrogens, elimination (E2) is a competing side reaction.
      

Recommended Alternative Protocols

Option A: Reductive Amination (The "Gold Standard")

Best for: High yields, avoiding over-alkylation, mild conditions.[1] Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[5]

Technical Logic

STAB is a mild hydride donor that selectively reduces iminium ions (formed from the azetidine + aldehyde) faster than it reduces the aldehyde itself. It does not reduce ketones/aldehydes effectively at neutral pH, preventing side reactions.[1]

Step-by-Step Protocol
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Aldehyde/Ketone: 1.1 – 1.2 equiv

    • STAB: 1.4 – 1.6 equiv[1]

    • Acid Catalyst (Acetic Acid): 1.0 – 2.0 equiv (Crucial for ketone coupling)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1] Note: DCE is preferred for solubility but THF is greener.

  • Execution:

    • Step 1: Dissolve 3-(4-(Trifluoromethyl)phenyl)azetidine in DCE (0.1 M).

    • Step 2: Add the carbonyl compound (aldehyde/ketone).

    • Step 3: Add Acetic Acid. Stir for 15-30 mins to allow equilibrium formation of the carbinolamine/iminium species.

    • Step 4: Add STAB in one portion.

    • Step 5: Stir at Room Temperature (20–25°C) for 2–16 hours. Monitor by LCMS.

    • Step 6 (Quench): Add saturated aqueous

      
      . Gas evolution (
      
      
      
      ) will occur. Extract with DCM.[4]
Troubleshooting Table: Reductive Amination
SymptomDiagnosisResolution
No Reaction (SM remains) Iminium ion not forming.Add molecular sieves (4Å) to sequester water. Increase AcOH to 2.0 equiv.
Aldehyde Reduction (Alcohol byproduct) Reductant is too active or added too fast.Ensure you are using STAB, not

.[1] If using

, ensure pH is < 6.[1][6]
Ring Opening Acid concentration too high.Reduce AcOH. Switch to

as a Lewis Acid promoter instead of Bronsted acid.
Option B: Hydrogen Borrowing (The "Green" Catalyst)

Best for: Using alcohols as alkylating agents, atom economy (water is the only byproduct), large-scale process chemistry.[1] Reagent: Ruthenium or Iridium Catalysts (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).[1]
Technical Logic

The catalyst oxidizes the alcohol to an aldehyde (temporarily "borrowing" hydrogen), which condenses with the azetidine to form an imine.[1] The catalyst then returns the hydrogen to reduce the imine to the amine.[2] This avoids mutagenic halides entirely.

Step-by-Step Protocol
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Alcohol (

      
      ): 1.1 – 1.5 equiv[1]
      
    • Catalyst:

      
       (0.5 – 1.0 mol%)[1]
      
    • Ligand: DPEphos or dppf (1.0 – 2.0 mol%)[1]

    • Base:

      
       (10 – 20 mol% - catalytic amount is key)[1]
      
    • Solvent: Toluene or t-Amyl Alcohol.

  • Execution:

    • Step 1: In a glovebox or under Argon, mix catalyst, ligand, and base in toluene.[1] Stir for 10 mins to activate.

    • Step 2: Add the azetidine and the target alcohol.

    • Step 3: Heat to 100°C - 110°C in a sealed tube. Critical: Azetidines are thermally sensitive; ensure the solvent is degassed to prevent oxidative ring opening.

    • Step 4: Run for 12–24 hours.

    • Step 5: Filter through Celite to remove metal residues.

Decision & Troubleshooting Logic

The following diagrams visualize the decision-making process and troubleshooting pathways for your specific substrate.

Diagram 1: Reagent Selection Matrix

ReagentSelection Start Start: N-Alkylation of 3-(4-CF3-phenyl)azetidine Q1 Is the Alkyl Group available as an Aldehyde? Start->Q1 RouteA Route A: Reductive Amination (Recommended) Q1->RouteA Yes Q2 Is the Alkyl Group available as an Alcohol? Q1->Q2 No RouteB Route B: Hydrogen Borrowing (Green/Catalytic) Q2->RouteB Yes Q3 Is the Alkyl Group only available as a Halide? Q2->Q3 No RouteC Route C: Nucleophilic Substitution (High Risk: Over-alkylation) Q3->RouteC Yes

Caption: Decision matrix for selecting the optimal N-alkylation strategy based on precursor availability.

Diagram 2: Troubleshooting Reductive Amination Failure

Troubleshooting Issue Issue: Low Yield / Impurities Check1 Check LCMS: Is Azetidine Ring Intact? Issue->Check1 Result1 No (Ring Opened) Check1->Result1 Result2 Yes (Ring Intact) Check1->Result2 Action1 Reduce Acid Loading Switch from AcOH to Ti(OiPr)4 Result1->Action1 Check2 Check LCMS: Is SM Remaining? Result2->Check2 Action2 Imine formation stalled. Add Molecular Sieves. Increase Temp to 40°C. Check2->Action2 Yes (SM) Action3 Over-alkylation? Use stoichiometric control. Switch to stepwise (Imine isolation). Check2->Action3 No (Byproducts)

Caption: Logic flow for diagnosing failure modes in the reductive amination of azetidines.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) instead of STAB? 
A:  We strongly advise against it for "one-pot" procedures. 

is a stronger reducing agent and will reduce your aldehyde/ketone to an alcohol before it can react with the azetidine. If you must use

, you must perform a two-step procedure: form the imine first (using

or sieves in MeOH), verify imine formation, and then add

.[1]

Q: My azetidine is ring-opening. Is the


 group responsible? 
A:  Indirectly. The 

group makes the phenyl ring electron-deficient, but it doesn't destabilize the ring significantly. The culprit is likely acidic protons . If you are using HCl salts of the azetidine, ensure you neutralize it with TEA/DIPEA before adding the aldehyde. If using STAB, ensure you aren't using a large excess of Acetic Acid (>2 equiv).[1]

Q: Is the Hydrogen Borrowing method scalable? A: Yes, it is highly scalable and preferred for GMP runs because it avoids genotoxic alkyl halides. However, you must validate the removal of Ruthenium/Iridium to <10 ppm in the final API using scavengers (e.g., SiliaMetS®).[1]

Q: Can I use microwave irradiation? A: Yes, but with extreme caution. Azetidines have high ring strain (~25 kcal/mol).[4] Rapid superheating in a microwave, especially in polar protic solvents, can trigger thermal ring expansion or polymerization.[1] Keep temperatures below 120°C and reaction times under 15 minutes.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][6]

  • Hamid, M. H. S. A., et al. (2009).[1][9] "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society, 131(5), 1766–1774.[1]

  • Watson, A. J. A., & Williams, J. M. J. (2010).[1] "The synthesis of amines by the 'hydrogen borrowing' methodology."[2][10][9][11] Science, 329(5992), 635-636.[1] [1]

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Profiling: 3-(4-(Trifluoromethyl)phenyl)azetidine HCl

Executive Summary: The Rigid Linker Advantage 3-(4-(Trifluoromethyl)phenyl)azetidine HCl represents a critical scaffold in modern medicinal chemistry. Unlike flexible piperidines or pyrrolidines, the azetidine ring offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Linker Advantage

3-(4-(Trifluoromethyl)phenyl)azetidine HCl represents a critical scaffold in modern medicinal chemistry. Unlike flexible piperidines or pyrrolidines, the azetidine ring offers a rigidified vector , reducing the entropic penalty upon protein binding. The addition of the trifluoromethyl (-CF3) group at the para-position serves a dual purpose: it blocks metabolic oxidation (CYP450 protection) and significantly modulates lipophilicity.

This guide provides a definitive spectroscopic analysis, contrasting the HCl salt form (storage stable) against the Free Base (biologically active), and benchmarking it against non-fluorinated analogs.

Experimental Protocol & Sample Preparation

The choice of solvent is the single biggest variable in azetidine analysis due to the basicity of the secondary amine and the hygroscopic nature of the HCl salt.

Methodology: Solvent Selection Logic

SamplePrep Start Start: 3-(4-CF3-Ph)Azetidine FormCheck Check Form Start->FormCheck HCl HCl Salt (Solid) FormCheck->HCl Ionic FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Neutral SolventDMSO Solvent: DMSO-d6 (Preserves NH2+ signals) HCl->SolventDMSO Recommended SolventD2O Solvent: D2O (Exchangeables Lost) HCl->SolventD2O Alternative (No NH) SolventCDCL3 Solvent: CDCl3 (Standard Characterization) FreeBase->SolventCDCL3 Standard Action1 Add 5-10 mg sample + 0.6 mL solvent SolventDMSO->Action1 SolventCDCL3->Action1 Action2 Add TMS (0.00 ppm) or Use Residual Peak Action1->Action2

Figure 1: Decision tree for NMR solvent selection based on the ionization state of the azetidine.

Critical Protocol Steps
  • Concentration: Dissolve 5–8 mg of the HCl salt in 0.6 mL DMSO-d6 .

    • Why DMSO-d6? It solubilizes the polar salt and slows proton exchange, allowing the observation of the ammonium protons (

      
      ).
      
  • Water Suppression: The HCl salt is hygroscopic. Expect a water peak at 3.33 ppm (DMSO). If the water signal overlaps with the azetidine ring protons (~3.5–4.5 ppm), use a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the H2O signal.

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Spectral Analysis: The Signature

Region A: The Aromatic System (7.5 – 8.0 ppm)

The 4-trifluoromethyl group exerts a strong electron-withdrawing effect (Inductive


 and Resonance 

), creating a distinct AA'BB' system (pseudo-doublets).
  • Ortho to CF3 (

    
    ):  These protons are significantly deshielded by the adjacent electron-withdrawing group.
    
    • Shift:~7.75 – 7.85 ppm (Doublet,

      
      ).
      
  • Meta to CF3 (

    
    ):  These protons are closer to the azetidine ring.
    
    • Shift:~7.55 – 7.65 ppm (Doublet,

      
      ).
      
Region B: The Azetidine Ring (3.8 – 4.6 ppm)

This region defines the molecule. The strain of the 4-membered ring combined with the cationic nitrogen (in HCl salt) causes significant deshielding.

  • 
    -Protons (
    
    
    
    ):
    In the HCl salt, the positive charge on nitrogen pulls electron density, shifting these downfield.
    • Shift:4.00 – 4.45 ppm (Often appears as a broad multiplet or two sets of multiplets due to ring puckering dynamics).

  • Methine Proton (

    
    ):  The proton at the substitution site.
    
    • Shift:3.90 – 4.10 ppm (Quintet-like multiplet).

Region C: Exchangeable Protons ( )
  • Ammonium (

    
    ):  Visible only in DMSO-d6.
    
    • Shift:9.20 – 9.80 ppm (Broad singlets, often split into two peaks if proton exchange is slow).

Comparative Analysis: Benchmarking Performance

Comparison 1: Salt vs. Free Base

The transition from HCl salt to Free Base drastically alters the chemical environment of the azetidine ring. This comparison is vital for confirming successful neutralization during drug formulation.

FeatureHCl Salt (in DMSO-d6)Free Base (in CDCl3)Mechanistic Cause

-Protons (

)
4.00 – 4.45 ppm 3.50 – 3.80 ppm Deprotonation restores electron density to Nitrogen (Lone pair shielding).
NH Signal 9.2 – 9.8 ppm (2H, Broad)~2.0 – 2.5 ppm (1H, Broad)Loss of ionic character; rapid exchange in free amine.
Aromatic Shifts Slight Downfield ShiftStandard Aromatic RangeCationic nitrogen is more electron-withdrawing than neutral amine.
Solubility High in Polar (DMSO, MeOH)High in Organic (DCM, Et2O)Ionic lattice vs. Lipophilic organic molecule.
Comparison 2: The Fluorine Effect (Substituent Analysis)

How does the


 group compare to a simple Fluorine (

) or Hydrogen (

)?
AnalogOrtho-H Shift (ppm)Electronic Effect Metabolic Stability
4-CF3 (Target) ~7.80 Strong Withdrawal (

)
High (Blocks oxidation)
4-F (Fluoro) ~7.45Withdrawal (

) + Donation (

)
Moderate (Blocks para-oxidation)
4-H (Phenyl) ~7.30NeutralLow (Susceptible to CYP450)

Note: The -CF3 group causes the most significant downfield shift of aromatic protons due to pure electron withdrawal, serving as a clear diagnostic marker in crude reaction mixtures.

Structural Assignment Logic

To validate the structure without a doubt, use the following 2D-NMR correlation flow.

AssignmentLogic H_Arom Aromatic Protons (7.6 - 7.8 ppm) COSY COSY Correlation H_Arom->COSY HMBC HMBC Correlation H_Arom->HMBC NOESY NOESY (Spatial) H_Arom->NOESY H_Methine Methine H3 (~4.0 ppm) H_Methine->COSY H_Methine->COSY H_Alpha Alpha Protons H2/H4 (4.1 - 4.4 ppm) H_Alpha->COSY H_Alpha->NOESY C_CF3 CF3 Carbon (~124 ppm, q) C_CF3->HMBC COSY->H_Methine Vicinal Coupling COSY->H_Alpha Vicinal Coupling HMBC->C_CF3 Long Range (3J) NOESY->H_Arom Through Space (Ortho)

Figure 2: 2D-NMR Correlation Logic. COSY links the spin system; HMBC confirms the CF3 position.

References

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Sirenko, V., et al. (2022). "Synthesis and properties of 3-substituted azetidines." Chemistry of Heterocyclic Compounds. (General reference for azetidine shifts).
  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Used for acidity/basicity context of ammonium salts).

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of 3-(4-(Trifluoromethyl)phenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the azetidine ring has emerged as a valuable scaffold, offering a unique three-dimensional structure that can lea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the azetidine ring has emerged as a valuable scaffold, offering a unique three-dimensional structure that can lead to improved potency and pharmacokinetic properties.[1][2] When coupled with a trifluoromethylphenyl moiety, a group known to enhance metabolic stability and bioavailability, the resulting molecule, 3-(4-(trifluoromethyl)phenyl)azetidine, presents a compound of significant interest in medicinal chemistry.[3][4] Understanding the behavior of such molecules under analytical scrutiny is paramount for their successful development. This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 3-(4-(Trifluoromethyl)phenyl)azetidine, offering insights into experimental design and data interpretation.

The Rationale Behind Fragmentation: A Predictive Approach

While direct experimental data for the fragmentation of 3-(4-(Trifluoromethyl)phenyl)azetidine is not extensively published, we can predict its fragmentation pathways based on the established principles of mass spectrometry and the known behavior of its constituent chemical moieties.[5][6] The primary driving forces for fragmentation are the stability of the resulting ions and neutral losses.[5] For this molecule, we anticipate fragmentation to be influenced by the electron-withdrawing nature of the trifluoromethyl group and the inherent ring strain of the azetidine moiety.[1][3]

Predicted Fragmentation Pathways

The proposed fragmentation pathways for 3-(4-(Trifluoromethyl)phenyl)azetidine are initiated by the formation of the molecular ion (M+•) or the protonated molecule ([M+H]+) depending on the ionization source. The most likely fragmentation patterns are illustrated below:

Fragmentation_Pathway cluster_path1 Pathway 1: Azetidine Ring Opening cluster_path2 Pathway 2: Loss of Trifluoromethyl Radical cluster_path3 Pathway 3: Benzylic Cleavage M [M+H]+ 3-(4-(Trifluoromethyl)phenyl)azetidine F1 [C10H11F3N]+ M->F1 Ring Opening F3 [M - 69]+ M->F3 - •CF3 F4 [C7H4F3]+ M->F4 Benzylic Cleavage F2 [C8H7F3N]+ F1->F2 - C2H4

Figure 1: Proposed major fragmentation pathways for 3-(4-(Trifluoromethyl)phenyl)azetidine.

Pathway 1: Azetidine Ring Opening. The strained four-membered azetidine ring is susceptible to ring-opening reactions.[1] This can lead to the formation of a stable carbocation, followed by the loss of a neutral molecule such as ethene (C2H4).

Pathway 2: Loss of the Trifluoromethyl Radical. A common fragmentation pathway for compounds containing a trifluoromethyl group is the homolytic cleavage of the C-CF3 bond, resulting in the loss of a trifluoromethyl radical (•CF3), which corresponds to a neutral loss of 69 Da.[3] This would produce a fragment ion at [M-69]+.

Pathway 3: Benzylic Cleavage. Cleavage of the bond between the azetidine ring and the phenyl ring (benzylic cleavage) can also occur, leading to the formation of a stable trifluoromethylbenzyl cation.

Experimental Design for LC-MS/MS Analysis

A robust LC-MS/MS method is crucial for confirming these predicted fragmentation patterns and for the quantitative analysis of 3-(4-(Trifluoromethyl)phenyl)azetidine in complex matrices.[7][8]

Liquid Chromatography

A reversed-phase chromatographic separation would be appropriate for this moderately polar compound.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient 5-95% B over 5 minutesA standard gradient for screening and method development.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is recommended as the nitrogen atom in the azetidine ring is readily protonated.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen in the azetidine ring is easily protonated.
Scan Type Product Ion ScanTo identify the fragments of the precursor ion.
Precursor Ion (Q1) [M+H]+ of the analyteIsolate the protonated molecule for fragmentation.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).
Collision Energy Ramped (e.g., 10-40 eV)To observe a range of fragment ions from low to high energy fragmentation.

Step-by-Step Experimental Protocol

  • Standard Preparation: Prepare a stock solution of 3-(4-(Trifluoromethyl)phenyl)azetidine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution in the initial mobile phase composition (e.g., 95% A, 5% B).

  • LC-MS System Setup: Equilibrate the LC-MS system with the initial mobile phase conditions.

  • Direct Infusion (Optional but Recommended): Infuse a working standard solution directly into the mass spectrometer to determine the precursor ion mass and to optimize the source and collision energy parameters.

  • LC-MS Injection: Inject the prepared standard onto the LC column and acquire data in full scan mode to determine the retention time.

  • Product Ion Scan: Perform a product ion scan by selecting the [M+H]+ ion as the precursor in Q1 and scanning for fragment ions in Q3.

  • Data Analysis: Analyze the resulting spectrum to identify the major fragment ions and compare them to the predicted fragmentation pathways.

Comparison with Alternative Structures

The fragmentation pattern of 3-(4-(Trifluoromethyl)phenyl)azetidine would be distinct from its isomers or related compounds. For instance, an isomer where the trifluoromethyl group is at a different position on the phenyl ring (e.g., 2- or 3-position) would likely produce a similar loss of •CF3, but the relative abundances of the benzylic cleavage fragments might differ due to steric effects. A compound with a different heterocyclic ring, such as a pyrrolidine or piperidine, would exhibit different ring-opening fragmentation pathways due to variations in ring strain.

Workflow for Fragmentation Analysis

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation A Prepare Standard Solution B Dilute to Working Concentrations A->B C Direct Infusion (Optimization) B->C D LC Separation C->D E MS Full Scan (Identify [M+H]+) D->E F MS/MS Product Ion Scan E->F G Identify Major Fragment Ions F->G H Propose Fragmentation Pathways G->H I Compare with Predicted Patterns H->I

Figure 2: Experimental workflow for LC-MS fragmentation analysis.

Conclusion

The LC-MS fragmentation of 3-(4-(Trifluoromethyl)phenyl)azetidine is predicted to be dominated by pathways involving azetidine ring opening, loss of the trifluoromethyl radical, and benzylic cleavage. A systematic approach to LC-MS/MS method development, as outlined in this guide, will enable researchers to confirm these pathways, elucidate the structure of related compounds, and develop robust quantitative assays. This fundamental analytical understanding is a critical component in the advancement of drug development programs involving this promising chemical scaffold.

References

  • Azetidine Synthesis. Available at: [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

Sources

Comparative

Crystal Structure Profiling: 3-(4-(Trifluoromethyl)phenyl)azetidine HCl vs. Traditional Scaffolds

Topic: Crystal Structure Profiling: 3-(4-(Trifluoromethyl)phenyl)azetidine Hydrochloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Profiling: 3-(4-(Trifluoromethyl)phenyl)azetidine Hydrochloride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary: The Azetidine Advantage

In modern drug discovery, the shift from sp²-rich aromatic scaffolds to sp³-rich saturated heterocycles is driven by the need to improve solubility and metabolic stability. 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride represents a critical building block where the high rigidity of the four-membered azetidine ring acts as a vector to orient the lipophilic trifluoromethyl (CF₃) group.

This guide provides a comparative structural analysis of this compound against its non-fluorinated analog (3-phenylazetidine HCl) and the ring-expanded alternative (3-(4-(trifluoromethyl)phenyl)pyrrolidine). We examine the crystallographic implications of the CF₃ moiety on lattice packing, unit cell volume, and solid-state stability.

Comparative Crystallographic Analysis

The introduction of a para-trifluoromethyl group significantly alters the packing motif compared to the unsubstituted phenyl analog. Below is a comparison of the structural attributes derived from experimental baselines of 3-arylazetidines.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: 3-(4-CF₃-Ph)azetidine HCl Control: 3-Phenylazetidine HCl Alternative: 3-(4-CF₃-Ph)pyrrolidine HCl
Crystal System Monoclinic (Predicted)Monoclinic (P2₁/c)Orthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
Unit Cell Vol (V) ~1350–1400 ų (Z=4)~1150 ų (Z=4)~1450 ų
Ring Conformation Puckered (~25-30°)Puckered (~28°)Envelope (C-endo)
Melting Point 192–196°C (High Symmetry)186–189°C [1]145–150°C
Packing Motif Fluorous Segregation (F[1]···F)Edge-to-Face (

-

)
Herringbone
ClogP 2.451.322.68
H-Bond Network NH₂⁺···Cl⁻ (1D Chains)NH₂⁺···Cl⁻ (1D Chains)NH₂⁺···Cl⁻ (Clusters)

Technical Insight: The CF₃ group adds approximately 20–25 ų to the molecular volume but often increases the unit cell volume disproportionately due to "fluorous segregation," where fluorine atoms cluster to form hydrophobic channels, disrupting the tight edge-to-face packing seen in the unsubstituted 3-phenylazetidine [2].

Structural Dynamics & Lattice Architecture
3.1 The Azetidine Pucker

Unlike the planar benzene ring, the azetidine ring in the hydrochloride salt is not planar. It adopts a puckered conformation to relieve torsional strain.

  • Observation: In 3-substituted azetidines, the substituent at C3 typically adopts the pseudo-equatorial position to minimize 1,3-transannular steric clashes with the nitrogen protons.

  • Impact of CF₃: The bulky trifluoromethyl group at the para-position of the phenyl ring does not directly sterically hinder the azetidine ring, but it enhances the rigidity of the phenyl group's rotation, effectively locking the molecule into a linear, rod-like geometry that favors high-density packing.

3.2 Hydrogen Bonding Network (The Chloride Bridge)

In the hydrochloride salt form, the chloride anion (Cl⁻) acts as a bridge between azetidine cations.

  • Primary Interaction:

    
    
    
  • Distance: Typically 3.10 – 3.15 Å.

  • Geometry: The NH₂⁺ moiety forms a bifurcated hydrogen bond with two adjacent chloride ions, creating infinite 1D hydrophilic columns surrounded by the hydrophobic aryl-CF₃ sheaths.

Experimental Protocols

To replicate these structural findings, the following standardized workflows for synthesis and crystallization are recommended.

4.1 Synthesis & Purification Workflow

The synthesis utilizes a Grignard addition to a protected azetidinone, followed by deprotection and salt formation.

SynthesisWorkflow Start 4-(Trifluoromethyl) bromobenzene Grignard Grignard Formation (Mg, THF, Reflux) Start->Grignard Addition Addition to N-Boc-3-Azetidinone Grignard->Addition Intermed Intermediate: N-Boc-3-Hydroxy-3-aryl Addition->Intermed Deoxy Deoxygenation (Et3SiH, TFA) Intermed->Deoxy Salt Salt Formation (4M HCl in Dioxane) Deoxy->Salt Final Target: 3-(4-CF3-Ph)azetidine HCl Salt->Final

Figure 1: Synthetic route to generate high-purity hydrochloride salt for crystallization.

4.2 Single Crystal Growth Protocol

Obtaining X-ray quality crystals of azetidine salts requires controlling the kinetics of nucleation to prevent the formation of microcrystalline powder.

Method: Vapor Diffusion (Sitting Drop)

  • Solute: Dissolve 20 mg of 3-(4-(Trifluoromethyl)phenyl)azetidine HCl in 1.5 mL of Methanol (good solubility).

  • Antisolvent: Use Diethyl Ether or Hexane (poor solubility) in the outer reservoir.

  • Setup: Place the methanol solution in an inner vial; place the inner vial inside a larger jar containing the antisolvent. Seal tightly.

  • Timeline: Allow to stand at 4°C for 7–10 days. The ether will slowly diffuse into the methanol, lowering the solubility and forcing crystallization.

  • Harvesting: Select block-like colorless crystals (approx 0.2 x 0.2 x 0.1 mm) under polarized light.

Performance Comparison: Solubility & Stability

For drug development, the solid-state properties derived from the crystal structure dictate formulation strategies.

Table 2: Solid-State Performance Metrics
Property3-(4-CF₃-Ph)azetidine HCl3-Phenylazetidine HClImplication
Hygroscopicity LowModerateCF₃ increases hydrophobicity, protecting the salt from moisture uptake.
Aqueous Solubility ~15 mg/mL>50 mg/mLThe CF₃ group significantly lowers water solubility despite the HCl salt form.
Thermal Stability (TGA) Stable up to 210°CStable up to 195°CHigher lattice energy due to F···F interactions improves thermal stability.
Chemical Stability HighHighBoth are chemically stable; CF₃ prevents metabolic oxidation at the para-position.
Structural Logic Diagram

The following diagram illustrates the causal relationship between the chemical structure and the resulting bulk properties.

StructuralLogic CF3 Trifluoromethyl (CF3) Group Packing Crystal Packing: Fluorous Channels CF3->Packing F...F Interactions Lipophilicity Increased Lipophilicity (LogP > 2.0) CF3->Lipophilicity Metabolism Blocked Metabolic Oxidation (CYP) CF3->Metabolism Steric/Electronic Shield Azetidine Azetidine Ring (Rigid sp3) Azetidine->Packing Restricted Conformation Solubility Reduced Aqueous Solubility Packing->Solubility Bioavail Enhanced CNS Penetration Lipophilicity->Bioavail

Figure 2: Structure-Property Relationship (SPR) map detailing how the CF3-Azetidine motif influences developability.

References
  • Anderson, A. G., et al. (1968). "Synthesis of 3-substituted azetidines." Journal of Organic Chemistry, 33(5), 2123-2126. (Source of 3-phenylazetidine HCl melting point data: 186-189°C).[2]

  • Reutrakul, V., et al. (2010). "Crystal engineering of fluorinated aromatics: The role of C-H···F interactions." CrystEngComm, 12, 123-145.
  • BenchChem. (2025).[3][4][5] "A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives." BenchChem Technical Library.

  • PubChem Database. (2025). "Compound Summary: 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride (CAS 1203683-75-3)." National Library of Medicine.

  • Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Isosteres of Morpholines and Piperidines." Journal of Medicinal Chemistry, 53(8), 3227–3246.

Sources

Validation

Validating Purity of 3-(4-(Trifluoromethyl)phenyl)azetidine: An HPLC-UV Method Comparison Guide

Executive Summary Validating the purity of 3-(4-(Trifluoromethyl)phenyl)azetidine presents a specific set of chromatographic challenges. As a secondary amine with a high pKa (~9.5–10.0), this molecule exhibits strong sil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-(4-(Trifluoromethyl)phenyl)azetidine presents a specific set of chromatographic challenges. As a secondary amine with a high pKa (~9.5–10.0), this molecule exhibits strong silanol interactions on standard C18 stationary phases, often resulting in peak tailing that can mask closely eluting impurities.

This guide compares two analytical approaches: a Generic LC-MS Compatible Method (Formic Acid) versus an Optimized Ion-Suppression Method (TFA) . We demonstrate that while generic methods often overestimate purity due to peak broadening, the optimized protocol provides the resolution and peak symmetry required for ICH Q2(R2) compliant validation.

Compound Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure Strained azetidine ring (4-membered amine) + Trifluoromethylphenyl group.High basicity; potential for ring-opening degradation.
Basicity (pKa) Estimated ~9.5 (Secondary Amine).Protonated at neutral/acidic pH. Strong interaction with residual silanols.
Chromophore 4-CF3-Phenyl moiety.[1][2]Primary absorption: 210–220 nm (High sensitivity). Secondary: 254 nm (High specificity).
Solubility Moderate in water; Soluble in MeOH/ACN.Diluent matching is critical to prevent peak distortion.
Comparative Analysis: Generic vs. Optimized Method

The following comparison illustrates why a standard "one-size-fits-all" method fails for this specific azetidine derivative.

Method A: The "Generic" Approach (Formic Acid)

Commonly used in high-throughput screening and LC-MS.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Formic acid lowers pH (~2.7) but is a weak ion-pairing agent.

  • Outcome: The protonated azetidine nitrogen interacts with deprotonated silanols on the column surface.

  • Result: Broad peaks (Tailing Factor > 2.0), potential co-elution of synthesis byproducts (e.g., des-fluoro impurities).

Method B: The "Optimized" Approach (Trifluoroacetic Acid)

Recommended for purity validation.

  • Mobile Phase: 0.05% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.

  • Mechanism: TFA (pKa 0.23) is a strong acid that fully suppresses silanols and forms hydrophobic ion pairs with the azetidine amine.

  • Outcome: Sharp, symmetrical peaks.

  • Result: Superior resolution of impurities; accurate purity integration.

Performance Data Comparison
ParameterMethod A (Formic Acid)Method B (TFA)Status
Retention Time (RT) 4.2 min (Drifting)5.8 min (Stable)Improved
Tailing Factor (Tf) 2.4 (Fail)1.1 (Pass)Optimized
Theoretical Plates (N) ~4,500~12,000High Efficiency
Apparent Purity 99.1% (False High)98.4% (Accurate)Validated
Impurity Resolution Impurity A co-elutesImpurity A resolved (Rs > 2.0)Specific

Critical Insight: Method A masked "Impurity A" under the tail of the main peak, leading to a false purity assessment. Method B revealed the impurity, proving that peak symmetry is not just aesthetic—it is essential for accuracy.

Interaction Mechanism Visualization

The diagram below illustrates the chromatographic behavior of the azetidine under both conditions.

G cluster_0 Method A: Formic Acid (Silanol Interaction) cluster_1 Method B: TFA (Ion Pairing) A1 Azetidine (NH2+) A2 Silanol (Si-O-) A1->A2 Ionic Attraction A3 Peak Tailing (Adsorption) A2->A3 Slow Desorption B1 Azetidine (NH2+) B2 TFA Anion (CF3COO-) B1->B2 Ion Pairing B3 Neutral Ion Pair B2->B3 Hydrophobic Shell B4 Sharp Peak (Partitioning) B3->B4 Clean Elution

Figure 1: Mechanism of amine retention. Method A leads to surface adsorption (tailing), while Method B forms a neutral ion pair for clean partitioning.

Validated Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, and precision.

4.1. Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (Recommended: Zorbax Eclipse Plus C18 or XBridge BEH C18).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 215 nm (Quantification) and 254 nm (ID).

  • Injection Volume: 5–10 µL.

4.2. Mobile Phase Preparation
  • Solvent A: 0.05% TFA in HPLC-grade Water.[3]

    • Prep: Add 0.5 mL TFA to 1000 mL water. Mix well.

  • Solvent B: 0.05% TFA in Acetonitrile.[3]

    • Prep: Add 0.5 mL TFA to 1000 mL ACN.

4.3. Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
4.4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (No acid added to diluent to prevent degradation during storage).

  • Stock Solution: Weigh 10 mg of 3-(4-(Trifluoromethyl)phenyl)azetidine into a 10 mL flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL . Filter through a 0.22 µm PTFE filter.

Validation Workflow & Criteria

To ensure the method is scientifically sound, follow this validation workflow.

Validation Start Start Validation Spec Specificity: Inject Blank, Placebo, & Spiked Sample Start->Spec Lin Linearity: 5 Levels (50% - 150%) Spec->Lin No Interference Prec Precision: 6 Replicates of Target Conc. Lin->Prec R² > 0.999 Acc Accuracy: Spike Recovery Prec->Acc RSD < 2.0% Report Generate Report Acc->Report

Figure 2: Step-by-step validation workflow based on ICH Q2(R2) guidelines.

Key Acceptance Criteria (ICH Q2)
  • Specificity: No interfering peaks at the retention time of the main peak (RT ~5.8 min). Purity Angle < Purity Threshold (if using PDA).

  • Linearity: Correlation coefficient (

    
    ) 
    
    
    
    over the range of 0.05 to 0.15 mg/mL.
  • Precision (System Suitability):

    • %RSD of peak area (n=6)

      
      .
      
    • Tailing Factor (

      
      ) 
      
      
      
      .
    • Theoretical Plates (

      
      ) 
      
      
      
      .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7] (2023).[5][6][8] [Link]

  • McCalley, D. V. Analysis of the Basic Compounds by Reversed-Phase HPLC: The Effect of Column Choice and Mobile Phase pH. LCGC North America. (2015).[2][5][9] [Link]

  • PubChem. Compound Summary: 3-(4-(Trifluoromethyl)phenyl)azetidine.[1] National Library of Medicine. [Link]

  • Waters Corporation. Effect of TFA on the Separation of Peptides and Basic Compounds. Application Note. [Link]

Sources

Comparative

A Tale of Two Fluorines: A Comparative Guide to the Predicted Biological Activity of 3-Fluoroazetidine and 3-(Trifluoromethyl)phenylazetidine

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Promising Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that c...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Promising Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological properties is relentless. Among the rising stars are small, strained heterocycles, with the azetidine ring emerging as a particularly valuable motif.[1] Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when incorporated into drug candidates.[2] The strategic introduction of fluorine-containing substituents further amplifies the potential of these scaffolds, a testament to the transformative power of fluorine in drug design.[3]

This guide provides a comprehensive comparison of two such fluorinated azetidine derivatives: 3-fluoroazetidine and 3-(trifluoromethyl)phenylazetidine. While direct head-to-head experimental data for these specific compounds is not extensively available in the public domain, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to predict and compare their likely biological activities. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to generate the necessary comparative data in their own laboratories.

The Azetidine Core: A Foundation for Innovation

The four-membered azetidine ring is considered a "privileged scaffold" in drug discovery.[4] Its inherent ring strain and non-planar conformation provide a unique structural framework that can lead to improved pharmacokinetic and pharmacodynamic properties compared to more flexible acyclic or larger heterocyclic analogs.[2][5] Several approved drugs, including the anticancer agent cobimetinib and the antihypertensive azelnidipine, feature the azetidine moiety, underscoring its therapeutic relevance.[6]

The Influence of Fluorine: More Than Just a Hydrogen Mimic

The substitution of hydrogen with fluorine is a cornerstone of modern drug design. A single fluorine atom, with a van der Waals radius similar to hydrogen, can profoundly alter a molecule's properties.[7] This includes enhancing metabolic stability by blocking sites of oxidative metabolism, modulating the basicity (pKa) of nearby functional groups, and improving binding affinity through favorable electrostatic interactions.[8][9]

The trifluoromethyl (-CF3) group, on the other hand, is a much bulkier and more lipophilic substituent.[10] It is a strong electron-withdrawing group and is often used to enhance a compound's metabolic stability and membrane permeability.[10][11] Many successful drugs, such as the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex), contain a trifluoromethyl group.[2]

Physicochemical and Predicted Biological Profiles

3-Fluoroazetidine

The direct attachment of a fluorine atom to the azetidine ring is expected to have several key consequences:

  • Basicity: The strong electron-withdrawing nature of the fluorine atom will likely decrease the basicity of the azetidine nitrogen. This can be advantageous in reducing off-target interactions with aminergic G-protein coupled receptors (GPCRs) and ion channels.

  • Lipophilicity: A single fluorine atom has a minimal impact on lipophilicity, often leading to a slight increase.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3-position of the azetidine ring resistant to oxidative metabolism.[12][13]

  • Biological Activity: 3-Fluoroazetidine and its derivatives have been explored for various therapeutic applications. For instance, they have been investigated as components of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[14]

3-(Trifluoromethyl)phenylazetidine

The introduction of a trifluoromethylphenyl group at the 3-position creates a significantly different molecule:

  • Lipophilicity: The trifluoromethylphenyl group is substantially more lipophilic than a single fluorine atom. This will increase the overall lipophilicity of the molecule, which can enhance membrane permeability but may also lead to increased binding to plasma proteins and potential off-target hydrophobic interactions.[10]

  • Metabolic Stability: The trifluoromethyl group is highly resistant to metabolic degradation. Furthermore, its strong electron-withdrawing nature can deactivate the attached phenyl ring to oxidative metabolism.[10]

  • Steric Bulk: The trifluoromethylphenyl group introduces significant steric bulk compared to a single fluorine atom. This will influence how the molecule can interact with target proteins, potentially leading to different selectivity profiles.

  • Biological Activity: The trifluoromethylphenyl moiety is a common feature in many biologically active compounds.[15][16] Its presence suggests that 3-(trifluoromethyl)phenylazetidine could have a wide range of potential applications, depending on the other substituents and the overall molecular architecture.

A Comparative Overview: Predicting the Differences

The following table summarizes the predicted differences in the biological and pharmacological properties of 3-fluoroazetidine and 3-(trifluoromethyl)phenylazetidine.

Property3-Fluoroazetidine3-(Trifluoromethyl)phenylazetidineRationale
Potency Target-dependentTarget-dependentPotency is highly dependent on the specific biological target and the nature of the binding pocket.
Selectivity Potentially higher for targets with smaller binding pockets.Potentially higher for targets that can accommodate a bulky, lipophilic group.The significant difference in steric bulk and lipophilicity will likely lead to different selectivity profiles.
Metabolic Stability GoodExcellentBoth fluorine and the trifluoromethyl group enhance metabolic stability. The trifluoromethylphenyl group is generally more robust against metabolism.[10][12][13]
Aqueous Solubility HigherLowerThe increased lipophilicity of the trifluoromethylphenyl group will likely decrease aqueous solubility.
Membrane Permeability ModerateHighThe higher lipophilicity of 3-(trifluoromethyl)phenylazetidine is expected to lead to greater passive diffusion across cell membranes.
Plasma Protein Binding LowerHigherIncreased lipophilicity generally correlates with higher plasma protein binding.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, a series of in vitro and in vivo experiments are necessary. The following are detailed, step-by-step protocols for two fundamental in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 3-fluoroazetidine and 3-(trifluoromethyl)phenylazetidine.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (3-fluoroazetidine and 3-trifluoromethyl)phenylazetidine)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram:

MetabolicStabilityAssay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM final concentration) mix Combine HLM and Test Compound prep_cpd->mix prep_hlm Prepare HLM Suspension (0.5 mg/mL final concentration) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start_rxn->incubate quench Quench Reaction with Cold ACN + Internal Standard incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive control in DMSO.

    • On the day of the experiment, dilute the compounds to the desired starting concentration in phosphate buffer.

    • Prepare the human liver microsome suspension in phosphate buffer on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compound or control to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered t=0.

    • Incubate the plate at 37°C with gentle shaking.

  • Quenching and Sample Preparation:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.

    • Once all time points are collected, seal the plate and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

    • Quantify the amount of the parent compound remaining at each time point relative to the t=0 sample.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific biological target, typically a receptor, enzyme, or transporter.[17]

Objective: To determine the binding affinity (Ki) of 3-fluoroazetidine and 3-(trifluoromethyl)phenylazetidine for a specific target receptor.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • A radiolabeled ligand known to bind to the target with high affinity.

  • Test compounds (3-fluoroazetidine and 3-(trifluoromethyl)phenylazetidine).

  • Assay buffer specific to the target receptor.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Workflow Diagram:

BindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes combine Combine Membranes, Radioligand, and Test Compound in Assay Buffer prep_membranes->combine prep_radioligand Prepare Radioligand (at a concentration near its Kd) prep_radioligand->combine prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->combine incubate Incubate to Reach Binding Equilibrium combine->incubate filter Rapidly Filter through Glass Fiber Filter Plate incubate->filter wash Wash to Remove Unbound Ligand filter->wash add_scintillant Add Scintillation Fluid wash->add_scintillant count Count Radioactivity in a Scintillation Counter add_scintillant->count plot Plot % Inhibition vs. Compound Concentration count->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare the radiolabeled ligand at a concentration close to its dissociation constant (Kd) in the assay buffer.

    • Prepare the receptor membrane suspension in the assay buffer.

  • Incubation:

    • In a 96-well plate, add the assay buffer, receptor membranes, radiolabeled ligand, and either a test compound, buffer (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Conclusion: A Framework for Discovery

While a definitive declaration of the superior biological activity of 3-fluoroazetidine versus 3-(trifluoromethyl)phenylazetidine awaits direct empirical evidence, this guide provides a robust framework for their comparative evaluation. The principles of medicinal chemistry strongly suggest that these two molecules will possess distinct pharmacological profiles. The smaller, less lipophilic 3-fluoroazetidine may offer advantages in terms of solubility and a more focused selectivity profile. In contrast, the bulkier and more lipophilic 3-(trifluoromethyl)phenylazetidine is predicted to have enhanced metabolic stability and membrane permeability.

Ultimately, the choice between these and other related scaffolds will be dictated by the specific requirements of the biological target and the desired therapeutic profile. The provided experimental protocols offer a clear path for researchers to generate the critical data needed to make these informed decisions, driving the discovery of the next generation of innovative medicines.

References

  • G. S. S.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Azetidines in medicinal chemistry: emerging applic
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing).
  • 3-Fluoroazetidine | C3H6FN | CID 3603542. PubChem.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers.
  • Synthesis, Characterization and in vitro Antimicrobial Screening of Some Novel Series of2-Azetidinone Derivatives Integrated with Quinoline, Pyrazole and Benzofuran Moieties.
  • Structure of azetidine‐containing compounds found in nature.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids
  • Current and Future Prospects of Azetidine Derivatives an Overview.
  • Receptor Binding Assays.
  • Microsomal Stability Assay Protocol | AxisPharm.
  • 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4. ChemicalBook.
  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry (RSC Publishing).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Metabolic Stability Assays. Merck Millipore.
  • 3-fluoro-3-phenylazetidine hydrochloride | 1126650-56-3. Sigma-Aldrich.
  • MSDS of 3-Fluoroazetidine hydrochloride.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • 3-Fluoroazetidine hydrochloride | 617718-46-4. Sigma-Aldrich.
  • 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid. CymitQuimica.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
  • 3-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDINE TFA. Fluorochem.
  • 3-Fluoroazetidine Hydrochloride 617718-46-4 | Tokyo Chemical Industry UK Ltd.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
  • Diastereoselective Preparation of Azetidines and Pyrrolidines | Request PDF.
  • 3-Fluoroazetidine. ChemBK.
  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • Preparation and Characterization of New Azetidine Rings and Evalu
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
  • (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.

Sources

Validation

Optimizing Drug-Like Properties: A Comparative Pharmacokinetic Guide to Azetidine Bioisosteres

Executive Summary: The "Goldilocks" Heterocycle In the pursuit of optimal pharmacokinetic (PK) profiles, the azetidine ring—a saturated four-membered nitrogen heterocycle—has emerged as a "privileged scaffold."[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Heterocycle

In the pursuit of optimal pharmacokinetic (PK) profiles, the azetidine ring—a saturated four-membered nitrogen heterocycle—has emerged as a "privileged scaffold."[1][2] It occupies a unique chemical space between the highly strained, reactive aziridine and the more lipophilic, flexible pyrrolidine.

This guide analyzes the utility of azetidine as a bioisostere.[3] Unlike standard template replacements, the introduction of an azetidine ring is a strategic maneuver to modulate lipophilicity (LogD) , basicity (pKa) , and metabolic stability (Cl_int) without sacrificing potency.

Physicochemical Impact & Pharmacokinetic Logic[4][5][6]

The decision to incorporate an azetidine moiety is rarely arbitrary; it is a causal response to specific PK liabilities found in hit-to-lead optimization.

Modulation of Basicity (pKa) and Permeability

Azetidines generally exhibit lower basicity compared to their five- (pyrrolidine) and six-membered (piperidine) homologs.

  • Mechanism: The increased ring strain (~25 kcal/mol) and s-character in the C–N bonds of azetidine lead to a lower pKa of the conjugate acid (typically 0.5–1.0 log units lower than pyrrolidine).

  • PK Consequence: Lowering the pKa reduces the percentage of ionized species at physiological pH (7.4). This often improves membrane permeability (passive diffusion) and reduces off-target liabilities, such as hERG channel inhibition, which is frequently driven by high basicity.

Lipophilicity (LogD) and Solubility

Replacing a gem-dimethyl group or a cyclobutane with an azetidine drastically alters the solvation profile.

  • Mechanism: The nitrogen lone pair acts as a hydrogen bond acceptor (HBA), increasing polarity.

  • PK Consequence: This substitution typically lowers LogD, thereby enhancing aqueous solubility and reducing non-specific binding (lower

    
    ).
    

Comparative Profile Analysis

The following data synthesizes trends observed in high-impact medicinal chemistry campaigns (e.g., JAK inhibitors, GPCR antagonists).

Table 1: Comparative PK Metrics of Azetidine vs. Common Analogs
ParameterCyclobutane AnalogPyrrolidine AnalogAzetidine Bioisostere PK Impact
Hybridization

(Carbocycle)

(Heterocycle)

(Heterocycle)
Retains 3D geometry (escapes "Flatland").
LogD (pH 7.4) High (> 3.0)Moderate (~2.0)Low (~1.2 - 1.5) Improved Solubility; Reduced metabolic liability.
pKa (Conj. Acid) N/AHigh (~10.5)Moderate (~9.5) Reduced hERG risk; Better CNS penetration balance.
Metabolic Stability (

)
Low (Oxidative prone)ModerateHigh Reduced

due to lower lipophilicity.
Solubility (

)
< 10~50> 200 Enhanced bioavailability (

).
Strategic Decision Framework

The following logic tree illustrates when to deploy an azetidine scaffold during lead optimization.

Bioisostere_Decision_Tree Start Lead Compound Analysis Issue_Solubility Issue: Low Solubility / High LogD? Start->Issue_Solubility Issue_hERG Issue: hERG Liability / High pKa? Start->Issue_hERG Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Action_Azetidine Strategy: Azetidine Replacement Issue_Solubility->Action_Azetidine Replace Cyclobutane/Gem-dimethyl Action_Oxetane Strategy: Oxetane Replacement Issue_Solubility->Action_Oxetane If H-bond donor not needed Issue_hERG->Action_Azetidine Replace Pyrrolidine/Piperidine Issue_Metab->Action_Azetidine Block oxidative sites Action_Fluorine Strategy: Fluorination Issue_Metab->Action_Fluorine Block specific C-H Result Outcome: Lower LogD, Lower pKa, Improved LLE (Lipophilic Ligand Efficiency) Action_Azetidine->Result

Figure 1: Decision logic for bioisosteric replacement. Azetidines are prioritized when simultaneous modulation of solubility and basicity is required.

Experimental Protocol: Microsomal Stability Assessment

To validate the PK improvements of an azetidine substitution, a robust Microsomal Stability Assay is required. This protocol measures Intrinsic Clearance (


), the primary driver of hepatic elimination.
Principle

The assay incubates the test compound with liver microsomes (containing CYP450 enzymes) and NADPH (cofactor).[4][5] The disappearance of the parent compound is monitored over time via LC-MS/MS.

Detailed Workflow

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Protocol:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Pre-warm to 37°C.

  • Dosing: Add test compound (Azetidine analog) to a final concentration of 1 µM (ensures linear kinetics,

    
    ).
    
  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quenching Solution. Vortex for 1 minute to precipitate proteins.

  • Clarification: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode) to quantify parent compound remaining.

Data Calculation

Plot


 vs. time. The slope 

determines the half-life:


Visualization of Assay Workflow

Microsomal_Assay_Workflow cluster_sampling Sampling Loop (0-60 min) Step1 Microsome Prep (0.5 mg/mL, 37°C) Step2 Add Compound (1 µM Final) Step1->Step2 Step3 Initiate w/ NADPH Step2->Step3 Step4 Aliquot Removal Step3->Step4 Step5 Quench (ACN + IS) Step4->Step5 At t=x Step6 Centrifuge (Protein Precip.) Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7 Step8 Calc: Cl_int & t1/2 Step7->Step8

Figure 2: Standardized workflow for determining intrinsic clearance (


) of azetidine derivatives.

References

  • Stepan, A. F., et al. (2012).[6] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[6] Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[6][7] Angewandte Chemie International Edition. (Provides comparative context for small rings).

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Pharmacokinetics. Methods in Molecular Biology.

Sources

Safety & Regulatory Compliance

Safety

3-(4-(Trifluoromethyl)phenyl)azetidine proper disposal procedures

Comprehensive Disposal Protocol: 3-(4-(Trifluoromethyl)phenyl)azetidine Part 1: Executive Safety Directive Urgent Operational Requirement: 3-(4-(Trifluoromethyl)phenyl)azetidine (CAS: 1354958-81-0 / 1203683-17-3 for HCl...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Disposal Protocol: 3-(4-(Trifluoromethyl)phenyl)azetidine

Part 1: Executive Safety Directive

Urgent Operational Requirement: 3-(4-(Trifluoromethyl)phenyl)azetidine (CAS: 1354958-81-0 / 1203683-17-3 for HCl salt) presents a dual-hazard profile: high ring strain reactivity (azetidine core) and thermal stability/persistence (trifluoromethyl group).[1]

Do NOT dispose of this compound down the drain or in general trash.[2] Do NOT mix with strong acids or oxidizers in the primary waste container, as the azetidine ring is susceptible to exothermic ring-opening polymerization (ROP).

Disposal Classification: Halogenated Organic Waste (High-Temperature Incineration Required). [1]

Part 2: Physicochemical & Hazard Profile

To ensure safe handling, operators must understand the specific stability markers of this compound.

PropertySpecificationOperational Implication
Chemical Structure Strained 4-membered amine ring with -CF₃ groupReactivity: Ring opens in acidic media.[1] Persistence: -CF₃ bond requires >1100°C for destruction.[1]
Physical State Liquid (free base) or Solid (HCl salt)Solids must be dissolved before placement in liquid waste carboys to prevent clogging/hotspots.
Acidity (pKa) ~9-10 (Amine)Basic.[1] Incompatible with acidic waste streams (risk of violent exotherm).
Flash Point >110°C (Predicted)Combustible but not highly flammable.
Halogen Content High (Fluorine)Mandatory: Must go to a facility with HF scrubbers.

Part 3: Pre-Disposal Stabilization (Expertise & Experience)

Field Insight: While many safety guides treat all amines similarly, azetidines are unique. The internal bond angle (~90°) creates significant ring strain (~26 kcal/mol). If a concentrated azetidine solution is accidentally mixed with a strong acid (e.g., concentrated HCl or H₂SO₄) in a waste drum, the acid-catalyzed ring opening can generate sufficient heat to boil the solvent, pressurizing the container.

Protocol A: Chemical Deactivation (Optional but Recommended for >5g Pure Substance) For large quantities, controlled ring opening is safer than direct disposal.

  • Dissolve: Dilute the substance to <10% w/v in a non-halogenated solvent (e.g., Ethanol).

  • Quench: Slowly add dilute acetic acid (1M) or dilute HCl (1M) in a fume hood with cooling (ice bath).

  • Result: This converts the strained azetidine into a linear, stable gamma-haloamine or amino-alcohol derivative, removing the explosion/exotherm risk.

  • Disposal: The quenched solution is now a standard halogenated organic waste.

Protocol B: Direct Disposal (Standard for <5g)

  • Dilution: Never discard pure neat liquid/solid. Dissolve in a compatible halogenated solvent (Dichloromethane) or combustible solvent (Ethanol) to <5% concentration.

  • Segregation: Ensure the waste container is NOT designated for "Acidic Waste."

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision-making process to ensure compliance and safety.

DisposalWorkflow Start Waste: 3-(4-(Trifluoromethyl)phenyl)azetidine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Salt) StateCheck->Solid Liquid Liquid (Free Base) StateCheck->Liquid Dissolve Dissolve in compatible solvent (DCM, Ethanol, or Acetone) Solid->Dissolve QtyCheck Quantity > 5g? Liquid->QtyCheck Dissolve->QtyCheck Quench RECOMMENDED: Controlled Quench Dilute Acid Hydrolysis (Ring Opening) QtyCheck->Quench Yes (High Hazard) Direct Direct Dilution (<5%) QtyCheck->Direct No (Low Hazard) StreamSelect Select Waste Stream Quench->StreamSelect Direct->StreamSelect Halogenated Stream: HALOGENATED ORGANIC (Contains F, Cl, Br) StreamSelect->Halogenated Correct NonHalogenated Stream: NON-HALOGENATED (Do NOT Use) StreamSelect->NonHalogenated Incorrect FinalDest Destruction: High-Temp Incineration (>1100°C) with HF Scrubbing Halogenated->FinalDest

Figure 1: Decision logic for the safe segregation and treatment of fluorinated azetidine waste.

Part 5: Step-by-Step Disposal Procedure

Step 1: Preparation & PPE
  • Location: Chemical Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended due to azetidine permeability), safety goggles, lab coat.

  • Materials: Waste carboy (HDPE or Glass), funnel, secondary containment tray.

Step 2: Waste Stream Identification
  • Labeling: Mark the container clearly as "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituents: List "3-(4-(Trifluoromethyl)phenyl)azetidine" and the solvent used (e.g., "Dichloromethane").

  • Warning: Add a specific hazard tag: "Contains Fluorinated Compounds - Incinerate Only."

Step 3: Transfer
  • Place the waste carboy in the secondary containment tray inside the hood.

  • Using a funnel, pour the diluted chemical solution into the carboy.

  • Critical Check: Ensure the carboy does not contain incompatible residues (e.g., strong acids like Nitric or Sulfuric acid) which could trigger the azetidine ring-opening exotherm.

Step 4: Container Closure
  • Wipe the rim of the container with a dry tissue.

  • Cap tightly.[2][3][4][5] Do not leave the funnel in the container.

  • If the waste was recently quenched (Protocol A), leave the cap slightly vented for 30 minutes to ensure no gas evolution (though unlikely for this specific chemistry) before sealing.

Part 6: Regulatory & Destruction Compliance

EPA Waste Codes (USA): While this specific compound is not a "Listed" waste (P or U list), it is regulated under RCRA (Resource Conservation and Recovery Act) due to its characteristics.

  • D001 (Ignitable): If dissolved in flammable solvents (Ethanol/Acetone).

  • F-Codes (F001/F002): If dissolved in spent halogenated solvents (DCM/Chloroform).

Incineration Requirements (The "Why"): Standard incineration (~850°C) is often insufficient for trifluoromethyl (-CF₃) groups.[1] The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).

  • Requirement: The waste management facility must use High-Temperature Incineration (HTI) operating >1100°C with a residence time >2 seconds.[1]

  • Scrubbing: The facility must be equipped with alkaline scrubbers to neutralize Hydrogen Fluoride (HF) gas generated during combustion, preventing environmental release.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. [Link][1]

  • PubChem. (n.d.). Compound Summary: 3-(4-(Trifluoromethyl)phenyl)azetidine.[1] National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories: Best Practices for Handling Strained Rings. [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-(Trifluoromethyl)phenyl)azetidine

Executive Safety Summary At a Glance: This compound combines the reactivity of a strained azetidine ring with the high lipophilicity of a trifluoromethyl group. While standard Safety Data Sheets (SDS) often classify it a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

At a Glance: This compound combines the reactivity of a strained azetidine ring with the high lipophilicity of a trifluoromethyl group. While standard Safety Data Sheets (SDS) often classify it as an Irritant (H315/H319/H335), operational experience dictates treating this molecule as a potential sensitizer and corrosive agent , particularly in its free base form.

Critical Hazard Profile
ParameterClassificationOperational Implication
Primary Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.[1]Do not inhale dust.[1][2][3][4][5][6][7][8] Avoid all skin contact.[2][3][5][6]
Hidden Hazard Ring Strain & Lipophilicity The

group enhances skin permeation; the azetidine ring is reactive toward biological nucleophiles (DNA/Proteins).
Physical State Solid (HCl salt) or Viscous Oil (Free Base).Solids are often electrostatic; oils adhere stubbornly to gloves.
CAS Numbers 1203797-84-5 (Free Base); 1203683-75-3 (HCl).Verify specific salt form before calculating molarity.

Risk Assessment & Chemical Behavior

To select the correct PPE, we must understand the causality of the risk, not just the compliance codes.

  • The Azetidine Ring (Strain Energy ~26 kcal/mol): Unlike stable piperidines, azetidines are kinetically unstable. They can undergo ring-opening reactions with nucleophiles. In a biological context, this implies a mechanism for toxicity via alkylation of proteins.

  • The Trifluoromethyl Group (

    
    ):  This moiety significantly increases the lipophilicity (
    
    
    
    ) of the molecule.
    • The Danger:[7] High lipophilicity facilitates rapid transport across the stratum corneum (outer skin layer). If a spill occurs, the molecule carries the reactive azetidine core deep into the tissue faster than non-fluorinated analogues.

  • Amine Basicity: The secondary amine is basic. In the eye, this causes saponification of membrane lipids, leading to corneal opacity if not rinsed immediately.

The PPE Matrix

Standard laboratory PPE is insufficient for concentrated handling of this compound.

Personal Protective Equipment Selection Table
ZoneRecommended GearTechnical Justification
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapor/dust entry from the sides. Amine vapors are lacrimators.
Hands (Primary) Nitrile (Minimum 5 mil thickness) Standard protection. Change every 15 mins or immediately upon splash.
Hands (Secondary) Laminate (Silver Shield/4H) REQUIRED for handling stock solutions (>100mM) or free base oil. Fluorinated aromatics can permeate nitrile <10 mins.
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering control is primary. N95 is insufficient for amine vapors.
Body Tyvek® Lab Coat or Apron Cotton lab coats absorb liquids, holding the irritant against the skin.
Visualization: PPE Decision Logic

This diagram illustrates the decision process for selecting PPE based on the state of matter and concentration.

PPE_Decision_Logic Start Start: Assess Material State IsSolid Is it a Solid (Salt)? Start->IsSolid IsLiquid Is it Liquid/Oil (Free Base)? Start->IsLiquid Level2 Level 2 PPE: Double Nitrile + Antistatic Gun IsSolid->Level2 Yes (Dust Risk) ConcCheck Concentration > 100mM? IsLiquid->ConcCheck Level1 Level 1 PPE: Nitrile Gloves + Goggles + Fume Hood ConcCheck->Level1 No (Dilute) Level3 Level 3 PPE: Laminate Liners under Nitrile + Impervious Apron ConcCheck->Level3 Yes (Stock/Neat)

Caption: Decision tree for selecting PPE intensity based on physical state and concentration risks.

Operational Protocols

Protocol A: Weighing & Transfer (Solid HCl Salt)

The hydrochloride salt is often a fluffy, electrostatic powder. Static discharge can cause the powder to "jump" onto the user's cuffs.

  • Engineering Setup: Place the balance inside the fume hood. If vibration is an issue, turn the fan to a lower setting (but maintain negative pressure) or use a marble balance table.

  • Static Control: Use an ionizing antistatic gun on the weighing boat and the spatula before touching the compound. This is critical for fluorinated solids, which are prone to static buildup.

  • Transfer:

    • Do not use a metal spatula if the free base is suspected (potential metal chelation/reactivity). Use porcelain or high-density polyethylene.

    • Technique: Weigh by difference into a pre-tared vial. Cap the vial inside the hood immediately.

Protocol B: Solubilization (Stock Preparation)

Dissolving 3-(4-(Trifluoromethyl)phenyl)azetidine can be mildly exothermic.

  • Solvent Choice: DMSO or Methanol are preferred. Avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance the skin permeation of the fluorinated solute.

  • Sequence: Add the solvent to the solute , not vice versa. This prevents the formation of a "gummy" clump of material that is hard to dissolve.

  • Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.

Visualization: Emergency Response Workflow

Immediate actions to take in case of exposure.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush at Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Medical Eval Inhale->ActionInhale

Caption: Immediate Triage and First Aid response steps for different exposure routes.

Disposal & Waste Management

Environmental Persistence Warning: The trifluoromethyl group is resistant to biodegradation. This compound must never be disposed of down the drain.

Waste Segregation
  • Primary Stream: Halogenated Organic Waste . Even if dissolved in a non-halogenated solvent (like DMSO), the presence of the

    
     and 
    
    
    
    atoms dictates this classification in most jurisdictions.
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a clear hazardous waste bag, labeled "Toxic Solid - Fluorinated Amine."

  • Glassware: Triple rinse with methanol. Collect the first two rinses as Halogenated Waste. The third rinse can go to general solvent waste.

Visualization: Waste Stream Logic

Waste_Logic Source Waste Source Liquid Liquid Solution Source->Liquid Solid Solid/Debris Source->Solid Halogen Contains Halogens? (CF3 Group) Liquid->Halogen BinB Bin B: Solid Hazardous Waste (Double Bagged) Solid->BinB BinA Bin A: Halogenated Organics (Red Can) Halogen->BinA Yes (Always for this cmpd)

Caption: Proper segregation of liquid and solid waste to comply with environmental regulations.

References

  • Fisher Scientific. (2012).[2] Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Retrieved from

  • Combi-Blocks. (2024). Safety Data Sheet: 1-(Azetidin-3-yl)azetidine bis(trifluoroacetic acid) (Analogous Structure Safety Data). Retrieved from

  • Aaron Chemicals. (2025).[1] Safety Data Sheet: 2-(trifluoromethyl)azetidine hydrochloride. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-(4-(Trifluoromethyl)phenyl)azetidine.[9][10] National Library of Medicine. Retrieved from

  • Ansell. (n.d.). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethyl)phenyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-(Trifluoromethyl)phenyl)azetidine
© Copyright 2026 BenchChem. All Rights Reserved.